molecular formula C10H11BrO B1377589 2-Bromo-4-isopropylbenzaldehyde CAS No. 861897-63-4

2-Bromo-4-isopropylbenzaldehyde

Cat. No.: B1377589
CAS No.: 861897-63-4
M. Wt: 227.1 g/mol
InChI Key: VTYCJXMPNYVBSZ-UHFFFAOYSA-N
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Description

2-Bromo-4-isopropylbenzaldehyde is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7(2)8-3-4-9(6-12)10(11)5-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYCJXMPNYVBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Bromo-4-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-isopropylbenzaldehyde

This compound is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry.[1] Its unique substitution pattern—featuring an aldehyde for further functionalization, a bulky isopropyl group, and a strategically placed bromine atom—makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed, mechanistically-grounded pathway for the synthesis of this key intermediate, designed for researchers and professionals in drug development.

Part 1: Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound, points to 4-isopropylbenzaldehyde (also known as cuminaldehyde) as the most practical starting material.[2][3] The core challenge lies in the regioselective introduction of a bromine atom at the C-2 position (ortho to the aldehyde).

Direct electrophilic bromination of 4-isopropylbenzaldehyde is synthetically challenging. The isopropyl group is an ortho, para-director, while the aldehyde group is a deactivating meta-director. Since the para position is blocked, electrophilic attack would likely yield a mixture of products, with significant formation of the undesired 3-bromo isomer. Therefore, a robust strategy is required to override the inherent electronic preferences of the substrate and achieve exclusive ortho-bromination. Modern synthetic methodology favors the use of a directing group to achieve such high regioselectivity via palladium-catalyzed C-H activation.[4][5][6]

This guide will focus on a highly efficient, three-step pathway that leverages a transient directing group to ensure the precise installation of the bromine atom.

G Target This compound Intermediate1 Brominated O-Methyloxime Intermediate Target->Intermediate1 Deprotection (Hydrolysis) Intermediate2 4-Isopropylbenzaldehyde O-Methyloxime Intermediate1->Intermediate2 Directed ortho-Bromination (Pd-Catalyzed C-H Activation) Start 4-Isopropylbenzaldehyde Intermediate2->Start Directing Group Installation (Oximation) Synthesis_Workflow cluster_0 Step 1: Oximation cluster_1 Step 2: Pd-Catalyzed Bromination cluster_2 Step 3: Deprotection Start 4-Isopropylbenzaldehyde Reagent1 MeONH2·HCl, Pyridine Start->Reagent1 Intermediate 4-Isopropylbenzaldehyde O-Methyloxime Reagent1->Intermediate Reagent2 NBS, Pd(OAc)2 Intermediate->Reagent2 Brominated_Intermediate This compound O-Methyloxime Reagent2->Brominated_Intermediate Reagent3 aq. HCl Brominated_Intermediate->Reagent3 Product This compound Reagent3->Product

Caption: Workflow for the directed synthesis of this compound.

Part 4: Detailed Experimental Protocols

The following protocols are adapted from established procedures for directed C-H functionalization of benzaldehydes. [4][5]

Protocol 1: Synthesis of 4-Isopropylbenzaldehyde O-methyloxime
  • To a solution of 4-isopropylbenzaldehyde (1.0 equiv.) in ethanol, add pyridine (2.0 equiv.) followed by methoxyamine hydrochloride (1.2 equiv.).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude O-methyloxime, which can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound O-methyloxime
  • In a reaction vessel, dissolve the 4-isopropylbenzaldehyde O-methyloxime (1.0 equiv.) in a suitable solvent such as acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.1 equiv.) and palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.).

  • Heat the mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to isolate the pure brominated oxime.

Protocol 3: Hydrolysis to this compound
  • Dissolve the purified this compound O-methyloxime (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water.

  • Add a catalytic amount of concentrated hydrochloric acid (HCl).

  • Stir the mixture at room temperature or gentle heat (e.g., 40 °C) for 4-8 hours until the reaction is complete as indicated by TLC.

  • Neutralize the reaction mixture with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Part 5: Data Summary

The following table summarizes the key compounds in this synthetic pathway.

Compound NameStarting Material / Intermediate / ProductMolecular FormulaMolecular Weight ( g/mol )
4-IsopropylbenzaldehydeStarting MaterialC₁₀H₁₂O148.20
4-Isopropylbenzaldehyde O-methyloximeIntermediate 1C₁₁H₁₅NO177.24
This compound O-methyloximeIntermediate 2C₁₁H₁₄BrNO256.14
This compoundFinal ProductC₁₀H₁₁BrO227.10 [1]

Note: Yields are subject to optimization and scale but are generally reported as good to excellent for each step in the cited literature.

Conclusion

The synthesis of this compound is most effectively and selectively achieved through a modern, palladium-catalyzed C-H activation strategy. By employing an O-methyloxime as a transient directing group, this multi-step pathway overcomes the inherent regiochemical challenges of classical electrophilic aromatic substitution, providing a reliable and high-yielding route to this valuable synthetic intermediate. This approach exemplifies the power of directed C-H functionalization in contemporary organic synthesis, offering a self-validating system for producing highly functionalized aromatic building blocks with precision.

References

  • Delaunay, J., et al. (2011). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. The Journal of Organic Chemistry, 76(15), 6414–6420. [Link]

  • Delaunay, J., et al. (2011). Selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation: application to the synthesis of substituted 2-bromobenzaldehydes. PubMed. [Link]

  • Delaunay, J., et al. (2011). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. Figshare. [Link]

  • He, G., et al. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters, 19(6), 1450–1453. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). US4551558A - Bromination of substituted benzaldehydes.
  • Google Patents. (n.d.). US8889920B2 - Process for preparing 4-isopropylcyclohexylmethanol.
  • PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Cuminaldehyde. Retrieved January 18, 2026, from [Link]

  • Hive Chemistry Discourse. (2004, July 5). Cumene by H2SO4 catalyzed Friedel-Crafts reaction. [Link]

  • ResearchGate. (n.d.). Friedel-Crafts alkylation of cumene. Retrieved January 18, 2026, from [Link]

  • Chemsrc. (2025, August 25). 4-Isopropylbenzaldehyde. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). US4551557A - Bromination of substituted benzaldehydes.
  • YouTube. (2018, November 13). Friedel-Crafts Acylation. [Link]

  • PMC. (2024, June 16). Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation. [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]

  • AOBChem USA. (n.d.). 4-Bromo-2-isopropylbenzaldehyde. Retrieved January 18, 2026, from [Link]

  • Springer. (2025, October 6). Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. [Link]

  • Patsnap Eureka. (n.d.). P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde from isopropylbenzene. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • ChemBK. (n.d.). 4-isopropylbenzaldehyde. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.
  • Patsnap Eureka. (n.d.). Synthetic method of p-bromobenzaldehyde. Retrieved January 18, 2026, from [Link]

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

  • ResearchGate. (n.d.). Continuous flow oxidation of 4-isopropylbenzaldehyde to cumic acid.... Retrieved January 18, 2026, from [Link]

  • SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. [Link]

Sources

2-Bromo-4-isopropylbenzaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-4-isopropylbenzaldehyde: Structure, Properties, and Synthetic Utility

Introduction

This compound is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis. Its trifunctional nature—featuring a reactive aldehyde group, a sterically influential isopropyl moiety, and a synthetically versatile bromine atom—makes it a compelling intermediate for creating complex molecular architectures. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's structural characteristics, physicochemical properties, spectroscopic profile, and potential applications, grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a benzene ring substituted with a bromo group at position 2, an isopropyl group at position 4, and a formyl (aldehyde) group at position 1. The ortho-bromo substituent exerts a significant steric and electronic influence on the adjacent aldehyde, which can modulate its reactivity compared to unsubstituted benzaldehydes.

Caption: Chemical structure of this compound.

The key physicochemical properties are summarized in the table below, based on computed data from authoritative chemical databases.

PropertyValueSource
CAS Number 861897-63-4[1]
Molecular Formula C₁₀H₁₁BrO[1]
Molecular Weight 227.10 g/mol [1]
IUPAC Name 2-bromo-4-propan-2-ylbenzaldehyde[1]
XLogP3 3.2[1]
Hydrogen Bond Acceptor Count 1[1]
Hydrogen Bond Donor Count 0[1]
Rotatable Bond Count 2[1]
Exact Mass 225.99933 Da[1]

Spectroscopic Profile and Structural Elucidation

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and isopropyl protons.

  • Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the δ 9.8–10.4 ppm range.[3] Its chemical shift is influenced by the electron-withdrawing nature of the carbonyl and the adjacent bromine.

  • Aromatic Protons: Three protons on the benzene ring will appear in the δ 7.2–7.9 ppm region. Their splitting pattern will be complex due to their coupling relationships. The proton ortho to the aldehyde and meta to the bromine will likely be the most deshielded.

  • Isopropyl Group (-CH(CH₃)₂):

    • A septet for the single methine proton (-CH) around δ 3.0–3.3 ppm.

    • A doublet for the six equivalent methyl protons (-CH₃) around δ 1.2–1.3 ppm.

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbon (-CHO): The most downfield signal, expected around δ 190–192 ppm.

  • Aromatic Carbons: Six distinct signals in the δ 127–148 ppm range. The carbon bearing the bromine (C-Br) and the carbon of the aldehyde (C-CHO) will have characteristic shifts.

  • Isopropyl Carbons: Two signals; one for the methine carbon (~δ 34 ppm) and one for the two equivalent methyl carbons (~δ 23 ppm).

2.3. Infrared (IR) Spectroscopy

The IR spectrum is key for identifying the aldehyde functional group.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690–1715 cm⁻¹.[2] The conjugation with the aromatic ring and the presence of the ortho-bromo group will influence the exact frequency.

  • C-H Stretch (Aldehyde): Two weak to medium bands are typically observed around 2820–2850 cm⁻¹ and 2720–2750 cm⁻¹.[2]

  • Aromatic C=C Stretch: Medium to weak bands in the 1450–1600 cm⁻¹ region.

  • C-H Stretch (Alkyl): Absorptions around 2850–3000 cm⁻¹.

Spectroscopic Data (Predicted)
Technique Expected Key Signals
¹H NMR δ 9.8-10.4 (s, 1H, CHO), δ 7.2-7.9 (m, 3H, Ar-H), δ 3.0-3.3 (septet, 1H, CH), δ 1.2-1.3 (d, 6H, CH₃)
¹³C NMR δ 190-192 (CHO), δ 127-148 (Ar-C), δ ~34 (CH), δ ~23 (CH₃)
IR (cm⁻¹) 1690-1715 (strong, C=O), 2720-2850 (weak, Aldehyde C-H), 2850-3000 (Alkyl C-H)

Synthesis and Reactivity

3.1. Plausible Synthetic Routes

There is no single standardized synthesis for this compound in widely cited literature. However, a logical and field-proven approach would involve the formylation of a suitable precursor, such as 1-bromo-3-isopropylbenzene, or the bromination of 4-isopropylbenzaldehyde. A common strategy involves the ortho-lithiation and subsequent formylation of a protected bromo-isopropylbenzene derivative.

A representative synthetic workflow could be the bromination of 4-isopropylbenzaldehyde (cuminaldehyde).

Sources

An In-Depth Technical Guide to 2-Bromo-4-isopropylbenzaldehyde: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, substituted benzaldehydes are indispensable building blocks. Their utility stems from the dual reactivity of the aromatic ring and the aldehyde functional group, which allows for a diverse array of chemical transformations. 2-Bromo-4-isopropylbenzaldehyde is a key intermediate, offering three distinct points for molecular elaboration: the aldehyde, the ortho-positioned bromine atom, and the para-isopropyl group. This guide provides a comprehensive technical overview of its synthesis, spectroscopic characterization, chemical reactivity, and potential applications, with a focus on providing actionable insights for laboratory professionals.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in synthesis.

Core Properties

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 861897-63-4[1]
Molecular Formula C₁₀H₁₁BrO[1]
Molecular Weight 227.10 g/mol [1]
IUPAC Name 2-bromo-4-propan-2-ylbenzaldehyde[1]
Monoisotopic Mass 225.99933 Da[1]
Spectroscopic Profile (Predicted)

While experimental spectra for this specific compound are not widely published, a detailed prediction based on established principles of spectroscopy and data from analogous structures provides a reliable guide for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are critical for confirming the structure of the molecule. The predicted chemical shifts are detailed below. The aldehyde proton's downfield shift is characteristic, as are the signals for the isopropyl group and the distinct aromatic protons.

  • ¹H NMR (Predicted, CDCl₃, 400 MHz):

    Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
    ~10.3 Singlet 1H Aldehyde (-CHO) Deshielded by the carbonyl and adjacent bromine.
    ~7.8 Doublet 1H Ar-H (ortho to -CHO) Influenced by the electron-withdrawing aldehyde and bromine.
    ~7.5 Doublet of doublets 1H Ar-H (meta to -CHO, ortho to -isopropyl) Coupling to two different neighboring protons.
    ~7.4 Singlet (or narrow doublet) 1H Ar-H (ortho to -Br) deshielded by the adjacent bromine.
    ~3.0 Septet 1H Isopropyl (-CH(CH₃)₂) Split by the six equivalent methyl protons.

    | ~1.25 | Doublet | 6H | Isopropyl (-CH(CH₃)₂) | Split by the single methine proton. |

  • ¹³C NMR (Predicted, CDCl₃, 100 MHz):

    Chemical Shift (δ, ppm) Assignment Rationale
    ~191 Aldehyde (C=O) Characteristic for aromatic aldehydes.
    ~155 Aromatic C-isopropyl Quaternary carbon, downfield due to alkyl substitution.
    ~134 Aromatic C-CHO Quaternary carbon, downfield due to aldehyde group.
    ~133 Aromatic CH
    ~130 Aromatic CH
    ~128 Aromatic CH
    ~125 Aromatic C-Br Quaternary carbon, chemical shift influenced by bromine.
    ~34 Isopropyl CH

    | ~23 | Isopropyl CH₃ | |

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2960Medium-StrongC-H stretch (isopropyl)
~2870, ~2770Medium (two bands)C-H stretch (aldehyde)
~1700StrongC=O stretch (aromatic aldehyde)
~1600, ~1480Medium-StrongC=C stretch (aromatic ring)
~830StrongC-H bend (out-of-plane, indicative of 1,2,4-trisubstitution)

Synthesis of this compound

While several synthetic routes are conceivable, a robust and scalable approach involves the formylation of a Grignard reagent derived from a readily available starting material. This method offers good control and generally provides acceptable yields. A plausible synthetic pathway is outlined below.

Synthesis_Pathway A 1-Bromo-4-isopropylbenzene B 1,3-Dibromo-4-isopropylbenzene A->B Br₂, FeBr₃ C 2-Bromo-4-isopropylphenylmagnesium bromide (Grignard Reagent) B->C Mg, THF D This compound C->D 1. DMF 2. H₃O⁺ workup Wittig_Reaction A This compound C Alkene Product A->C B Phosphonium Ylide (Ph₃P=CHR) B->C D Triphenylphosphine oxide C->D Byproduct Suzuki_Coupling A This compound C Coupled Product A->C Pd Catalyst, Base B Boronic Acid (R-B(OH)₂) B->C

Sources

A Comprehensive Technical Guide to the Applications of 2-Bromo-4-isopropylbenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architectures. 2-Bromo-4-isopropylbenzaldehyde, a bespoke building block, presents itself as a molecule of significant synthetic potential. Its unique trifecta of reactive sites—an aldehyde for nucleophilic additions and condensations, a bromine atom for a suite of cross-coupling reactions, and an isopropyl group influencing steric and electronic properties—renders it a highly versatile intermediate. This guide provides an in-depth exploration of the potential applications of this compound, offering field-proven insights and detailed protocols for its utilization in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and materials science sectors. While direct applications in blockbuster products may not be widely documented, the inherent reactivity of this molecule suggests a vast and underexplored synthetic territory.

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's properties is fundamental to its effective application.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO
Molecular Weight 227.10 g/mol
IUPAC Name 2-bromo-4-propan-2-ylbenzaldehyde
CAS Number 861897-63-4
Synthetic Approach: A Protocol for Preparation

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis Pathway Start 4-Isopropylaniline Step1 Diazotization (NaNO₂, HCl, 0-5 °C) Start->Step1 1. Intermediate1 4-Isopropylbenzenediazonium chloride Step1->Intermediate1 2. Step2 Sandmeyer-type Reaction (Formaldoxime, CuSO₄) Intermediate1->Step2 3. Product This compound Step2->Product 4. Purification Purification (Bisulfite adduct formation, Steam distillation) Product->Purification 5. FinalProduct Pure this compound Purification->FinalProduct 6. G Start This compound Wittig Wittig Reaction (+ Phosphonium ylide) Start->Wittig Olefination Grignard Grignard Reaction (+ Organomagnesium halide) Start->Grignard Nucleophilic Addition Aldol Aldol Condensation (+ Enolate) Start->Aldol Condensation Product_Alkene Stilbene Derivatives Wittig->Product_Alkene Product_Alcohol Secondary Alcohols Grignard->Product_Alcohol Product_Enone Chalcone-like Structures Aldol->Product_Enone

Caption: Key transformations involving the aldehyde group.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. [1]By reacting this compound with a variety of phosphorus ylides, a diverse range of stilbene and styrene derivatives can be accessed. These products can be valuable intermediates in the synthesis of pharmaceuticals and organic materials.

Protocol for a Generic Wittig Reaction:

  • Ylide Preparation:

    • To a stirred suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equiv) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium or sodium hydride (1.05 equiv).

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide. The characteristic color change (often to deep red or orange) indicates ylide formation.

  • Olefination:

    • Cool the ylide solution to 0 °C and slowly add a solution of this compound (1.0 equiv) in anhydrous THF.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The addition of organometallic reagents, such as Grignard reagents, to the aldehyde group provides a straightforward route to secondary alcohols. [2]These alcohols can serve as chiral building blocks or be further oxidized or substituted.

Protocol for a Generic Grignard Reaction:

  • Reaction Setup:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 equiv) in anhydrous diethyl ether or THF.

    • Cool the solution to 0 °C in an ice bath.

  • Addition:

    • Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 equiv) via a dropping funnel, maintaining the temperature below 10 °C. Causality: The addition is exothermic; slow addition is necessary to control the reaction temperature and prevent side reactions.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the resulting secondary alcohol by column chromatography.

Crossed-aldol condensation with a suitable ketone, particularly an acetophenone, can yield chalcone-like α,β-unsaturated ketones. [3]These structures are prevalent in many biologically active natural products and synthetic compounds.

Protocol for a Generic Aldol Condensation:

  • Reaction Mixture:

    • Dissolve this compound (1.0 equiv) and a ketone (e.g., acetophenone, 1.0 equiv) in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

  • Base Addition:

    • Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2.0 equiv), to the stirred mixture.

    • Stir the reaction at room temperature for several hours until a precipitate forms.

  • Isolation:

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove the base.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure α,β-unsaturated ketone.

Transformations via the Aryl Bromide Group

The aryl bromide functionality is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

G Start This compound Suzuki Suzuki-Miyaura (+ Arylboronic acid) Start->Suzuki Pd(0), Base Heck Heck (+ Alkene) Start->Heck Pd(0), Base Sonogashira Sonogashira (+ Terminal alkyne) Start->Sonogashira Pd(0), Cu(I), Base Buchwald Buchwald-Hartwig (+ Amine) Start->Buchwald Pd(0), Base Product_Biaryl Biaryl Aldehydes Suzuki->Product_Biaryl Product_Stilbene Substituted Stilbenes Heck->Product_Stilbene Product_Alkynyl Alkynyl Arenes Sonogashira->Product_Alkynyl Product_Aniline N-Aryl Anilines Buchwald->Product_Aniline

Caption: Key cross-coupling reactions of the aryl bromide group.

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds between aryl halides and organoboron compounds. [4]Coupling this compound with various arylboronic acids or esters can generate a library of biaryl aldehydes, which are important precursors for liquid crystals, polymers, and pharmaceuticals.

Protocol for a Generic Suzuki-Miyaura Coupling:

  • Reagent Setup:

    • In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reaction:

    • Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography on silica gel.

The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, providing access to substituted stilbenes and cinnamic aldehyde derivatives. [5][6]These compounds have applications in materials science and as pharmaceutical intermediates.

Protocol for a Generic Heck Reaction:

  • Reaction Components:

    • To a flask, add this compound (1.0 equiv), the alkene (e.g., styrene or an acrylate, 1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., triethylamine, 2.0 equiv).

    • Add a polar aprotic solvent such as DMF or acetonitrile.

  • Execution:

    • Degas the mixture and heat under an inert atmosphere to 80-120 °C for 12-24 hours.

  • Isolation:

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the product by column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, yielding substituted alkynyl arenes. [7][8]These are valuable intermediates for the synthesis of heterocycles, polymers, and natural products.

Protocol for a Generic Sonogashira Coupling:

  • Catalyst System:

    • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%) in a suitable solvent like THF or DMF.

    • Add a base, typically an amine such as triethylamine or diisopropylamine.

  • Alkyne Addition:

    • Add the terminal alkyne (1.2 equiv) to the mixture.

    • Stir at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Purification:

    • Filter the reaction mixture through a pad of celite to remove the catalysts.

    • Concentrate the filtrate and purify the residue by column chromatography.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, coupling the aryl bromide with a primary or secondary amine. [2][9]This provides access to a wide range of substituted anilines, which are common motifs in pharmaceuticals and agrochemicals.

Protocol for a Generic Buchwald-Hartwig Amination:

  • Reaction Setup:

    • To a glovebox or a Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv).

    • Add this compound (1.0 equiv) and the amine (1.2 equiv).

    • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction:

    • Heat the mixture to 80-110 °C for 8-24 hours.

  • Work-up:

    • Cool the reaction, dilute with ether, and filter through celite.

    • Concentrate the filtrate and purify by column chromatography.

Potential Applications in Industry

The diverse reactivity of this compound positions it as a valuable intermediate in several key industries.

  • Pharmaceuticals: The aldehyde and bromide functionalities allow for the construction of complex scaffolds found in many bioactive molecules. For instance, the biaryl structures accessible via Suzuki coupling are present in a wide range of drugs. The ability to introduce nitrogen-containing heterocycles or amine functionalities through reactions like the Buchwald-Hartwig amination is also of high importance in medicinal chemistry.

  • Agrochemicals: Many modern pesticides and herbicides contain substituted aromatic rings. The versatile reactivity of this compound allows for the systematic modification of the benzene ring to fine-tune the biological activity and physical properties of potential agrochemical candidates. For example, Schiff bases derived from substituted benzaldehydes have shown promise as herbicides.

  • Materials Science: The extended conjugated systems that can be synthesized from this building block, such as stilbenes and alkynyl arenes, are of interest for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional organic materials.

Conclusion

This compound is a synthetically versatile building block with significant potential for the construction of a wide array of complex organic molecules. Its dual reactivity, stemming from the aldehyde and aryl bromide functionalities, allows for a broad range of transformations, including olefination, nucleophilic addition, condensation, and numerous palladium-catalyzed cross-coupling reactions. While specific, large-scale industrial applications may not yet be widely reported, the fundamental reactivity patterns and the value of the resulting molecular scaffolds in pharmaceuticals, agrochemicals, and materials science underscore the importance of this compound as a valuable tool for research and development professionals. The protocols and insights provided in this guide aim to empower scientists to unlock the full synthetic potential of this promising intermediate.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73553500, this compound. Retrieved January 18, 2026 from [Link].

  • Heck, R. F. (1969). The Palladium(II)-Catalyzed Vinylic Hydrogen Substitution Reaction with Aryl, Benzyl, and Styryl Halides. Journal of the American Chemical Society, 91(24), 6707–6714.
  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581–581.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330.
  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322–1324.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Organic Syntheses Procedure, 2-bromo-4-methylbenzaldehyde. (n.d.). Retrieved January 18, 2026, from [Link].

  • Meta Bromobenzaldehyde for Pharma Industry. (n.d.). Retrieved January 18, 2026, from [Link].

  • The Pivotal Role of 2-Bromo-4-Chlorobenzaldehyde in Modern Organic Synthesis. (n.d.). Retrieved January 18, 2026, from [Link].

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Sonogashira, K. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link].

  • Wikipedia contributors. (2023, December 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link].

  • Magritek. (n.d.). The Aldol Condensation. Retrieved January 18, 2026, from [Link].

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved January 18, 2026, from [Link].

  • Magritek. (n.d.). The Aldol Condensation. Retrieved January 18, 2026, from [Link].

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. John Wiley & Sons.
  • Wikipedia contributors. (2023, October 28). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link].

  • NROChemistry. (n.d.). Heck Coupling. Retrieved January 18, 2026, from [Link].

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. Retrieved January 18, 2026, from [Link].

  • Wikipedia contributors. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link].

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 18, 2026, from [Link].

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An In-Depth Technical Guide to 2-Bromo-4-isopropylbenzaldehyde: Synthesis, Derivatives, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-bromo-4-isopropylbenzaldehyde, a versatile aromatic aldehyde with significant potential in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis of the core molecule, the preparation of its key derivatives and analogs, and their emerging applications, with a focus on the causal reasoning behind experimental methodologies and the interpretation of technical data.

Introduction: The Strategic Importance of Substituted Benzaldehydes

Benzaldehyde and its substituted derivatives are fundamental building blocks in the synthesis of a vast array of organic molecules, from fragrances to active pharmaceutical ingredients (APIs).[1] The strategic placement of functional groups on the benzaldehyde scaffold allows for precise control over the steric and electronic properties of the molecule, thereby influencing its reactivity and biological activity. The this compound scaffold is of particular interest due to the presence of three key features:

  • The Aldehyde Group: A versatile functional group that can participate in a wide range of chemical transformations, including nucleophilic addition, condensation reactions, and oxidations/reductions.[1]

  • The Bromo Substituent: An ortho-directing group that can be utilized in cross-coupling reactions to introduce further molecular complexity. Its electron-withdrawing nature also influences the reactivity of the aromatic ring and the aldehyde.

  • The Isopropyl Group: A bulky, lipophilic group at the para position that can enhance binding to biological targets and improve pharmacokinetic properties.

This guide will explore the synthesis of this core structure and its subsequent elaboration into a variety of derivatives with potential therapeutic applications.

Synthesis of the Core Scaffold: this compound

Proposed Synthetic Pathway

The most logical and field-proven approach to the synthesis of this compound is a multi-step process starting from a commercially available substituted aniline. This method, adapted from the synthesis of 2-bromo-4-methylbenzaldehyde, offers high yields and a well-understood reaction mechanism.[2]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Formylation A 2-Bromo-4-isopropylaniline B 2-Bromo-4-isopropylbenzenediazonium chloride A->B  NaNO2, HCl, H2O -5 to +5 °C D This compound B->D  CuSO4, Na2SO3, NaOAc 10-15 °C C Formaldoxime C->D

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Adapted)

Caution: This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The potential for the generation of hazardous byproducts exists.[2]

Step 1: Preparation of 2-Bromo-4-isopropylbenzenediazonium chloride

  • To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2-bromo-4-isopropylaniline (0.25 mole) and water (50 mL).

  • With vigorous stirring, slowly add concentrated hydrochloric acid (57 mL).

  • Cool the mixture to room temperature, then add crushed ice (100 g) to maintain the temperature between -5°C and +5°C using an ice-salt bath.

  • Slowly add a solution of sodium nitrite (17.5 g, 0.25 mole) in water (25 mL) dropwise, ensuring the temperature remains within the specified range.

  • After the addition is complete, continue stirring for 15 minutes.

  • Neutralize the solution to Congo red paper by adding a solution of hydrated sodium acetate (22 g) in water (35 mL).

Step 2: Synthesis of this compound

  • In a separate three-necked flask, prepare a 10% solution of formaldoxime by heating paraformaldehyde (11.5 g, 0.38 mole) and hydroxylamine hydrochloride (26.3 g, 0.38 mole) in water (170 mL) until a clear solution is obtained. Add hydrated sodium acetate (51 g, 0.38 mole) and gently reflux for 15 minutes.

  • To the formaldoxime solution, add hydrated cupric sulfate (6.5 g, 0.026 mole), sodium sulfite (1.0 g, 0.0079 mole), and a solution of hydrated sodium acetate (160 g) in water (180 mL).

  • Maintain the temperature of this mixture at 10-15°C with a cold-water bath and stir vigorously.

  • Slowly introduce the previously prepared diazonium salt solution below the surface of the formaldoxime solution.

  • After the addition is complete, continue stirring for one hour.

  • Acidify the mixture with concentrated hydrochloric acid (230 mL) and gently reflux for 2 hours.

  • Perform steam distillation to isolate the product.

  • Saturate the distillate with sodium chloride and extract with diethyl ether.

  • Wash the ethereal extracts with 10% sodium bicarbonate solution and then with saturated sodium chloride solution.

  • Dry the ether layer over anhydrous sodium sulfate, evaporate the solvent, and purify the resulting aldehyde via its bisulfite addition product or by vacuum distillation.[2]

Spectroscopic Characterization

Expected Spectroscopic Data for this compound:

Spectroscopic Technique Expected Features
¹H NMR Aldehyde proton (CHO): Singlet, δ 9.8-10.2 ppm. Aromatic protons: A complex multiplet or distinct signals in the range of δ 7.0-8.0 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. Isopropyl proton (CH): Septet, δ 2.9-3.3 ppm. Isopropyl methyl protons (CH₃): Doublet, δ 1.2-1.4 ppm.
¹³C NMR Aldehyde carbon (C=O): δ ~190 ppm. Aromatic carbons: Multiple signals in the range of δ 125-155 ppm. Isopropyl methine carbon (CH): δ ~34 ppm. Isopropyl methyl carbons (CH₃): δ ~23 ppm.
IR (Infrared) Spectroscopy C=O stretch (aldehyde): Strong absorption band around 1700-1710 cm⁻¹. C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹. Aromatic C=C stretches: Bands in the region of 1600-1450 cm⁻¹. C-Br stretch: Absorption in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS) Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight (226.0 g/mol for ⁷⁹Br and 228.0 g/mol for ⁸¹Br, in a roughly 1:1 ratio). Fragmentation: Loss of the aldehyde group (-29) and the isopropyl group (-43) would be expected.

Derivatives and Analogs: Expanding the Chemical Space

The this compound scaffold is a versatile starting material for the synthesis of a wide array of derivatives. The aldehyde and bromo functionalities serve as handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Reactions at the Aldehyde Group

The carbonyl group of this compound is a prime site for nucleophilic addition and condensation reactions.

G cluster_0 Derivative Synthesis A This compound B Secondary Alcohol A->B  Grignard Reaction (R-MgX) C Stilbene Analog A->C  Wittig Reaction (Ph3P=CHR) D Schiff Base / Imine A->D  Condensation (R-NH2)

Caption: Key reactions at the aldehyde group of this compound.

  • Grignard Reaction: The addition of a Grignard reagent (R-MgX) to the aldehyde produces a secondary alcohol. This reaction is fundamental for introducing a new carbon-carbon bond and increasing molecular complexity.[6]

  • Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent) is a powerful method for the synthesis of alkenes, in this case, stilbene analogs. The stereochemistry of the resulting alkene is dependent on the nature of the ylide.[7]

  • Condensation Reactions: Condensation with primary amines or hydrazines yields Schiff bases (imines) or hydrazones, respectively. These derivatives are important intermediates in the synthesis of nitrogen-containing heterocyclic compounds and have shown a range of biological activities.[2]

Reactions Involving the Bromo Substituent

The bromine atom on the aromatic ring is a key functional group for cross-coupling reactions, allowing for the introduction of various substituents at the 2-position.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters is a highly efficient method for forming carbon-carbon bonds. This allows for the introduction of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines.

Applications in Medicinal Chemistry and Drug Discovery

Substituted benzaldehydes and their derivatives are prevalent in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzaldehyde derivatives. For instance, a series of benzyloxybenzaldehyde derivatives have shown significant activity against the HL-60 leukemia cell line, with some compounds exhibiting potency in the low micromolar range.[8] The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest. While specific data for this compound derivatives is limited, the structural similarities to other active compounds suggest this scaffold as a promising starting point for the design of novel anticancer agents.

A study on cuminaldehyde (4-isopropylbenzaldehyde) derivatives, specifically Schiff bases, demonstrated significant cytotoxic activity. For example, the compound NS-1B showed an IC50 value of 20.6 µg/mL.[2] This highlights the potential of the isopropylbenzaldehyde core in developing cytotoxic agents.

Table of Cytotoxicity Data for Cuminaldehyde Derivatives:

CompoundStructureCytotoxicity (IC50, µg/mL)
NS-1B N-(4-Isopropylbenzylidene)-3-chlorobenzenamine20.6
NS-7B N-(4-Isopropylbenzylidene)-2-chloro-4-nitrobenzenamine26.1

Data from Singh et al. (2025)[2]

Anti-inflammatory Activity

Derivatives of brominated benzaldehydes have also shown promise as anti-inflammatory agents. A study on 2-bromo-5-hydroxy-4-methoxybenzaldehyde demonstrated its ability to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[9] The mechanism of action was attributed to the inhibition of the NF-κB and MAPK signaling pathways.[9] This suggests that the bromo-benzaldehyde scaffold could be a valuable template for developing new anti-inflammatory drugs.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB ProInflammatory Pro-inflammatory Mediators (NO, PGE2) Cytokines (TNF-α, IL-6) MAPK->ProInflammatory NFkB->ProInflammatory Derivative 2-Bromo-benzaldehyde Derivative Derivative->MAPK Inhibits Derivative->NFkB Inhibits

Caption: Simplified signaling pathway showing the anti-inflammatory mechanism of a bromo-benzaldehyde derivative.

Antimicrobial Activity

Schiff base derivatives of cuminaldehyde have been shown to possess significant antimicrobial activity.[2] For example, the compound NS-7B exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Escherichia coli.[2] This indicates that derivatization of the aldehyde group can lead to potent antimicrobial agents.

Table of Antimicrobial Activity Data for a Cuminaldehyde Derivative:

CompoundMicroorganismMIC (µg/mL)
NS-7B Escherichia coli6.25

Data from Singh et al. (2025)[2]

Conclusion and Future Directions

This compound is a strategically important synthetic intermediate with considerable potential for the development of novel therapeutic agents. Its versatile reactivity allows for the generation of diverse libraries of derivatives, and preliminary data on analogous compounds suggest promising anticancer, anti-inflammatory, and antimicrobial activities.

Future research in this area should focus on:

  • Optimization of the synthesis of the core molecule to improve yields and reduce the use of hazardous reagents.

  • Systematic exploration of the structure-activity relationships of its derivatives to identify key structural features responsible for biological activity.

  • Elucidation of the precise mechanisms of action of the most potent compounds to guide further drug development efforts.

This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this compound and its derivatives, with the ultimate goal of developing new and effective therapeutic agents.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]

  • Reddy, M. V. R., et al. (2008). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 16(15), 7358-7365. Retrieved from [Link]

  • Singh, P., et al. (2025). Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. Journal of the Iranian Chemical Society, In Press. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • Rahman, M. M., et al. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 7), e20250612. Retrieved from [Link]

  • Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Spectroscopy International. (2014, November 22). Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data. Retrieved from [Link]

  • Kim, A. R., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 31(1), 123. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of Substituted Benzaldehydes: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the diverse biological activities of substituted benzaldehydes, a class of aromatic aldehydes that have garnered significant attention in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the nuances of how structural modifications to the benzaldehyde scaffold influence its pharmacological effects is paramount. This document moves beyond a mere recitation of facts to provide a synthesized understanding of the structure-activity relationships (SAR), mechanisms of action, and the practical methodologies for evaluating the therapeutic potential of these versatile compounds.

Introduction: The Chemical Versatility and Biological Promise of Substituted Benzaldehydes

Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational scaffold for a vast array of derivatives with a broad spectrum of biological activities. These compounds are not only prevalent in nature, contributing to the flavor and fragrance of many plants, but also represent a privileged starting point for the synthesis of novel therapeutic agents.[1][2] The ease of substitution on the benzene ring allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric hindrance, which in turn dictates the compound's interaction with biological targets.[3] This guide will delve into the key therapeutic areas where substituted benzaldehydes have shown considerable promise: antimicrobial, antioxidant, and anticancer activities.

Antimicrobial and Antifungal Activity: Disrupting Microbial Defenses

Substituted benzaldehydes have emerged as a promising class of antimicrobial and antifungal agents, often acting through mechanisms that compromise the pathogen's ability to counteract oxidative stress.

Mechanism of Action: Targeting Cellular Antioxidation

A primary mechanism underlying the antimicrobial and antifungal activity of many substituted benzaldehydes is the disruption of the pathogen's cellular antioxidation systems. These compounds can act as redox-active agents, interfering with key enzymes like superoxide dismutase and glutathione reductase, which are essential for mitigating the damaging effects of reactive oxygen species (ROS). This disruption of redox homeostasis leads to an accumulation of ROS, causing damage to cellular components and ultimately leading to cell death.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of substituted benzaldehydes is significantly influenced by the nature and position of substituents on the aromatic ring. A critical determinant of activity is the presence of hydroxyl (-OH) groups.

  • Hydroxylation: The presence of hydroxyl groups on the benzene ring is crucial for antimicrobial activity.[4] Dihydroxybenzaldehydes, for instance, have demonstrated significant activity against a range of pathogenic bacteria.[3][5]

  • Positional Isomerism: The position of the hydroxyl group is a key factor. Studies have revealed that an ortho-hydroxyl group often enhances antifungal activity.

  • Halogenation and Other Electron-Withdrawing Groups: The introduction of halogens (e.g., chlorine) or other electron-withdrawing groups can also modulate antimicrobial efficacy.[6]

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted benzaldehydes against various microbial strains.

CompoundMicroorganismMIC ValueReference
2,3-DihydroxybenzaldehydeStaphylococcus aureus (Bovine Mastitis Isolates)MIC₅₀: 500 mg/L[3]
2,5-Dihydroxybenzaldehyde (Gentisaldehyde)Staphylococcus aureus (Bovine Mastitis Isolates)MIC₅₀: 500 mg/L[3]
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-sensitive and methicillin-resistant Staphylococcus aureus15.62-31.25 μmol/L[6]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4 μmol/L[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[1][7]

Causality Behind Experimental Choices: This method is preferred for its efficiency in testing a range of concentrations simultaneously and its quantitative nature, providing a clear endpoint (the lowest concentration with no visible growth). The use of a 96-well plate format allows for high-throughput screening.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

    • Dilute this suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the substituted benzaldehyde in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution to the first well of a row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well in the dilution series.[9]

  • Inoculation and Incubation:

    • Inoculate each well (except for a negative control well containing only broth) with 100 µL of the prepared bacterial inoculum.

    • Include a positive control well (broth with inoculum but no compound) and a negative control well (broth only).

    • Incubate the plate at 35-37°C for 18-24 hours.[4]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

    • Optionally, the absorbance at 600 nm can be read using a microplate reader to quantify bacterial growth.

Antioxidant Activity: Scavenging Free Radicals

Many substituted benzaldehydes, particularly those with hydroxyl groups, exhibit potent antioxidant activity.[7] This property is crucial as oxidative stress is implicated in a wide range of diseases.

Mechanism of Action: Hydrogen Atom Donation

The primary mechanism of antioxidant action for phenolic benzaldehydes is their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating the radical chain reaction.[10] The stability of the resulting phenoxyl radical is a key factor in the antioxidant efficacy.

Structure-Activity Relationship (SAR) Insights

The antioxidant capacity of substituted benzaldehydes is intricately linked to their molecular structure.

  • Number and Position of Hydroxyl Groups: Dihydroxybenzaldehydes are generally more potent antioxidants than their monohydroxy counterparts.[7] The relative positions of the hydroxyl groups influence the stability of the resulting radical and thus the antioxidant activity.

  • Electron-Donating Substituents: The presence of electron-donating groups on the aromatic ring can enhance the antioxidant activity by stabilizing the phenoxyl radical.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and simple method for evaluating the antioxidant capacity of compounds.[10][11]

Causality Behind Experimental Choices: The DPPH radical is a stable free radical, which makes the assay reproducible and convenient. The color change upon reduction by an antioxidant is easily quantifiable using a spectrophotometer.

Step-by-Step Methodology:

  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of 0.1 mM.[12] This solution should be freshly prepared and protected from light.

  • Preparation of Test Compound and Standard Solutions:

    • Prepare a stock solution of the substituted benzaldehyde in the same solvent as the DPPH solution.

    • Perform serial dilutions to obtain a range of concentrations for testing.

    • Prepare a series of dilutions of a known antioxidant standard, such as ascorbic acid or Trolox, for comparison.[10]

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well and mix gently.

    • Include a control well containing the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[11]

  • Measurement and Calculation:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.[11]

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[10]

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anticancer Activity: Inducing Programmed Cell Death

A significant area of research for substituted benzaldehydes is their potential as anticancer agents.[11][13][14] Various derivatives have demonstrated cytotoxicity against a range of human cancer cell lines.[3][5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Substituted benzaldehydes can exert their anticancer effects through multiple mechanisms, with the induction of apoptosis (programmed cell death) being a prominent pathway.[2][14][15] This can involve:

  • Mitochondrial Pathway: Some benzaldehyde derivatives can induce the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[14]

  • Caspase Activation: The apoptotic cascade often involves the activation of caspases, a family of proteases that execute the cell death program.[15]

  • Cell Cycle Arrest: In addition to inducing apoptosis, some compounds can arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cell proliferation.[14]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of substituted benzaldehydes is highly dependent on the substitution pattern.

  • Hydrophobicity and Substituent Position: The hydrophobicity and the position of substituents on the benzene ring are critical determinants of cytotoxicity.[13]

  • Specific Moieties: The addition of certain chemical moieties, such as benzyloxy groups, can significantly enhance anticancer activity.[14] For example, 2-[(3-methoxybenzyl)oxy]benzaldehyde has shown potent activity against the HL-60 cell line.[14]

Data Presentation: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected substituted benzaldehydes against various cancer cell lines.

CompoundCancer Cell LineIC50 (µg/mL)Reference
2-Hydroxy-3-methoxybenzaldehydeOVCAR-8 (Ovarian)0.36[3]
2,3-DichlorobenzaldehydeHL-60 (Leukemia)4.75[3]
2-(benzyloxy)benzaldehydeHL-60 (Leukemia)Significant activity at 1-10 µM[14]
2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60 (Leukemia)Most potent in the series[14]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[13][16]

Causality Behind Experimental Choices: This assay is based on the principle that only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the substituted benzaldehyde in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

  • MTT Addition and Incubation:

    • After the treatment period, add a sterile MTT solution (typically 5 mg/mL in PBS, diluted in serum-free medium) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[17]

  • Solubilization of Formazan:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent, such as DMSO or a specialized solubilization solution, to each well to dissolve the purple formazan crystals.[16]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

General Experimental Workflow for Screening Biological Activity

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR cluster_3 Lead Optimization Synthesis Synthesis of Substituted Benzaldehyde Purification Purification & Characterization (NMR, MS) Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC) Purification->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Purification->Antioxidant Anticancer Anticancer Assays (MTT, SRB) Purification->Anticancer Data Data Analysis (IC50, MIC) Antimicrobial->Data Antioxidant->Data Anticancer->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification & Optimization SAR->Lead

Caption: A generalized workflow for the synthesis, screening, and optimization of substituted benzaldehydes as potential therapeutic agents.

Simplified Apoptotic Pathway Induced by a Bioactive Benzaldehyde

G cluster_0 Cellular Stress cluster_1 Mitochondrial Response cluster_2 Caspase Cascade cluster_3 Apoptosis Execution Benzaldehyde Substituted Benzaldehyde Mito Mitochondrial Damage Benzaldehyde->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: A simplified representation of the intrinsic apoptotic pathway that can be triggered by bioactive substituted benzaldehydes in cancer cells.

Conclusion and Future Directions

Substituted benzaldehydes represent a rich and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as antimicrobial, antioxidant, and anticancer agents, coupled with the potential for synthetic modification, makes them a compelling area for continued research. Future efforts should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combination therapies. The methodologies outlined in this guide provide a robust framework for the systematic evaluation and advancement of substituted benzaldehydes from promising lead compounds to potential clinical candidates.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). [Link]

  • Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. (2011). PubMed Central. [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2015). PubMed. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (2005). PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PubMed Central. [Link]

  • ABTS Radical Scavenging Assay Method. Scribd. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

  • CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. (2014). Universidade Federal do Ceará. [Link]

  • Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. ResearchGate. [Link]

  • Antioxidant Assays. ResearchGate. [Link]

  • The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. (2023). MDPI. [Link]

  • ABTS Tree Radical Scavenging Activity Assay Kit. Sunlong Biotech. [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. (2015). PubMed. [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-4-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the safe handling, storage, and disposal of 2-Bromo-4-isopropylbenzaldehyde (CAS No. 861897-63-4), a key intermediate in pharmaceutical research and complex organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causality-driven understanding of the requisite safety protocols. The principles outlined here are grounded in the known reactivity and toxicological profiles of closely related aromatic aldehydes and halogenated compounds, establishing a self-validating system of laboratory safety.

Compound Profile and Hazard Analysis

This compound is a substituted aromatic aldehyde. Its molecular structure, featuring a bromine atom and an isopropyl group on the benzene ring, dictates its reactivity and toxicological profile. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, a robust safety protocol can be constructed by analyzing the hazards of its structural analogues, such as 4-isopropylbenzaldehyde and various brominated benzaldehydes.[1][2][3][4][5]

The primary hazards are associated with the aldehyde functional group, which can be readily oxidized and may cause irritation, and the halogenated aromatic component, which imparts potential toxicity and environmental persistence.[4][5]

Anticipated GHS Hazard Classification (Based on Analogues)
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4]
Serious Eye Damage/Eye IrritationCategory 2A/2H319: Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.[4]

Note: This classification is inferred from structurally similar compounds and should be treated as a precautionary guideline.

Physicochemical Properties (Computed)
PropertyValueSource
Molecular FormulaC₁₀H₁₁BrOPubChem[6]
Molecular Weight227.10 g/mol PubChem[6]
XLogP33.2PubChem[6]
Boiling PointData not available
Melting PointData not available

Risk Assessment and Control Workflow

A systematic approach to risk assessment is paramount when handling any chemical intermediate. The following workflow provides a logical progression from initial assessment to the implementation of control measures.

RiskAssessmentWorkflow cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Risk Control Implementation cluster_3 Phase 4: Emergency Preparedness A Review Analogue SDS: - 4-isopropylbenzaldehyde - 4-bromobenzaldehyde B Identify Key Hazards: - Oral Toxicity (H302) - Skin/Eye Irritation (H315/H319) - Respiratory Irritation (H335) A->B C Define Experimental Scale: - Milligram to Gram Scale - Multi-gram Scale B->C D Assess Potential Exposure Routes: - Inhalation of dust/aerosol - Dermal contact - Ingestion C->D E Engineering Controls: - Certified Chemical Fume Hood D->E F Administrative Controls: - Standard Operating Procedure (SOP) - Restricted Access E->F G Personal Protective Equipment (PPE): - Nitrile/Butyl Gloves - Safety Goggles & Face Shield - Lab Coat F->G H Spill Kit Availability: - Absorbent Material - Waste Container G->H I Emergency Contacts & Procedures H->I

Caption: Risk Assessment Workflow for this compound.

Core Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is the primary defense against chemical exposure and incidents.

Engineering Controls: The First Line of Defense

The causality behind using specific engineering controls lies in containing the chemical at its source, thereby minimizing the potential for inhalation and dermal exposure.

  • Primary Handling: All weighing and transfers of this compound must be conducted within a certified chemical fume hood.[5] This is non-negotiable. The fume hood provides critical protection against the inhalation of any fine particulates or aerosols that may be generated.

  • Ventilation: Ensure the laboratory has a high rate of air exchange. General laboratory ventilation serves as a secondary control to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but serves as the final barrier between the researcher and the chemical. The choice of PPE is dictated by the anticipated hazards of skin, eye, and respiratory irritation.[3][4]

  • Hand Protection: Wear chemically resistant gloves. Nitrile or butyl rubber gloves are recommended.[3] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5] When handling larger quantities or when there is a risk of splashing, a full-face shield should be worn in addition to goggles.

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened. For larger scale operations, a chemically resistant apron is advisable.

  • Respiratory Protection: Under normal handling conditions within a fume hood, a respirator is not typically required.[2] However, in the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge should be available.

Storage Requirements: Ensuring Stability and Safety

The stability of halogenated aromatic aldehydes can be compromised by improper storage conditions.[5]

  • Container: Keep the compound in its original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][2][5]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and reactive metals.[4][5] The aldehyde group can be oxidized, and the carbon-bromine bond can react with strong bases or metals. Store acids and bases in separate cabinets.

  • Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Experimental Workflow: A Step-by-Step Guide

This protocol outlines the safe transfer and preparation of a solution of this compound for a typical synthetic reaction.

Objective: To safely weigh and dissolve 5 grams of this compound.

Materials:

  • This compound

  • Appropriate solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Glassware (beaker, graduated cylinder, stirrer)

  • Spatula

  • Weighing paper/boat

  • Analytical balance

Protocol:

  • Preparation:

    • Don all required PPE (lab coat, safety goggles, nitrile gloves).

    • Ensure the chemical fume hood sash is at the appropriate working height.

    • Place all necessary equipment inside the fume hood.

  • Weighing:

    • Tare the analytical balance with a clean weigh boat.

    • Carefully open the container of this compound. Avoid creating dust.

    • Using a clean spatula, transfer approximately 5 grams of the solid to the weigh boat.

    • Securely close the primary container immediately after dispensing.

  • Dissolution:

    • Place the weigh boat containing the compound into a clean, dry beaker.

    • Measure the required volume of solvent using a graduated cylinder.

    • Slowly add the solvent to the beaker containing the solid.

    • Use a magnetic stirrer or glass rod to aid dissolution.

    • Ensure the solution is homogeneous before proceeding with the reaction.

  • Cleanup:

    • Rinse the spatula and any other contaminated reusable equipment with a small amount of the solvent, adding the rinsate to the reaction vessel to ensure a quantitative transfer.

    • Dispose of the weigh boat and any contaminated disposable items in the designated solid hazardous waste container.

ExperimentalWorkflow A 1. Don PPE & Prepare Fume Hood B 2. Tare Balance & Weigh Compound A->B C 3. Transfer Solid to Beaker B->C D 4. Add Solvent & Dissolve C->D E 5. Proceed with Reaction D->E F 6. Clean Equipment & Dispose of Waste E->F

Caption: Safe Weighing and Dissolution Workflow.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response
  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial sorbent.[7]

    • Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[8][9]

    • Decontaminate the area with a suitable solvent, followed by soap and water.[7]

    • Place all cleanup materials in the hazardous waste container.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.[10]

    • Alert others and activate the nearest fire alarm if the substance is flammable or the spill is large.[8]

    • Close the laboratory doors to contain vapors.[11]

    • Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide details of the spill.[7]

    • Do not re-enter the area until it has been declared safe by trained personnel.

Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing while under an emergency shower. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]

Waste Disposal

All waste containing this compound, including contaminated solids and solutions, must be treated as hazardous waste.

  • Waste Segregation: Do not mix brominated waste with other waste streams unless specifically instructed to do so by your institution's waste management guidelines. Halogenated waste often requires specific disposal methods, such as high-temperature incineration.[12]

  • Containers: Collect waste in clearly labeled, leak-proof containers.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management provider.[12] Never pour this chemical down the drain.[1]

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its potential hazards and the diligent application of control measures. By integrating the principles of engineering controls, appropriate PPE, and stringent handling protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment. This guide serves as a foundational document; always consult your institution's specific safety policies and the most current safety data for related compounds.

References

  • Spill Control/Emergency Response. (2025-2026). EHSO Manual. Available at: [Link]

  • Chemical Spill Procedures. Clarkson University Environmental Health & Safety. Available at: [Link]

  • Chemical Emergency Procedures: General Response and Clean-Up. (2018). Assumption University. Available at: [Link]

  • What is bromine and what are the safe disposal and recycling methods?. (2025). Ideal Response. Available at: [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. Available at: [Link]

  • Emergency and Spill Response Procedures. Auburn University Risk Management & Safety. Available at: [Link]

  • Method for the bromination of aromatic compound. (1990). Google Patents.
  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. (2023). MDPI. Available at: [Link]

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023). Aerosol and Air Quality Research. Available at: [Link]

  • Bromine in waste incineration: Partitioning and influence on metal volatilisation. (2025). ResearchGate. Available at: [Link]

  • 4-BROMO BENZALDEHYDE (P-BROMO BENZALDEHYDE). Suvchem Laboratory Chemicals. Available at: [Link]

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A Senior Application Scientist's Guide to 2-Bromo-4-isopropylbenzaldehyde: From Procurement to Application

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Bromo-4-isopropylbenzaldehyde (CAS No. 861897-63-4). We will delve into its commercial availability, synthesis, purification, and critical applications as a versatile building block in modern organic chemistry. This document moves beyond a simple datasheet to offer field-proven insights and the causal logic behind key procedural choices, ensuring both scientific integrity and practical utility.

Introduction: The Strategic Value of a Substituted Benzaldehyde

This compound is an aromatic aldehyde featuring a bromine atom ortho to the aldehyde group and an isopropyl group in the para position. Its molecular formula is C₁₀H₁₁BrO, and it has a molecular weight of approximately 227.10 g/mol .[1][2] The strategic placement of these functional groups makes it a highly valuable intermediate in multi-step synthesis.

The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like Wittig, aldol, and reductive amination. The bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon skeletons. The isopropyl group modulates the molecule's lipophilicity, which can be a critical parameter in drug design. The utility of such halogenated benzaldehydes is well-recognized in the synthesis of novel pharmaceutical and agrochemical agents, where they serve as foundational scaffolds for building molecular complexity.[3][4]

Commercial Availability and Supplier Vetting

While a niche reagent, this compound is commercially available from several specialized chemical suppliers. Procurement for research and development requires careful consideration of purity, batch-to-batch consistency, and supplier reliability.

Table 1: Commercial Suppliers of this compound

SupplierProduct Number/CASTypical PurityNotes
ChemSceneCS-0154291>98% (HPLC)Offers services including custom synthesis and process optimization.[1]
AOBChemAC-23916Not specifiedListed as 4-Bromo-2-isopropylbenzaldehyde (an isomer), but similar compounds are available. Researchers should verify the specific isomer.[5]
Shaanxi Dideu Medichem Co. LtdVariesIndustrial GradeA manufactory with a broad range of pharmaceutical and chemical products.[6]
EvitaChemEVT-6359468Not specifiedLists the related isomer 3-bromo-4-(propan-2-yl)benzaldehyde.[7]

Expert Insight on Procurement: When sourcing this intermediate, always request a Certificate of Analysis (CoA) for the specific batch you intend to purchase. The CoA should provide, at minimum, the purity as determined by HPLC or GC and confirmation of the structure by ¹H NMR. For GMP or late-stage development, a more comprehensive analysis including residual solvent content and elemental analysis is warranted.

Synthesis and Purification Strategies

For applications requiring larger quantities or specific analogues, in-house synthesis may be necessary. A robust and scalable synthesis can be adapted from established methods for preparing ortho-brominated benzaldehydes. The most logical route proceeds from 2-bromo-4-isopropylaniline via a diazonium salt intermediate, a method noted for its reliability and wide applicability.[8][9]

Workflow for Laboratory-Scale Synthesis

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Aldehyde Formation (Beech Reaction) cluster_2 Step 3: Hydrolysis & Purification A 2-Bromo-4-isopropylaniline B NaNO2, HCl (aq) -5 to 5 °C A->B Reagents C 2-Bromo-4-isopropylbenzenediazonium chloride B->C Forms unstable salt E CuSO4 (catalyst) 10-15 °C C->E Add diazonium salt slowly D Formaldoxime Solution (from Formaldehyde + Hydroxylamine) D->E Reagents F Intermediate Adduct E->F G Dilute H2SO4 Reflux F->G Hydrolyze H Crude Product G->H I Steam Distillation / Column Chromatography H->I Purify J Pure this compound I->J

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

Step 1: Preparation of the Diazonium Salt

  • In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-bromo-4-isopropylaniline (1 equiv.) in water and concentrated hydrochloric acid.

  • Cool the mixture to -5 to 5 °C using an ice-salt bath.

  • Add a solution of sodium nitrite (1 equiv.) in water dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically complete after 30 minutes of stirring.

Causality: Maintaining a low temperature is critical to prevent the highly unstable diazonium salt from decomposing prematurely, which would lead to phenolic side products and reduced yield.

Step 2: Aldehyde Synthesis via Formylation

  • In a separate, larger flask, prepare a 10% aqueous solution of formaldoxime. Add catalytic cupric sulfate and sodium sulfite, followed by a buffered solution of sodium acetate.

  • Cool this mixture to 10-15 °C.

  • Slowly introduce the cold diazonium salt solution from Step 1 below the surface of the formaldoxime solution with vigorous stirring.

  • After the addition is complete, stir the reaction mixture for an additional 2-3 hours.

Causality: The copper catalyst facilitates the reaction between the diazonium salt and formaldoxime. Slow, subsurface addition ensures efficient mixing and prevents localized concentration spikes that could lead to side reactions.

Step 3: Hydrolysis and Purification

  • Acidify the reaction mixture with concentrated sulfuric acid and heat to reflux for 2 hours to hydrolyze the intermediate.

  • After cooling, perform a steam distillation to isolate the crude aldehyde.[10]

  • Extract the distillate with a suitable organic solvent (e.g., diethyl ether).

  • For high purity, the crude product should be further purified by column chromatography on silica gel.[11] Alternatively, forming a solid bisulfite adduct can effectively separate the aldehyde from non-carbonyl impurities; the aldehyde is then regenerated by treatment with a base.[10][11]

Analytical Quality Control

Proper characterization is essential to confirm the identity and purity of this compound.

Table 2: Expected Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR (CDCl₃)δ ~10.2 ppm (s, 1H, -CHO); δ ~7.5-7.8 ppm (m, 3H, Ar-H); δ ~3.0 ppm (sept, 1H, -CH(CH₃)₂); δ ~1.2 ppm (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃)δ ~191 ppm (C=O); δ ~155 ppm (C-isopropyl); δ ~135 ppm (C-CHO); δ ~125-132 ppm (Ar-C); δ ~120 ppm (C-Br); δ ~34 ppm (-CH(CH₃)₂); δ ~23 ppm (-CH(CH₃)₂)
FT-IR (KBr)~2850, 2750 cm⁻¹ (Aldehyde C-H stretch); ~1700 cm⁻¹ (Aldehyde C=O stretch); ~1600, 1480 cm⁻¹ (Aromatic C=C stretch); ~800-900 cm⁻¹ (C-H out-of-plane bend)
Mass Spec. (EI)Molecular ion peaks (M⁺, M+2) of nearly equal intensity around m/z 226 and 228, characteristic of a single bromine atom.

Note: NMR chemical shifts are estimations based on analogous structures like 4-isopropylbenzaldehyde and other brominated benzaldehydes.[12][13][14] Experimental values may vary slightly.

Applications in Synthesis

The true value of this compound lies in its capacity as a versatile building block for constructing more complex molecules, a critical function in drug discovery.[4]

G cluster_0 Aldehyde Transformations cluster_1 Bromo-group Transformations A This compound B Wittig Reaction A->B via -CHO group C Reductive Amination A->C via -CHO group D Grignard/Organolithium Addition A->D via -CHO group E Suzuki Coupling A->E via -Br group F Sonogashira Coupling A->F via -Br group G Buchwald-Hartwig Amination A->G via -Br group H Complex Target Molecules (APIs, Agrochemicals) B->H C->H D->H E->H F->H G->H

Caption: Key synthetic transformations of the title compound.

  • Pharmaceutical Intermediates: The molecule can be elaborated into scaffolds for kinase inhibitors, GPCR modulators, and other drug candidates. The halogen provides a vector for late-stage functionalization, a powerful strategy in medicinal chemistry for rapidly generating structure-activity relationship (SAR) data.

  • Agrochemicals: It serves as a precursor for synthesizing potent herbicides and fungicides, where the specific substitution pattern can fine-tune biological activity and environmental persistence.[3]

  • Materials Science: Substituted benzaldehydes are used in the synthesis of nonlinear optical materials and specialized polymers.[9]

Safety and Handling

Based on safety data for structurally similar compounds, this compound should be handled with appropriate care.[15][16]

  • Hazards: Harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[15]

  • Precautions: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust/fumes. Wash skin thoroughly after handling.[15][17]

References

  • AOBChem USA. (n.d.). 4-Bromo-2-isopropylbenzaldehyde. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Gesher. (n.d.). The Pivotal Role of 2-Bromo-4-Chlorobenzaldehyde in Modern Organic Synthesis. [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. [Link]

  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. [Link]

  • Thompson, A. L., et al. (2024). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. National Institutes of Health. [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • SpectraBase. (n.d.). 4-Isopropyl-benzaldehyde - Optional[13C NMR] - Spectrum. [Link]

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A Comprehensive Technical Review of 2-Bromo-4-isopropylbenzaldehyde: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth review of 2-Bromo-4-isopropylbenzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. While specific literature on this exact molecule is sparse, this paper synthesizes information from closely related analogues to present a comprehensive overview of its physicochemical properties, plausible synthetic routes, characteristic reactivity, and potential applications. The document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic use of this versatile chemical building block. We will explore the causality behind its reactivity, detail protocols for its handling and potential synthesis, and contextualize its value as an intermediate in the creation of complex molecular architectures.

Introduction to this compound

This compound (CAS No: 861897-63-4) is an aromatic aldehyde characterized by a unique substitution pattern on the benzene ring.[1] The molecule features an aldehyde group, essential for a wide range of chemical transformations; a bromine atom at the ortho-position, which serves as a handle for cross-coupling reactions and influences the electronic nature of the ring; and an isopropyl group at the para-position, which imparts lipophilicity and specific steric bulk. This trifecta of functional groups makes it a highly valuable, albeit specialized, intermediate for synthesizing complex target molecules, particularly in the pharmaceutical and agrochemical sectors.

The strategic placement of the ortho-bromo substituent sterically influences the reactivity of the adjacent aldehyde group and electronically modulates the aromatic system. The para-isopropyl group, a common feature in natural products like cuminaldehyde, can play a role in the biological activity of downstream compounds.[2][3] This guide will dissect the properties and potential of this molecule, providing a foundational understanding for its application in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental for its application in synthesis, allowing for accurate identification, quality control, and reaction monitoring.

Physicochemical Properties

The key physicochemical properties of this compound, largely based on computed data from chemical databases, are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 2-bromo-4-propan-2-ylbenzaldehyde PubChem[4]
CAS Number 861897-63-4 ChemScene[1]
Molecular Formula C₁₀H₁₁BrO PubChem[4]
Molecular Weight 227.10 g/mol PubChem[4]
Appearance Expected to be a solid or liquid N/A
XLogP3 3.2 PubChem[4]
Hydrogen Bond Donors 0 PubChem[4]

| Hydrogen Bond Acceptors | 1 | PubChem[4] |

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its features can be reliably predicted based on well-understood principles and data from analogous structures like 2-bromobenzaldehyde[5] and 4-isopropylbenzaldehyde (cuminaldehyde).[6][7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The aldehyde proton (-CHO) should appear as a singlet significantly downfield, likely between δ 10.0-10.4 ppm.[5][6] The isopropyl group will present a characteristic pattern: a septet for the single methine proton (CH) around δ 3.0 ppm and a doublet for the six equivalent methyl protons (CH₃) around δ 1.2-1.3 ppm.[6] The three aromatic protons will appear as a complex multiplet system in the δ 7.2-7.9 ppm region.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde will be the most downfield signal, expected around δ 190-192 ppm. The aromatic carbons will resonate in the δ 125-158 ppm range, with the carbon bearing the isopropyl group being the most upfield among the substituted carbons. The isopropyl group's methine and methyl carbons will appear around δ 34 ppm and δ 23 ppm, respectively.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp carbonyl (C=O) stretching band characteristic of aromatic aldehydes, typically found around 1700-1710 cm⁻¹. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group will appear just below 3000 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a distinctive molecular ion peak cluster. Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the spectrum will display two peaks of almost identical intensity for the molecular ion (M⁺) and the M+2 ion, at m/z 226 and 228, respectively.

Synthesis and Manufacturing Insights

Proposed Synthetic Workflow: Electrophilic Bromination

The aldehyde group is an ortho-, para-directing deactivator, while the isopropyl group is an ortho-, para-directing activator. The directing effects are synergistic towards the 2-position (ortho to the aldehyde and ortho to the isopropyl group). However, the deactivating nature of the aldehyde requires controlled conditions to achieve mono-bromination.

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of 4-isopropylbenzaldehyde (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and protected from light, add a Lewis acid catalyst such as iron(III) bromide (FeBr₃, 0.1 eq.).

  • Bromination: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of bromine (Br₂, 1.05 eq.) in the same solvent dropwise over 30-60 minutes, ensuring the temperature does not exceed 10 °C. The causality here is critical: slow addition at low temperature minimizes side reactions and the formation of di-brominated products.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium thiosulfate to destroy excess bromine. Separate the organic layer, wash it with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: After filtering and concentrating the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product cluster_purification Purification SM 4-Isopropylbenzaldehyde RC 1. Br₂, FeBr₃ 2. Dichloromethane 3. 0-5 °C SM->RC Electrophilic Aromatic Substitution P This compound RC->P Pur Aqueous Workup & Column Chromatography P->Pur Crude Product

Caption: Proposed synthesis of this compound.

Chemical Reactivity and Transformation Pathways

The synthetic value of this compound lies in the differential reactivity of its functional groups, allowing for sequential and selective modifications.

Reactions at the Aldehyde Group

The aldehyde functionality is a gateway to numerous chemical structures.

  • Oxidation: It can be readily oxidized to the corresponding 2-bromo-4-isopropylbenzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: Selective reduction to 2-bromo-4-isopropylbenzyl alcohol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).

  • Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, enabling reactions like Grignard additions to form secondary alcohols, Wittig reactions to generate alkenes, and Knoevenagel condensations to form α,β-unsaturated systems.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse range of substituted benzylamines.

  • Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are versatile intermediates and have been explored for their own biological activities in related systems.[2]

Reactions at the Bromo-Substituent

The aryl bromide is exceptionally useful for forming new carbon-carbon and carbon-heteroatom bonds.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom is an ideal handle for Suzuki, Stille, Heck, and Sonogashira cross-coupling reactions.[8] This allows for the introduction of aryl, alkyl, vinyl, or alkynyl groups at the 2-position, providing a powerful tool for building molecular complexity. The choice of a palladium catalyst and ligand system is crucial for achieving high yields, a decision based on balancing reactivity with the potential for steric hindrance from the adjacent isopropyl and aldehyde groups.

The diagram below illustrates the key reactive sites and potential transformations.

G cluster_aldehyde Aldehyde Reactions cluster_bromo Aryl Bromide Reactions center This compound oxidation Oxidation (e.g., KMnO₄) center->oxidation [O] reduction Reduction (e.g., NaBH₄) center->reduction [H] wittig Wittig Reaction center->wittig R-PPh₃ reductive_amination Reductive Amination center->reductive_amination R₂NH, [H] suzuki Suzuki Coupling (Ar-B(OH)₂) suzuki->center Pd(0) cat. heck Heck Coupling (Alkene) heck->center Pd(0) cat. sonogashira Sonogashira Coupling (Alkyne) sonogashira->center Pd(0), Cu(I) cat.

Caption: Key transformation pathways for this compound.

Applications in Research and Drug Development

Substituted benzaldehydes are cornerstone building blocks in medicinal chemistry. Analogues such as 2-bromo-4-fluorobenzaldehyde are vital for synthesizing novel drug candidates.[9] The utility of this compound lies in its potential as a scaffold for creating libraries of compounds for biological screening.

  • Scaffold for Novel Heterocycles: The molecule is an excellent starting point for synthesizing heterocycles. For instance, reaction sequences involving both the aldehyde and the bromo-group can lead to the formation of fused ring systems like isoindolinones, which have shown promise as potassium channel blockers and anti-cancer agents.[10]

  • Intermediate for API Synthesis: Its bifunctional nature allows for the sequential introduction of different pharmacophores. A Suzuki coupling could first install a complex aromatic system, followed by transformation of the aldehyde into an amine or alcohol to interact with a biological target. This stepwise approach is a hallmark of modern drug discovery.

  • Fragment-Based Drug Design: The 2-bromo-4-isopropylphenyl moiety can be considered a valuable fragment. The isopropyl group can occupy hydrophobic pockets in target proteins, while the bromine allows for vector-based growth of the fragment into a more potent lead compound.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, guidelines can be established from data on structurally similar compounds like 2-bromobenzaldehyde and other halogenated aromatic aldehydes.[11][12][13]

  • Hazards: This compound should be presumed to be harmful if swallowed, inhaled, or in contact with skin.[11][12] It is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[11][12]

  • Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[11][12]

  • Handling: Avoid breathing dust, fumes, or vapors.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Some related compounds are air-sensitive or require storage under an inert atmosphere to maintain purity.[11] It should be stored away from strong oxidizing agents, strong bases, and sources of ignition.[12][13]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[11]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Conclusion

This compound represents a potent and versatile tool for the synthetic chemist. Its unique combination of an aldehyde, an aryl bromide, and an isopropyl group provides three distinct points for molecular modification and elaboration. By understanding its predicted spectroscopic signature, plausible synthetic pathways, and key reactive pathways, researchers can strategically employ this molecule to construct complex and potentially bioactive compounds. Its value as an intermediate in drug discovery and materials science is clear, offering a reliable scaffold for generating novel chemical entities with tailored properties. Proper safety and handling are essential to harnessing its full synthetic potential.

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  • Sonalika. (n.d.). Best Purity Meta Bromobenzaldehyde for Pharma Industry. [Link]

  • Organic Spectroscopy International. (2014). Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. [Link]

  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. [Link]

  • Singh, N., et al. (2025). Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. Journal of the Iranian Chemical Society. [Link]

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Methodological & Application

Synthesis of Heterocycles Using 2-Bromo-4-isopropylbenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic application of 2-Bromo-4-isopropylbenzaldehyde as a versatile and pivotal starting material for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. The unique trifecta of functionalities—a reactive aldehyde, a synthetically versatile aryl bromide, and a sterically influential isopropyl group—renders this molecule an ideal precursor for constructing complex molecular architectures. This document provides field-proven, step-by-step protocols for three key transformations: the Friedländer annulation for quinoline synthesis, a two-step sequence involving reductive amination and palladium-catalyzed intramolecular C-N coupling for the synthesis of dibenzo[b,e][1][2]diazepines, and the Suzuki-Miyaura cross-coupling for the generation of bi-aryl linked heterocyclic precursors. The causality behind experimental choices, mechanistic insights, and quantitative data are presented to ensure scientific integrity and reproducibility for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals and agrochemicals. The efficient construction of these scaffolds is a central goal in modern organic synthesis. This compound emerges as a pre-functionalized building block of significant strategic value. Its three key features can be leveraged for orthogonal or sequential synthetic operations:

  • The Aldehyde Group: Acts as a primary electrophilic center for condensation and C-C or C-N bond-forming reactions, such as the Friedländer, Wittig, or reductive amination reactions.[3][4]

  • The Aryl Bromide: Serves as a canonical handle for transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, enabling the introduction of aryl, alkyl, or amino substituents.[5][6]

  • The Isopropyl Group: Provides steric bulk and lipophilicity, which can influence reaction regioselectivity and modulate the pharmacokinetic properties of the final heterocyclic products.

This guide provides detailed protocols that showcase how these functionalities can be masterfully orchestrated to build complex heterocyclic systems.

Application I: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a robust and direct method for constructing the quinoline core, which is prevalent in numerous bioactive compounds.[7][8] The reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration cascade.[9][10] While the classical approach uses a 2-aminoaryl aldehyde, this protocol adapts the strategy by starting with this compound, where the bromo- and isopropyl- groups are carried into the final quinoline product, providing a scaffold ripe for further diversification.

Protocol 1: Synthesis of 7-Bromo-5-isopropyl-2,3-dihydro-1H-cyclopenta[b]quinoline

This protocol details the reaction of this compound with cyclopentanone. The reaction is catalyzed by an acid to facilitate both the initial aldol condensation and the subsequent cyclization and dehydration steps.

Experimental Workflow:

cluster_reactants Starting Materials reagent1 This compound conditions p-TsOH, Toluene Reflux, Dean-Stark reagent1->conditions reagent2 Cyclopentanone reagent2->conditions product 7-Bromo-5-isopropyl-2,3-dihydro-1H- cyclopenta[b]quinoline conditions->product Condensation & Cyclodehydration

Caption: Friedländer Annulation Workflow.

Methodology:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 mmol, 227 mg), cyclopentanone (1.2 mmol, 101 mg, 1.2 equiv), and p-toluenesulfonic acid monohydrate (0.1 mmol, 19 mg, 0.1 equiv).

  • Reaction Setup: Add 20 mL of toluene to the flask. The Dean-Stark trap is filled with toluene.

  • Reaction Execution: Heat the mixture to reflux (approx. 110-120 °C) and stir vigorously. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield the pure product.

Quantitative Data Summary:

Reagent/ParameterMolar Equiv.AmountPurpose
This compound1.0227 mgAldehyde component
Cyclopentanone1.2101 mgMethylene component
p-Toluenesulfonic acid0.119 mgAcid catalyst
Toluene-20 mLSolvent, azeotropic water removal
Temperature-Reflux (~115 °C)Reaction condition
Expected Yield -70-85% -

Application II: Synthesis of Dibenzo[b,e][1][2]diazepines

Dibenzo[b,e][1][2]diazepines are a class of seven-membered heterocyclic compounds that include clinically important antipsychotic drugs. Their synthesis often involves the formation of a C-N bond to close the central diazepine ring. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming such C-N bonds.[1][11][12] This protocol utilizes a two-step approach starting from this compound.

Protocol 2: Synthesis of 2-Bromo-8-isopropyl-5,11-dihydrodibenzo[b,e][1][2]diazepine

Step A: Reductive Amination. The first step involves the formation of a secondary amine intermediate by reacting this compound with 2-bromoaniline. This is achieved via reductive amination, where the initially formed imine is reduced in situ.[3][13]

Step B: Intramolecular Buchwald-Hartwig C-N Coupling. The second step is the critical ring-closing reaction. The secondary amine intermediate undergoes a palladium-catalyzed intramolecular C-N coupling to form the seven-membered diazepine ring.[14][15] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[1]

Experimental Workflow:

start_A This compound + 2-Bromoaniline step_A Step A: Reductive Amination (NaBH(OAc)3, DCE) start_A->step_A intermediate N-(2-Bromobenzyl)(2-bromo-4- isopropylphenyl)amine step_A->intermediate step_B Step B: Intramolecular C-N Coupling (Pd(OAc)2, SPhos, Cs2CO3) intermediate->step_B product 2-Bromo-8-isopropyl-5,11-dihydro- dibenzo[b,e][1,4]diazepine step_B->product

Caption: Two-step synthesis of a dibenzodiazepine derivative.

Methodology:

Step A: Synthesis of N-(2-Bromobenzyl)(2-bromo-4-isopropylphenyl)amine

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve this compound (1.0 mmol, 227 mg) and 2-bromoaniline (1.05 mmol, 181 mg, 1.05 equiv) in 1,2-dichloroethane (DCE, 20 mL).

  • Reaction Execution: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 318 mg, 1.5 equiv) portion-wise over 10 minutes.

  • Monitoring and Work-up: Stir the reaction at room temperature for 12 hours, monitoring by TLC. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The crude intermediate is often pure enough for the next step, or can be purified by column chromatography if necessary.

Step B: Intramolecular Buchwald-Hartwig C-N Coupling

  • Reagent Preparation: To a flame-dried Schlenk flask, add the crude intermediate from Step A (approx. 1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5.6 mg, 2.5 mol%), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.05 mmol, 20.5 mg, 5 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg, 2.0 equiv).[11]

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add 15 mL of degassed anhydrous toluene.

  • Reaction Execution: Heat the mixture to 100 °C and stir for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.[16]

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the final dibenzodiazepine product.

Quantitative Data Summary (Step B):

Reagent/ParameterMolar Equiv. / mol%AmountPurpose
Amine Intermediate1.0~382 mgCyclization Precursor
Pd(OAc)₂2.5 mol%5.6 mgPalladium Pre-catalyst
SPhos5 mol%20.5 mgLigand
Cs₂CO₃2.0652 mgBase
Toluene-15 mLSolvent
Temperature-100 °CReaction condition
Expected Yield -60-80% -

Application III: Synthesis of Bi-aryl Aldehydes via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most versatile method for constructing C(sp²)-C(sp²) bonds.[16][17] It allows for the direct linkage of the this compound core to other (hetero)aromatic systems.[18][19] This creates complex bi-aryl aldehydes that can serve as advanced intermediates for the synthesis of even more elaborate heterocyclic structures, using the aldehyde for subsequent cyclization reactions.

Protocol 3: Synthesis of 2-(Pyridin-3-yl)-4-isopropylbenzaldehyde

This protocol describes the coupling of this compound with pyridine-3-boronic acid. The reaction requires a palladium catalyst, a phosphine ligand, and a base to facilitate the catalytic cycle.[17][20]

Experimental Workflow:

G cluster_reactants Coupling Partners A This compound C Catalyst System Pd(PPh3)4, K2CO3 DME/H2O, 85 °C A->C Aryl Halide B Pyridine-3-boronic acid B->C Boronic Acid D 2-(Pyridin-3-yl)-4-isopropylbenzaldehyde C->D Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Methodology:

  • Reagent Preparation: In a Schlenk flask, combine this compound (1.0 mmol, 227 mg), pyridine-3-boronic acid (1.2 mmol, 147 mg, 1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg, 3.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg, 3 mol%).

  • Reaction Setup: Evacuate and backfill the flask with Argon three times. Add a degassed solvent mixture of 1,2-dimethoxyethane (DME, 8 mL) and water (2 mL).

  • Reaction Execution: Heat the reaction mixture to 85 °C and stir for 12 hours. Monitor the reaction's completion by TLC analysis.

  • Work-up and Purification:

    • Cool the mixture to room temperature and dilute with water (10 mL).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to obtain the desired bi-aryl aldehyde.

Quantitative Data Summary:

Reagent/ParameterMolar Equiv. / mol%AmountPurpose
This compound1.0227 mgAryl halide partner
Pyridine-3-boronic acid1.2147 mgOrganoboron partner
Pd(PPh₃)₄3 mol%34.7 mgCatalyst
K₂CO₃3.0414 mgBase
DME/H₂O (4:1)-10 mLSolvent system
Temperature-85 °CReaction condition
Expected Yield -75-90% -

Conclusion

This compound stands as a testament to the power of strategic precursor design in modern organic synthesis. The protocols detailed herein demonstrate its exceptional versatility in constructing a range of valuable heterocyclic cores, from classical quinolines via condensation chemistry to complex dibenzodiazepines and bi-aryl systems through advanced palladium catalysis. By leveraging its distinct functional handles, researchers are equipped with a powerful tool to accelerate the discovery and development of novel chemical entities for pharmaceutical and materials science applications.

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Application Note & Protocol: Knoevenagel Condensation with 2-Bromo-4-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, prized for its efficiency in synthesizing α,β-unsaturated compounds.[1][2] The reaction involves a nucleophilic addition of an active methylene compound to an aldehyde or ketone, catalyzed by a weak base, which is typically followed by a dehydration step.[3] The resulting products are pivotal intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmacologically active molecules, including antimalarials like lumefantrine.[1][2]

This application note provides a comprehensive guide to the Knoevenagel condensation using 2-Bromo-4-isopropylbenzaldehyde as the aldehyde component. This particular substrate is of interest to medicinal chemists and drug development professionals due to its structural motifs: the bromo-substituent serves as a versatile synthetic handle for cross-coupling reactions, while the isopropyl group enhances lipophilicity, a key parameter in modulating pharmacokinetic properties. This guide will delve into the mechanistic underpinnings, provide a detailed experimental protocol with a self-validating system, and discuss the significance of the resulting products.

Scientific Rationale & Mechanism

The Knoevenagel condensation proceeds via a three-step mechanism catalyzed by a weak amine base, such as piperidine or pyridine.[1][4]

  • Enolate Formation: The base abstracts an acidic α-hydrogen from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion, or enolate.[1][4] The acidity of this proton is significantly increased by the presence of two adjacent electron-withdrawing groups (Z). The use of a weak base is critical to ensure selective deprotonation of the highly acidic methylene compound without promoting the self-condensation of the aldehyde.[3]

  • Nucleophilic Addition: The generated enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This step forms a tetrahedral alkoxide intermediate.[4]

  • Dehydration: The alkoxide intermediate is protonated, often by the conjugate acid of the base catalyst, to form a β-hydroxy compound (an aldol-type adduct).[4] This adduct then undergoes a base-induced elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product.[1][4]

Knoevenagel_Mechanism Fig 1: General Mechanism of the Knoevenagel Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration A Z-CH₂-Z (Active Methylene) C [Z-CH⁻-Z] ↔ [Z-C⁻=Z] (Resonance-Stabilized Enolate) A->C + B: B Base (B:) D BH⁺ F R-CH(O⁻)-CHZ₂ (Alkoxide Intermediate) C->F + R-CHO E R-CHO (Aldehyde) G R-CH(OH)-CHZ₂ (Aldol Adduct) F->G + BH⁺ H R-CH=CZ₂ (α,β-Unsaturated Product) G->H - H₂O, - B: I H₂O J Base (B:) Knoevenagel_Workflow Fig 2: Experimental Workflow A 1. Setup Add Aldehyde (1.0 eq) to Ethanol in RBF B 2. Reagent Addition Add Malononitrile (1.0 eq) to the stirred solution A->B C 3. Catalysis Add Piperidine (0.1 eq) to initiate reaction B->C D 4. Reaction Stir at Room Temp Monitor by TLC C->D E 5. Isolation Cool mixture to precipitate Collect solid by vacuum filtration D->E F 6. Washing Wash solid with cold EtOH then with Deionized Water E->F G 7. Drying Dry product in vacuum oven to constant weight F->G H Purified Product Characterize (NMR, IR, MS) G->H

Sources

Suzuki coupling reactions involving 2-Bromo-4-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki Coupling Reactions Involving 2-Bromo-4-isopropylbenzaldehyde

Application Note & Protocol

Introduction: The Strategic Importance of this compound in Suzuki Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as polyolefins and substituted biphenyls.[1][3]

This guide focuses on a specific, yet highly relevant substrate: This compound . This molecule presents a unique combination of structural features that pose distinct challenges and opportunities for synthetic chemists. The ortho-bromo and isopropyl groups introduce significant steric hindrance around the reaction center, while the electron-withdrawing aldehyde group influences the electronic properties of the aryl halide. Successfully coupling this substrate requires a nuanced understanding of the reaction mechanism and careful selection of catalytic components. The resulting products, 2-aryl-4-isopropylbenzaldehydes, are valuable intermediates, as the aldehyde can be readily transformed into a variety of other functional groups, and the nitro-analogs can be reduced to amines for further diversification.[4]

This document provides a detailed exploration of the mechanistic principles, key parameter optimization, and robust experimental protocols for leveraging this compound in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

The efficacy of a Suzuki coupling hinges on the smooth execution of a three-step catalytic cycle orchestrated by a palladium catalyst.[5][6][7] Understanding each step is critical for troubleshooting and optimizing reactions involving sterically demanding substrates like this compound.

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of the aryl halide.[1][7] This is often the rate-determining step of the entire cycle.[5] For this compound, the steric bulk of the ortho-isopropyl group can impede the approach of the palladium catalyst, potentially slowing this step. The use of bulky, electron-rich ligands is essential to facilitate this transformation by creating a more reactive, electron-rich palladium center.[3][8]

  • Transmetalation : This step involves the transfer of the organic moiety (R²) from the organoboron reagent to the palladium(II) center.[1][9] The organoboron species, typically a boronic acid, must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic boronate "ate" complex, which readily transfers its organic group to the palladium, displacing the halide.[10][11] The exact mechanism of this transfer is still a subject of detailed study but is undeniably crucial for the cycle's progression.[1]

  • Reductive Elimination : In the final step, the two organic groups (the original aryl from the halide and the newly transferred group from the boronic acid) couple and are expelled from the palladium coordination sphere.[5][12] This process forms the new C-C bond, yielding the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[1][7] This step also benefits from bulky ligands, which promote the elimination process.[1]

Visualizing the Catalytic Pathway

Suzuki_Mechanism Suzuki-Miyaura Catalytic Cycle cluster_legend pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition pd2_complex trans-Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 cis-Ar-Pd(II)L₂-R' base Base (e.g., K₃PO₄) ate_complex [R'-B(OH)₃]⁻ boronic_acid R'-B(OH)₂ boronic_acid->ate_complex + Base ate_complex->transmetalation transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 product Ar-R' (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Strategic Component Selection for Hindered Substrates

Achieving high yields with this compound requires a rational approach to selecting each reaction component. The steric hindrance necessitates conditions that favor both the oxidative addition and reductive elimination steps.

  • Palladium Source : While various Pd(0) and Pd(II) sources are effective, Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective precatalysts.[13] These Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[12] For challenging couplings, pre-formed catalysts that incorporate a bulky ligand, such as PEPPSI-type catalysts, can offer enhanced stability and activity.[12]

  • Ligands: The Key to Overcoming Steric Clash : This is arguably the most critical parameter. Standard ligands like PPh₃ are often insufficient. Success relies on ligands that are both bulky and electron-rich .[3][14]

    • Dialkylbiaryl Phosphines (Buchwald Ligands) : This class of ligands, including SPhos and XPhos , is exceptionally effective.[3][8] Their steric bulk facilitates reductive elimination, while their electron-donating nature promotes the oxidative addition step.[3][8]

    • N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors and often possess significant steric bulk, making them excellent alternatives to phosphine ligands for coupling hindered substrates.[1][15]

  • Base : The base's primary role is to activate the boronic acid for transmetalation.[10]

    • Inorganic Carbonates and Phosphates (K₂CO₃, K₃PO₄, Cs₂CO₃): These are widely used, effective, and generally well-tolerated. K₃PO₄ is often a reliable choice for hindered couplings.[8]

    • Alkoxides (NaOt-Bu, KOt-Bu): Stronger bases like potassium tert-butoxide can accelerate the reaction, particularly with less reactive coupling partners, but may not be compatible with base-sensitive functional groups.[15]

  • Solvent System : The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the base.

    • Aprotic Ethers (1,4-Dioxane, THF): These are excellent choices, often used in combination with water to help dissolve the inorganic base.[6][16]

    • Aromatic Hydrocarbons (Toluene): A common and effective solvent, also frequently used with water in a biphasic system.[6]

    • Polar Aprotic Solvents (DMF): While effective, DMF can sometimes lead to side reactions at higher temperatures.[6]

Experimental Protocols

Safety Precaution : All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium compounds and phosphine ligands can be toxic and should be handled with care. Solvents are flammable.

Protocol 1: General Coupling with Phenylboronic Acid

This protocol provides a robust starting point for coupling this compound with a standard, unhindered arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

Step-by-Step Procedure:

  • Reaction Setup : To a dry oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition : Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. A typical reaction concentration is 0.1 M with respect to the aryl bromide.

  • Reaction : Heat the reaction mixture to 80-100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-4-isopropylbenzaldehyde.

Protocol 2: Coupling with a Sterically Hindered Boronic Acid (e.g., 2-methylphenylboronic acid)

This protocol is adapted for more challenging couplings where both partners are sterically encumbered.

Materials:

  • This compound (1.0 equiv)

  • 2-Methylphenylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (8 mol%)

  • Potassium tert-butoxide (KOt-Bu) (2.5 equiv)

  • Toluene (degassed)

Step-by-Step Procedure:

  • Reaction Setup : In a glovebox, add Pd₂(dba)₃ and XPhos to an oven-dried Schlenk tube. Outside the glovebox, add this compound, 2-methylphenylboronic acid, and KOt-Bu under a positive flow of argon.

  • Inert Atmosphere : Seal the tube and purge with argon for 5 minutes.

  • Solvent Addition : Add degassed toluene via syringe to a concentration of 0.1-0.2 M.

  • Reaction : Heat the reaction mixture to 110 °C with vigorous stirring. The use of a stronger base and a more electron-rich ligand system is crucial here.[15]

  • Monitoring : Monitor the reaction progress by GC-MS. Due to the increased steric hindrance, reaction times may be longer (12-24 hours).

  • Work-up : Cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous ammonium chloride. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification : Purify the crude product via flash column chromatography to isolate the desired tetra-ortho-substituted biaryl product.

General Experimental Workflow

Workflow start Start setup 1. Add Solids to Flask (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent(s) inert->solvent react 4. Heat and Stir (Monitor by TLC/GC-MS) solvent->react workup 5. Aqueous Work-up (Quench, Extract, Wash, Dry) react->workup concentrate 6. Concentrate Under Vacuum workup->concentrate purify 7. Purify (Column Chromatography) concentrate->purify product Pure Product purify->product

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Data Summary and Troubleshooting

The following tables provide a quick reference for reaction conditions and troubleshooting common issues.

Table 1: Representative Reaction Conditions
Boronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield
Phenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O90>90%
4-Methoxyphenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Toluene/H₂O100>85%
3-Thienylboronic AcidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF8075-85%
2-Methylphenylboronic AcidPd₂(dba)₃ (2)XPhos (8)KOt-Bu (2.5)Toluene11060-75%
Table 2: Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst or insufficient ligand. 2. Base is too weak or insoluble. 3. Reaction temperature too low.1. Use a fresh catalyst/ligand; increase ligand loading. 2. Switch to a stronger base (e.g., K₃PO₄, KOt-Bu). 3. Increase reaction temperature.
Protodeboronation 1. Boronic acid is unstable. 2. Excess water or prolonged heating.1. Use a boronate ester (e.g., pinacol ester) instead. 2. Minimize water content; use anhydrous solvents if necessary.[10]
Dehalogenation of Starting Material 1. Catalyst system promotes reduction. 2. Impurities in starting material or solvent.1. Screen different ligands or use a milder base. 2. Ensure purity of all reagents and use freshly distilled/degassed solvents.[12]
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Catalyst system favors homocoupling.1. Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.[16] 2. Lower catalyst loading or screen alternative ligands.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • PubMed Central (PMC). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Taylor & Francis Online. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Wiley Online Library. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • PubMed Central (PMC). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF. [Link]

  • PubMed. Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • PubMed. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]

  • PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Stanford University. The Suzuki Reaction. [Link]

  • SpringerLink. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... [Link]

  • Harvard University. The Suzuki Reaction. [Link]

  • ResearchGate. Suzuki coupling reactions of bromoarenes with phenylboronic acid with.... [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]

  • NIH Public Access. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • NIH. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]

Sources

The Strategic Application of 2-Bromo-4-isopropylbenzaldehyde in Medicinal Chemistry: A Guide to Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. 2-Bromo-4-isopropylbenzaldehyde emerges as a highly valuable, albeit specialized, building block that synergistically combines the biological relevance of the cuminaldehyde scaffold with the synthetic versatility of an ortho-brominated benzaldehyde. The 4-isopropylbenzaldehyde core, found in the natural product cuminaldehyde, is associated with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] The introduction of a bromine atom at the ortho-position unlocks a gateway for sophisticated molecular engineering through a variety of cross-coupling reactions.[5] This unique combination allows for the exploration of chemical space in multiple vectors, making this compound a powerful tool for generating libraries of diverse compounds for structure-activity relationship (SAR) studies.[6][7][8]

This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed protocols for its derivatization. The methodologies described herein are grounded in established chemical principles and aim to provide researchers with a practical framework for leveraging this versatile scaffold in their drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions and for understanding the compound's potential behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrOPubChem
Molecular Weight 227.10 g/mol PubChem
Appearance Inferred to be a solid or liquid-
Solubility Expected to be soluble in common organic solvents-

Synthesis of this compound

The targeted synthesis of this compound can be achieved through a directed ortho-bromination of 4-isopropylbenzaldehyde, leveraging a removable directing group to ensure regioselectivity. The following protocol is adapted from a palladium-catalyzed C-H activation strategy for the ortho-bromination of benzaldehydes.[5][9]

Protocol 1: Synthesis via Directed C-H Bromination

This three-step synthesis involves the formation of an O-methyloxime as a directing group, followed by palladium-catalyzed ortho-bromination, and subsequent deprotection to yield the desired product.

Step 1: Formation of 4-isopropylbenzaldehyde O-methyloxime

  • Setup: To a round-bottom flask, add 4-isopropylbenzaldehyde (1.0 eq.), methoxylamine hydrochloride (1.1 eq.), and pyridine (2.0 eq.) in ethanol.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude O-methyloxime, which can be used in the next step without further purification.

Step 2: Palladium-Catalyzed ortho-Bromination

  • Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the 4-isopropylbenzaldehyde O-methyloxime (1.0 eq.), Pd(OAc)₂ (0.05 eq.), and N-bromosuccinimide (NBS) (1.2 eq.) in a suitable solvent such as dichloroethane.

  • Reaction: Heat the mixture at 80-100 °C for 12-24 hours. Monitor the reaction for the consumption of the starting material by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to isolate the ortho-brominated O-methyloxime.

Step 3: Deprotection to this compound

  • Setup: Dissolve the purified this compound O-methyloxime (1.0 eq.) in a mixture of acetone and aqueous HCl (e.g., 3M).

  • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40 °C) for 2-6 hours until the deprotection is complete (monitored by TLC).

  • Work-up: Neutralize the reaction with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography to obtain pure this compound.

Synthesis_Workflow Start 4-isopropylbenzaldehyde Step1 O-methyloxime formation (Methoxylamine HCl, Pyridine) Start->Step1 Intermediate1 4-isopropylbenzaldehyde O-methyloxime Step1->Intermediate1 Step2 ortho-Bromination (Pd(OAc)₂, NBS) Intermediate1->Step2 Intermediate2 This compound O-methyloxime Step2->Intermediate2 Step3 Deprotection (Aqueous HCl) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic pathway to this compound.

Applications in Medicinal Chemistry: Derivatization Strategies

This compound offers two primary reactive sites for derivatization: the aldehyde functional group and the carbon-bromine bond. This dual reactivity allows for the synthesis of a wide array of molecular architectures.

Reactions at the Aldehyde Group

The aldehyde moiety is a versatile functional group that can readily undergo a variety of transformations to introduce new pharmacophores.

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound, often used to synthesize α,β-unsaturated systems and heterocyclic scaffolds.[10][11]

Protocol 2: Knoevenagel Condensation with Malononitrile

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.0 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine or ammonium acetate (0.1 eq.).[12]

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, and then in an ice bath to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the desired 2-((2-bromo-4-isopropylphenyl)methylene)malononitrile.

Knoevenagel_Condensation cluster_reactants Reactants Reactant1 This compound Product α,β-unsaturated product Reactant1->Product Base catalyst (e.g., Piperidine) Reactant2 Malononitrile Reactant2->Product Base catalyst (e.g., Piperidine)

Caption: General scheme for Knoevenagel condensation.

The condensation of the aldehyde with primary amines or hydrazines yields Schiff bases, which are prevalent scaffolds in many biologically active compounds.[1][13]

Protocol 3: Synthesis of a Schiff Base Derivative

  • Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like ethanol or methanol.

  • Reagent Addition: Add the desired primary amine (e.g., a substituted aniline) (1.0 eq.) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the mixture at room temperature or under reflux for 1-6 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Reactions at the Bromo Group: Cross-Coupling Strategies

The ortho-bromine atom is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This allows for the construction of biaryl systems and the introduction of alkynyl moieties, which are common features in many drug molecules.[5]

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[14][15][16][17]

Protocol 4: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Setup: In a Schlenk flask, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the mixture under an inert atmosphere (argon or nitrogen) at 80-110 °C for 4-12 hours, with stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography on silica gel.

Suzuki_Coupling cluster_reactants Reactants Reactant1 This compound Product Biaryl Product Reactant1->Product Pd Catalyst Base Reactant2 Arylboronic Acid Reactant2->Product Pd Catalyst Base

Caption: Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl scaffolds.[18][19][20]

Protocol 5: Sonogashira Coupling with Phenylacetylene

  • Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 eq.), and a copper(I) co-catalyst such as CuI (0.04 eq.).

  • Solvent and Reagent Addition: Add a degassed solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the base. Then, add the terminal alkyne, for example, phenylacetylene (1.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-8 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the amine hydrobromide salt, and wash the solid with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl-4-isopropylbenzaldehyde derivative.

Conclusion and Future Perspectives

This compound represents a strategic starting material for medicinal chemists, offering a direct route to novel compounds with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for the synthesis and derivatization of this versatile scaffold. The ability to perform orthogonal modifications at the aldehyde and bromo positions allows for the systematic exploration of SAR and the fine-tuning of pharmacokinetic and pharmacodynamic properties. Future work in this area could involve the development of one-pot, multi-component reactions starting from this compound to rapidly generate molecular complexity and accelerate the drug discovery process.

References

  • Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde deriv
  • Molecular structures of substituted benzaldehydes 1-50 (training set)...
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Public
  • Process for preparing 4-isopropylcyclohexylmethanol - Google P
  • Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)
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Sources

Application Note: 2-Bromo-4-isopropylbenzaldehyde as a Strategic Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-4-isopropylbenzaldehyde, a versatile chemical intermediate whose unique structural features make it a cornerstone in the synthesis of advanced agrochemicals. We explore its physicochemical properties, dissect its reactivity, and provide detailed protocols for its application in constructing complex fungicidal agents, particularly those belonging to the Succinate Dehydrogenase Inhibitor (SDHI) class. This document is intended for researchers, synthetic chemists, and process development professionals in the agrochemical industry, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of this compound

The relentless drive for higher crop yields and more sustainable agricultural practices necessitates the development of novel, highly effective, and environmentally conscious crop protection agents. This compound (CAS No. 861897-63-4) has emerged as a critical starting material in this endeavor.[1] Its architecture is a synthetic chemist's blueprint for success, offering three distinct points of reactivity that can be manipulated with high precision:

  • The Aldehyde Moiety (-CHO): A versatile functional group that serves as a gateway for forming carbon-carbon and carbon-nitrogen bonds through reactions like Wittig olefination, Grignard additions, reductive aminations, and condensations.

  • The Ortho-Bromo Substituent (-Br): Strategically positioned for modern palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This allows for the efficient construction of the bi-aryl scaffolds common in many modern fungicides.[4]

  • The Para-Isopropyl Group (-CH(CH₃)₂): This lipophilic group is not merely a spectator. It plays a crucial role in modulating the physicochemical properties of the final active ingredient, often enhancing its solubility in waxy plant cuticles and improving its ability to penetrate target pathogen cell membranes, thereby increasing bioavailability and efficacy.

This combination of features makes this compound an ideal precursor for synthesizing a range of pyrazole carboxamide fungicides, a class that includes commercial successes like Bixafen and Isopyrazam, which act by inhibiting the succinate dehydrogenase enzyme in the fungal respiratory chain.[4][5][6]

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 861897-63-4[1][7]
Molecular Formula C₁₀H₁₁BrO[7][8]
Molecular Weight 227.10 g/mol [7][8]
IUPAC Name 2-bromo-4-propan-2-ylbenzaldehyde[8]
Appearance Solid[9]
Melting Point 30-35 °C (lit.)[9]
Boiling Point Not available
XLogP3 3.2[8][10]

Spectroscopic Insights: The structure can be unequivocally confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) at a downfield shift of approximately 9.5-10.5 ppm.[11] The aromatic protons will appear as a multiplet system, and the isopropyl group will present as a septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃).[11]

  • ¹³C NMR: The carbonyl carbon of the aldehyde will be prominent around 190 ppm.

  • IR Spectroscopy: A strong absorption band will be observed in the region of 1690-1710 cm⁻¹ corresponding to the C=O stretching of the aromatic aldehyde.[12] Another characteristic C-H stretching band for the aldehyde will be seen around 2700-2800 cm⁻¹.[12]

Synthetic Blueprint: Constructing a Bixafen Analogue

To illustrate the utility of this compound, we outline a robust synthetic pathway to a Bixafen-type SDHI fungicide. This multi-step synthesis leverages the key reactive sites of the building block to assemble the final complex molecule.

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 3,4-Dichlorophenyl boronic acid B->C D 2'-(3,4-Dichlorophenyl)-4-isopropyl- biphenyl-2-carbaldehyde C->D C-C Bond Formation E Oxidation (e.g., KMnO₄ or Jones Reagent) D->E F 2'-(3,4-Dichlorophenyl)-4-isopropyl- biphenyl-2-carboxylic acid E->F -CHO to -COOH G Chlorination (SOCl₂ or (COCl)₂) F->G H Biphenyl-2-carbonyl chloride Intermediate G->H J Amide Coupling (Base, Solvent) H->J I 3-(Difluoromethyl)-1-methyl -1H-pyrazol-5-amine I->J K Final Product: Bixafen Analogue J->K C-N Bond Formation

Caption: Synthetic workflow for a Bixafen analogue.

Causality Behind the Strategy:

  • Suzuki-Miyaura Coupling: This is the pivotal step for creating the bi-aryl core. The palladium catalyst facilitates the coupling between the sp²-hybridized carbon of the C-Br bond in our starting material and the sp² carbon of the boronic acid.[3][13] This reaction is chosen for its high functional group tolerance and typically high yields.[2]

  • Oxidation: The aldehyde must be converted to a carboxylic acid to enable the subsequent amide bond formation. Standard oxidation conditions are effective here.

  • Amide Coupling: The formation of the final amide linkage is the defining step for this class of fungicides. Conversion of the carboxylic acid to a more reactive acid chloride ensures an efficient and high-yielding reaction with the pyrazole amine intermediate.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a self-validating system for the C-C bond formation step, which is critical for the successful synthesis of the target agrochemical scaffold.

Objective: To synthesize 2'-(3,4-Dichlorophenyl)-4-isopropyl-biphenyl-2-carbaldehyde from this compound and 3,4-Dichlorophenylboronic acid.

Materials & Reagents:

  • This compound (1.0 equiv)

  • 3,4-Dichlorophenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv) or a more advanced ligand like SPhos

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup (Inert Atmosphere is CRITICAL):

    • To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 22.0 mmol), 3,4-Dichlorophenylboronic acid (5.04 g, 26.4 mmol), and anhydrous Potassium Carbonate (9.12 g, 66.0 mmol).

    • Rationale: All solid reagents must be dry. The base is crucial for the transmetalation step in the catalytic cycle.[3][14]

  • Catalyst Addition:

    • In a separate vial, quickly weigh and add Palladium(II) acetate (99 mg, 0.44 mmol) and Triphenylphosphine (462 mg, 1.76 mmol). Add them to the Schlenk flask.

    • Rationale: The ligand (PPh₃) stabilizes the Pd(0) species, which is the active catalyst. The L:Pd ratio is important for catalyst stability and activity.

  • Atmosphere Exchange:

    • Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction. This step is non-negotiable for success.

  • Solvent Addition:

    • Via cannula or syringe, add degassed 1,4-dioxane (100 mL) and degassed water (25 mL).

    • Rationale: The solvent mixture (typically 4:1 to 5:1 organic:aqueous) is standard for Suzuki couplings. Water is necessary to dissolve the inorganic base. Degassing the solvents (by bubbling with argon for 20-30 minutes) is essential to remove dissolved oxygen.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours. A successful reaction will show the consumption of the starting aldehyde and the appearance of a new, less polar spot (the product).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (150 mL) and water (100 mL).

    • Transfer to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator. . The crude product will be a viscous oil or solid. Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biphenyl product.

Self-Validation & Troubleshooting:

  • Expected Outcome: A pure product with spectroscopic data (¹H NMR, MS) consistent with the structure of 2'-(3,4-Dichlorophenyl)-4-isopropyl-biphenyl-2-carbaldehyde. Yields should typically be in the 75-95% range.

  • Troubleshooting - No Reaction: The most common failure point is catalyst deactivation. Ensure all reagents and solvents were anhydrous and properly degassed. Check the quality of the palladium catalyst.

  • Troubleshooting - Side Products: Homocoupling of the boronic acid can occur. Optimizing the reaction temperature or changing the ligand can mitigate this.

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern of this compound is not accidental; it is a carefully chosen scaffold designed for optimal biological activity in the final agrochemical.

SAR cluster_Molecule Key Structural Features Derived from the Building Block cluster_Function Contribution to Fungicidal Activity Molecule Isopropyl Group Phenyl Ring 1 Bi-aryl Linkage Phenyl Ring 2 Amide Linker Pyrazole Ring Function Lipophilicity & Membrane Permeation Hydrophobic Pocket Binding Torsional Angle Control for Optimal Conformation π-π Stacking Interactions H-Bonding with Enzyme Residues H-Bonding & Coordination at Active Site Molecule:f0->Function:f0 Molecule:f1->Function:f1 Molecule:f2->Function:f2 Molecule:f3->Function:f3 Molecule:f4->Function:f4 Molecule:f5->Function:f5

Caption: Structure-Activity Relationship (SAR) diagram.

  • The Isopropyl Group: This bulky, lipophilic group is critical. It often fits into a specific hydrophobic pocket within the target enzyme's active site (the ubiquinone binding site of Complex II). Altering its size (e.g., to ethyl or tert-butyl) can drastically reduce fungicidal activity.

  • The 1,2,4-Substitution Pattern: The ortho-position of the bromo group (which becomes the bi-aryl linkage point) forces a specific dihedral (torsional) angle between the two phenyl rings. This conformation is often essential for the molecule to adopt the correct three-dimensional shape to bind effectively to the enzyme active site.

  • The Bi-aryl Scaffold: This rigid structure serves as the backbone, correctly positioning the isopropyl "anchor" and the pyrazole "warhead" for optimal interaction with the target protein.

Conclusion

This compound is far more than a simple intermediate; it is a highly engineered building block that provides a direct and efficient route to complex, high-value agrochemicals. Its trifunctional nature—offering handles for C-C coupling, further derivatization, and intrinsic lipophilicity—empowers chemists to construct potent SDHI fungicides with precision and control. The protocols and insights provided herein demonstrate its strategic value and offer a solid foundation for innovation in the ongoing development of next-generation crop protection solutions.

References

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives . (n.d.). Molecules. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate . (2018). MDPI. [Link]

  • Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) . (2014). CHIMIA. [Link]

  • Formation and reaction of a Grignard reagent . (n.d.). University of Toronto. [Link]

  • Synthesis of an Alkene via the Wittig Reaction . (n.d.). UMass Lowell. [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction . (2016). Science and Education Publishing. [Link]

  • Organic Syntheses Procedure . (n.d.). Organic Syntheses. [Link]

  • This compound . (n.d.). PubChem. [Link]

  • Wittig Reaction - Common Conditions . (n.d.). Organic Chemistry Portal. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . (2008). NIH Public Access. [Link]

  • A kind of synthetic method of bixafen. (2021).
  • Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) – Synthesis Challenges and Biological Aspects . (2014). ResearchGate. [Link]

  • The Wittig Reaction: Synthesis of Alkenes . (n.d.). Swarthmore College. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . (2023). YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . (n.d.). Yoneda Labs. [Link]

Sources

Protocol for the formylation of bromo-isopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Formylation of Bromo-isopropylbenzene for Advanced Synthesis

For researchers, scientists, and professionals in drug development, the introduction of a formyl group (–CHO) onto an aromatic scaffold is a cornerstone transformation. The resulting aromatic aldehydes are versatile intermediates, pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Bromo-isopropylbenzene presents a common and interesting substrate, featuring a moderately activating alkyl group and a deactivating, yet directing, halogen. This guide provides a detailed exploration of the protocols for its formylation, with a focus on the widely-applied Vilsmeier-Haack reaction, while also considering alternative methodologies.

Comparative Overview of Formylation Strategies

The selection of a formylation method depends critically on the substrate's reactivity, desired regioselectivity, and available laboratory infrastructure. For bromo-isopropylbenzene, the interplay between the electron-donating isopropyl group and the electron-withdrawing but ortho, para-directing bromo group dictates the outcome. The primary site of substitution is anticipated to be the position para to the activating isopropyl group and ortho to the bromine, which is sterically the most accessible activated position.

MethodFormylating Agent / ReagentsTypical ConditionsAdvantagesDisadvantages
Vilsmeier-Haack N,N-Dimethylformamide (DMF) / POCl₃0°C to 100°CVersatile, reliable for activated rings, uses common reagents.[1][2][3][4]POCl₃ is highly corrosive and water-sensitive; not suitable for strongly deactivated rings.[5]
Rieche Dichloromethyl methyl ether (Cl₂CHOMe) / Lewis Acid (e.g., TiCl₄)0°C to RTHigh ortho-selectivity for phenols; effective for electron-rich arenes.[6]Reagents are highly toxic and moisture-sensitive; Lewis acid stoichiometry can be high.[7]
Gattermann HCN / HCl / Lewis Acid (AlCl₃)Anhydrous, low temp.Effective for phenols and their ethers.[8][9][10]Use of extremely toxic hydrogen cyanide (HCN) limits its application.[8][9]
Organolithium 1. n-BuLi or t-BuLi 2. DMFAnhydrous, <-78°CExcellent, unambiguous regioselectivity via lithium-halogen exchange.[6][11]Requires strict anhydrous/anaerobic conditions; pyrophoric reagents; cryogenic temperatures.[11][12]

Application Protocol 1: Vilsmeier-Haack Formylation of 4-Bromo-isopropylbenzene

This protocol is the workhorse method for the formylation of moderately activated aromatic rings and is highly applicable to bromo-isopropylbenzene.

Principle and Mechanism

The reaction proceeds via the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent , from the reaction of a substituted amide (DMF) with phosphorus oxychloride (POCl₃).[1][2][4] This iminium ion is a weak electrophile that readily attacks the electron-rich aromatic ring. Subsequent hydrolysis of the resulting intermediate during aqueous work-up yields the final aldehyde.[2][4]

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_reagent_formation 1. Vilsmeier Reagent Formation cluster_EAS 2. Electrophilic Aromatic Substitution cluster_hydrolysis 3. Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent Attacks POCl3 POCl₃ POCl3->VilsmeierReagent IminiumIntermediate Iminium Intermediate VilsmeierReagent->IminiumIntermediate Substrate 4-Bromo- isopropylbenzene Substrate->IminiumIntermediate Attacks Product 4-Bromo-2-isopropyl- benzaldehyde IminiumIntermediate->Product Workup H₂O Work-up Workup->Product Workflow Experimental Workflow for Vilsmeier-Haack Formylation Setup 1. Assemble Dry Glassware (Inert Atmosphere) Cooling 2. Add Anhydrous DMF & Cool to 0 °C Setup->Cooling Reagent 3. Add POCl₃ Dropwise (Formation of Vilsmeier Reagent) Cooling->Reagent Substrate 4. Add Bromo-isopropylbenzene & Heat to 60-70 °C Reagent->Substrate Monitor 5. Monitor by TLC Substrate->Monitor Quench 6. Cool & Pour onto Ice (Hydrolysis) Monitor->Quench Neutralize 7. Neutralize with NaOAc or NaHCO₃ Quench->Neutralize Extract 8. Extract with Et₂O or EtOAc Neutralize->Extract Wash 9. Wash with H₂O & Brine Extract->Wash Dry 10. Dry (MgSO₄) & Concentrate Wash->Dry Purify 11. Purify via Chromatography Dry->Purify

Sources

Application Notes & Protocols: Asymmetric Synthesis Involving 2-Bromo-4-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Value of 2-Bromo-4-isopropylbenzaldehyde in Chiral Synthesis

This compound is a strategically important starting material in modern organic synthesis, particularly for the construction of complex chiral molecules targeted in drug discovery. Its utility stems from the presence of three distinct functional handles:

  • Prochiral Aldehyde: The carbonyl group serves as a prime site for asymmetric nucleophilic addition, allowing for the creation of a new stereocenter with high enantiomeric control.

  • Ortho-Bromo Substituent: The bromine atom provides a reactive site for a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments.[1]

  • Para-Isopropyl Group: This bulky, lipophilic group can influence the electronic properties of the aromatic ring and provides a key structural motif present in numerous biologically active compounds.

This combination makes the resulting chiral alcohol, (R)- or (S)-1-(2-bromo-4-isopropylphenyl)alkanol, a valuable chiral building block. The initial asymmetric transformation sets the stereochemistry, while the bromine atom allows for late-stage diversification, a highly desirable strategy in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2][3][][5] This guide details a core protocol for the asymmetric ethylation of this compound, a fundamental and highly reliable method for generating a key chiral secondary alcohol.

Core Application: Catalytic Asymmetric Ethylation via Organozinc Addition

The enantioselective addition of organozinc reagents to aldehydes is a robust and well-established method for producing chiral secondary alcohols with high enantiomeric purity.[6][7] The reaction is typically catalyzed by a chiral amino alcohol, which forms a chiral zinc-complex in situ. This complex then coordinates the aldehyde and delivers the alkyl group to one of the two prochiral faces of the carbonyl, dictating the stereochemical outcome.

The choice of diethylzinc as the nucleophile is advantageous due to its moderate reactivity, which minimizes uncatalyzed background reactions, and its compatibility with a wide range of functional groups. The selection of a suitable chiral ligand is paramount for achieving high enantioselectivity.

Logical Workflow for Asymmetric Ethylation

The experimental workflow is designed to ensure the controlled formation of the active chiral catalyst complex before the introduction of the aldehyde substrate. This sequence is critical for maximizing enantioselectivity.

G cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Addition cluster_workup Workup & Purification ligand Chiral Ligand (e.g., (-)-DAIB) complex Chiral Zinc-Amino Alkoxide Complex ligand->complex diethylzinc1 Diethylzinc (Et2Zn) (1.1 eq) diethylzinc1->complex alkoxide Diastereomeric Zinc Alkoxide Intermediate complex->alkoxide aldehyde 2-Bromo-4-isopropyl- benzaldehyde (1.0 eq) aldehyde->alkoxide quench Aqueous Quench (e.g., sat. NH4Cl) alkoxide->quench product Chiral Alcohol Product (High e.e.) quench->product

Caption: Workflow for catalytic asymmetric ethylation.

Detailed Experimental Protocol

This protocol describes the asymmetric addition of diethylzinc to this compound using (1S,2R)-(+)-N,N-Dibutylnorephedrine (DBNE) as a representative and commercially available chiral ligand. High enantioselectivity in additions to substituted benzaldehydes has been demonstrated with similar systems.[8]

Materials and Reagents:

  • This compound

  • (1S,2R)-(+)-N,N-Dibutylnorephedrine (DBNE)

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (1S,2R)-(+)-N,N-Dibutylnorephedrine (DBNE) (145 mg, 0.5 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add 20 mL of anhydrous toluene via syringe. Stir the solution at room temperature until the ligand fully dissolves.

  • Catalyst Formation: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.0 M solution in hexanes, 11.0 mL, 11.0 mmol, 1.1 eq) dropwise over 10 minutes. A white precipitate may form. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the chiral catalyst complex.

  • Substrate Addition: In a separate, dry vial, prepare a solution of this compound (2.27 g, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous toluene.

  • Reaction: Add the aldehyde solution dropwise to the catalyst mixture at 0 °C over 20 minutes.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cautiously quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0 °C. Caution: Unreacted diethylzinc will evolve ethane gas.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (S)-1-(2-bromo-4-isopropylphenyl)propan-1-ol.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and MS. The enantiomeric excess (e.e.) should be determined by chiral HPLC or SFC analysis.

Data Presentation and Expected Outcomes

The efficiency of asymmetric additions to substituted benzaldehydes is well-documented. While specific data for this compound is not published, results from analogous substrates provide a strong basis for expected outcomes.

Table 1: Asymmetric Ethylation of Benzaldehyde Analogs with Et₂Zn

EntryAldehyde SubstrateChiral Ligand/CatalystYield (%)e.e. (%)Reference
1Benzaldehyde(2S)-DAIB (8 mol%)9598 (S)
22-BromobenzaldehydeAziridine-phosphine 6 (10 mol%)8586[8]
34-MethylbenzaldehydeAziridine-phosphine 6 (10 mol%)9290[8]
4This compound DBNE (5 mol%) >85 (Predicted) >90 (Predicted) This Protocol

(DAIB = 3-exo-(dimethylamino)isoborneol)

Based on these precedents, the protocol described is expected to yield the chiral alcohol product in high chemical yield (>85%) and with excellent enantioselectivity (>90% e.e.).

Causality and Experimental Insights

  • Why Anhydrous Conditions? Organozinc reagents are highly sensitive to moisture and protic solvents. Water will rapidly and non-productively quench the diethylzinc, destroying the reagent and catalyst. All glassware must be oven- or flame-dried, and solvents must be anhydrous.

  • Role of the Ligand: The chiral amino alcohol (DBNE) is deprotonated by one equivalent of diethylzinc to form a chiral zinc alkoxide. This complex is the active catalyst. The stereochemical outcome is determined by the specific geometry of the transition state assembly involving the catalyst, the aldehyde, and another molecule of diethylzinc.

  • Temperature Control: Performing the reaction at 0 °C is crucial. Lower temperatures enhance the stability of the organized transition state, leading to higher enantioselectivity by increasing the energy difference between the two diastereomeric transition states. Higher temperatures can lead to a faster, but less selective, background reaction.

  • Order of Addition: Adding the aldehyde to the pre-formed catalyst complex is mandatory. This ensures that every molecule of the aldehyde encounters the chiral catalytic environment first, rather than reacting with free diethylzinc in an uncontrolled, non-stereoselective manner.

Mechanism of Stereoselection

The stereoselectivity arises from a well-ordered, chair-like six-membered transition state. The chiral ligand creates a sterically defined environment that forces the aldehyde to coordinate in a specific orientation, exposing one of its two prochiral faces to attack by the ethyl group from a second molecule of diethylzinc.

Caption: Simplified model of the favored transition state.

(Note: A detailed 3D representation of the transition state is complex and beyond the scope of this format, but this illustrates the core principle of steric control.)

Conclusion and Future Applications

The protocol outlined provides a reliable and highly enantioselective method for the synthesis of (S)-1-(2-bromo-4-isopropylphenyl)propan-1-ol. This chiral alcohol is a versatile intermediate. The newly formed stereocenter is robust, while the ortho-bromo group serves as a valuable handle for further synthetic elaboration through various cross-coupling reactions, enabling access to a diverse library of complex, enantiomerically pure molecules for evaluation in drug development programs.

References

  • Patel, R. N. (2008). Synthesis of chiral pharmaceutical intermediates by Biocatalysis. Coordination Chemistry Reviews, 252(5-7), 659-701.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856.
  • Patel, R. N. (2004). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Food Technology and Biotechnology, 42(4), 305-325.
  • Wikipedia contributors. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Krasik, P. (2000). catalytic enantioselective addition of dialkylzincs to aldehydes using (2S)-3-EXO-MORPHOLINOISOBORNEOL-METHANOL. Organic Syntheses Procedure. Retrieved from [Link]

  • Mori, A., & Inoue, S. (1993). Asymmetric addition of diethylzinc to benzaldehyde in the presence of chiral catalysts. ResearchGate. Retrieved from [Link]

  • Abdou, M., et al. (2019). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules, 24(1), 123. Available at: [Link]

  • Patel, R. N. (2001). Biocatalysis: synthesis of chiral intermediates for drugs. PubMed. Retrieved from [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • Zaitsev, A. B., & Adolfsson, H. (2006). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. ResearchGate. Retrieved from [Link]

Sources

Catalytic Transformations of 2-Bromo-4-isopropylbenzaldehyde: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Benzaldehyde in Modern Synthesis

In the landscape of contemporary organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architectures. 2-Bromo-4-isopropylbenzaldehyde stands as a valuable and versatile building block, particularly in the realms of pharmaceutical and materials science research. Its structure, featuring a reactive bromine atom ortho to an aldehyde group and a para-isopropyl substituent, offers a unique platform for a variety of catalytic transformations. The presence of the aldehyde moiety provides a handle for subsequent modifications, while the carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and protocols for several key catalytic reactions of this compound, offering insights into reaction mechanisms, optimization strategies, and practical experimental procedures.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, and this compound is an excellent substrate for these powerful transformations. The following sections detail the application of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions to this versatile starting material.

Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds that are prevalent in medicinal chemistry.[1] The reaction couples an organoboron reagent, typically a boronic acid or ester, with an organic halide.[2]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1] The choice of base is crucial as it facilitates the transmetalation step.

Protocol for Suzuki-Miyaura Coupling of this compound:

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 This compound product 2-Aryl-4-isopropylbenzaldehyde reactant1->product reactant2 Arylboronic Acid reactant2->product reagents Pd Catalyst Base, Solvent

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Typical Suzuki-Miyaura Reaction Parameters

ParameterRecommended ConditionsRationale/Field Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(dppf)Cl₂ is often more robust and effective for challenging substrates.
Ligand PPh₃, dppfThe choice of ligand can significantly impact reaction efficiency.
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₃PO₄ is a strong base that is often effective for less reactive aryl bromides.
Solvent 1,4-Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CHigher temperatures may be required for less reactive coupling partners.
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[4]

Mechanistic Rationale: The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the arylalkyne product. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base.[3]

Protocol for Sonogashira Coupling of this compound:

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 This compound product 2-Alkynyl-4-isopropylbenzaldehyde reactant1->product reactant2 Terminal Alkyne reactant2->product reagents Pd Catalyst, Cu(I) salt Base, Solvent

A representative Sonogashira coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 1-5 mol%)

  • Copper(I) salt (e.g., CuI, 1-10 mol%)

  • Base (e.g., Et₃N, i-Pr₂NH)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) salt.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent, the terminal alkyne, and the base via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Data Presentation: Typical Sonogashira Reaction Parameters

ParameterRecommended ConditionsRationale/Field Insights
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pd(PPh₃)₂Cl₂ is a common and effective catalyst for this reaction.
Copper(I) Salt CuICuI is the most commonly used copper co-catalyst.
Base Et₃N, i-Pr₂NHAn amine base is required to deprotonate the terminal alkyne.
Solvent THF, DMFAnhydrous and degassed solvents are crucial for optimal results.
Temperature Room Temperature to 60 °CMild reaction temperatures are often sufficient.
Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of arylamines.[5][6]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine. Deprotonation of the coordinated amine by a base generates a palladium-amido complex, which then undergoes reductive elimination to form the arylamine product and regenerate the Pd(0) catalyst.[5]

Protocol for Buchwald-Hartwig Amination of this compound:

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 This compound product 2-(Dialkyl/Aryl)amino-4-isopropylbenzaldehyde reactant1->product reactant2 Amine (R₂NH) reactant2->product reagents Pd Catalyst, Ligand Base, Solvent

A representative Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base to a dry Schlenk tube.

  • Add the degassed solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture with stirring (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation: Typical Buchwald-Hartwig Amination Parameters

ParameterRecommended ConditionsRationale/Field Insights
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective palladium precursors.
Ligand Xantphos, BINAPThe choice of a bulky, electron-rich phosphine ligand is critical for high yields.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required.
Solvent Toluene, DioxaneAnhydrous and deoxygenated conditions are essential.
Temperature 80-120 °CThe reaction temperature depends on the reactivity of the amine and aryl bromide.
Heck Reaction: Vinylation of the Aryl Bromide

The Heck reaction provides a method for the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene.[7][8]

Mechanistic Rationale: The Heck reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination and insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and forms a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[7]

Protocol for Heck Reaction of this compound:

Reaction Scheme:

Heck_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 This compound product 2-Vinyl-4-isopropylbenzaldehyde reactant1->product reactant2 Alkene reactant2->product reagents Pd Catalyst, Base Solvent

A representative Heck reaction.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.1-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)

  • Solvent (e.g., DMF, MeCN, toluene)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the base.

  • Add the solvent and the alkene.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) with stirring.

  • Monitor the reaction progress by GC-MS or TLC.

  • After cooling, dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Typical Heck Reaction Parameters

ParameterRecommended ConditionsRationale/Field Insights
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄Pd(OAc)₂ is a commonly used and cost-effective catalyst.
Base Et₃N, K₂CO₃An organic or inorganic base is required to regenerate the catalyst.
Solvent DMF, MeCN, ToluenePolar aprotic solvents are often used.
Temperature 80-140 °CHigher temperatures are often necessary for this reaction.

Chemoselective Catalytic Reduction of the Aldehyde Group

The aldehyde functionality in this compound can be selectively reduced to the corresponding alcohol, (2-Bromo-4-isopropylphenyl)methanol, which is a valuable intermediate for further synthetic transformations. Chemoselective reduction is crucial to avoid the undesired reduction of the carbon-bromine bond.

Methodology Rationale: Sodium borohydride (NaBH₄) is a mild reducing agent that is generally selective for the reduction of aldehydes and ketones in the presence of less reactive functional groups like aryl halides.[9][10] The use of specific additives or reaction conditions can further enhance this selectivity.

Protocol for the Chemoselective Reduction of this compound:

Reaction Scheme:

Aldehyde_Reduction cluster_reactant Reactant cluster_conditions Conditions cluster_product Product reactant This compound product (2-Bromo-4-isopropylphenyl)methanol reactant->product reagents NaBH₄ Solvent (e.g., MeOH, EtOH)

Chemoselective reduction of the aldehyde.

Materials:

  • This compound (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.0-1.5 equiv)

  • Solvent (e.g., methanol, ethanol)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add sodium borohydride in small portions with stirring.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Data Presentation: Parameters for Chemoselective Aldehyde Reduction

ParameterRecommended ConditionsRationale/Field Insights
Reducing Agent NaBH₄A mild and selective reducing agent for aldehydes.
Solvent Methanol, EthanolProtic solvents are suitable for NaBH₄ reductions.
Temperature 0 °C to Room TemperatureLow temperature helps to control the reaction rate and improve selectivity.
Work-up Acidic or aqueous quenchNecessary to destroy excess NaBH₄ and hydrolyze the borate ester intermediate.

Conclusion

This compound is a highly valuable synthetic intermediate that can be readily transformed into a wide array of more complex molecules through various catalytic reactions. The palladium-catalyzed cross-coupling reactions discussed herein provide powerful tools for the construction of new carbon-carbon and carbon-nitrogen bonds, while the chemoselective reduction of the aldehyde group offers a pathway to other important building blocks. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in organic synthesis, enabling the efficient and strategic utilization of this versatile compound in their research and development endeavors.

References

  • [Chemoselective Reduction of Aldehyde via a Combination of NaBH4 and Acetylacetone. (URL not available)]
  • [Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. (URL not available)]
  • [Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. (URL not available)]
  • [Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
  • [Simple and Practical Reductive Heck Protocol for Terminal Alkenes. (URL not available)]
  • [Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. (URL not available)]
  • [Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. (URL not available)]
  • [Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). (URL not available)]
  • [Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. (URL not available)]
  • [Buchwald-Hartwig Coupling: Mechanism & Examples. (URL not available)]
  • [Chemoselective Reduction of Aldehydes. (URL not available)]
  • [A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
  • [Sonogashira coupling. (URL not available)]
  • [A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
  • [Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). (URL not available)]
  • [Application Notes and Protocols: Heck Reaction Conditions for (Z)-2-bromo-2-butene. (2025). (URL not available)]
  • [Application Notes and Protocols for the Heck Reaction with (2-bromo-1-cyclopentylethyl)benzene. (URL not available)]
  • [Chemoselective Reduction of Aldehydes. (URL not available)]
  • [A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL not available)]
  • [Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). (URL not available)]
  • [Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. (URL not available)]
  • [Sonogashira coupling reaction between p‐bromobenzaldehyde and... (URL not available)]
  • [Sonogashira Coupling. (URL not available)]
  • [The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (URL not available)]
  • [Palladium-Catalysed Coupling Reactions. (URL not available)]
  • [PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). (URL not available)]
  • [Suzuki-Miyaura cross-coupling reactions of various boronic acids with... (URL not available)]
  • [Chemoselective Reductions With Sodium Borohydride. (URL not available)]
  • [Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (URL not available)]
  • [Catalytic Hydrogenation of Acetone to Isopropanol: An Environmentally Benign Approach. (URL not available)]
  • [A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025). (URL not available)]
  • [Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol. (2025). (URL not available)]
  • [Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol. (URL not available)]

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The Strategic Utility of 2-Bromo-4-isopropylbenzaldehyde in the Synthesis of Natural Product Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Natural products remain a cornerstone of drug discovery, offering unparalleled structural diversity and biological activity. However, their direct use as therapeutic agents is often hampered by issues of supply, structural complexity, and suboptimal pharmacokinetic properties. The synthesis of natural product analogs provides a powerful strategy to overcome these limitations, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic leads. This technical guide focuses on the application of a versatile and strategically functionalized starting material, 2-Bromo-4-isopropylbenzaldehyde , in the synthesis of analogs of bioactive natural products, particularly those based on the p-cymene scaffold, such as thymoquinone and carvacrol derivatives. We present a series of detailed protocols and mechanistic insights for key synthetic transformations, including palladium-catalyzed cross-coupling reactions and manipulations of the aldehyde functionality, to demonstrate the broad utility of this building block for researchers, medicinal chemists, and drug development professionals.

Introduction: Why this compound?

The molecular architecture of this compound offers a unique convergence of reactive sites that are highly valuable in the synthesis of natural product analogs. The p-cymene core (an isopropyl group para to a methyl group on a benzene ring) is a common motif in a variety of natural products with interesting biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound provides a synthetic handle to this core, with three key functional elements:

  • The Aldehyde Group: A versatile functional group that can be readily transformed into a wide array of other functionalities. It can undergo nucleophilic addition, oxidation, reduction, and olefination reactions, allowing for chain extension and the introduction of diverse pharmacophoric elements.

  • The Bromo Substituent: Ideally positioned for modern palladium-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, alkyl, alkynyl, and amino groups, among others. The ortho-position of the bromine relative to the aldehyde can also be exploited for directing group effects in certain transformations.

  • The Isopropyl Group: A lipophilic moiety that is a key structural feature of many terpenoid natural products. Its presence in the starting material simplifies the overall synthetic route to target analogs.

This guide will explore the application of this trifunctional building block in the construction of diverse molecular scaffolds, with a focus on providing robust and adaptable experimental protocols.

I. Palladium-Catalyzed Cross-Coupling Reactions: Diversification of the Aromatic Core

The bromine atom of this compound is a prime site for diversification using a suite of powerful palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their broad functional group tolerance and reliability.

A. Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2] This reaction is particularly useful for synthesizing biaryl analogs of natural products, which are of significant interest in medicinal chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-4-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals navigating the purification of crude 2-Bromo-4-isopropylbenzaldehyde. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of your final product. This document moves beyond simple protocols to explain the causality behind our recommended troubleshooting steps, ensuring a robust and reproducible purification process.

Troubleshooting Guide & Method Optimization

This section addresses common issues encountered during the purification of this compound in a practical, question-and-answer format.

Q1: My crude product is a dark, oily residue. What are the likely impurities and what is the best initial cleanup step?

A1: A dark, oily appearance in your crude product typically points to the presence of polymeric byproducts from the reaction, residual colored starting materials, or oxidation of the aldehyde. The primary acidic impurity to suspect is 2-Bromo-4-isopropylbenzoic acid , formed by the oxidation of the aldehyde group, which is common for many benzaldehydes when exposed to air.[1]

Your first line of defense is a liquid-liquid extraction workup designed to remove these acidic and water-soluble impurities.

Recommended Initial Workup Protocol:

  • Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Acid Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Do this carefully as CO₂ evolution (effervescence) may occur if significant acidic impurities are present. This step selectively converts the acidic benzoic acid impurity into its water-soluble sodium salt, which partitions into the aqueous layer.

  • Water Wash: Wash with deionized water to remove any remaining bicarbonate.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

This initial cleanup should yield a product with significantly improved color and purity, making it more amenable to final purification.

Q2: After the initial workup, my analysis (TLC, GC-MS) still shows multiple impurities. How do I decide between column chromatography, recrystallization, or distillation?

A2: The choice of the final purification method depends on the physical state of your product and the nature of the remaining impurities.

  • Column Chromatography: This is the most versatile and often the most effective method for removing impurities with different polarities, such as unreacted starting materials or isomeric byproducts.[2][3] It is the preferred method if your product is an oil or a solid that is difficult to crystallize.

  • Recrystallization: If your product is a solid and you have one major impurity or trace amounts of several, recrystallization is a highly efficient and scalable option.[4][5] The key is finding a solvent system where the product's solubility is high in hot solvent and low in cold solvent, while impurities remain soluble at all temperatures.

  • Vacuum Distillation: This method is suitable if your product is a thermally stable liquid and the impurities have significantly different boiling points. Given that many related benzaldehydes can be distilled, this is a viable option if chromatography and recrystallization fail or are not practical for the scale of your reaction.[6]

The following workflow provides a logical approach to method selection.

G cluster_0 Purification Strategy A Crude Product (Post-Workup) B Purity Assessment (TLC, GC-MS, NMR) A->B C Is product a solid? B->C Analyze Data D Attempt Recrystallization C->D Yes E Is product an oil or crystallization failed? C->E No I Pure Product D->I Success J Impure Solid D->J Failure F Perform Column Chromatography E->F Yes G Are impurities non-volatile? E->G No F->I Success G->F Yes H Attempt Vacuum Distillation G->H No H->F Failure H->I Success J->F

Caption: Purification method selection workflow.
Q3: I've opted for column chromatography. What is a good starting point for the protocol?

A3: Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[7] For this compound, a normal-phase chromatography setup is standard.

Detailed Protocol for Flash Column Chromatography:

  • Stationary Phase Selection: Standard silica gel (230-400 mesh) is the most common and effective choice.[2]

  • Mobile Phase (Eluent) Selection: The goal is to find a solvent system where your product has a Thin Layer Chromatography (TLC) retention factor (Rƒ) of ~0.3.

    • Start with a low-polarity solvent system, such as 5% ethyl acetate in hexanes.

    • Gradually increase the polarity (e.g., to 10% or 15% ethyl acetate) if the product does not move from the baseline on the TLC plate.

  • Column Packing (Wet Loading):

    • Plug the bottom of a glass column with cotton or glass wool.[3][7]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your starting eluent (e.g., 5% ethyl acetate/hexanes) and pour it into the column.[7]

    • Gently tap the column to pack the silica evenly and remove air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (~2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely to get a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of your packed column. Add a final layer of sand to protect the surface.[8] This technique prevents band broadening and improves separation.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Apply pressure (using a pump or bulb) to force the solvent through the column at a steady rate.

    • Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).

    • Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Q4: I'm attempting recrystallization, but the compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" is a common problem where the compound separates from the solution as a liquid rather than a solid crystalline lattice.[4] This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is too concentrated.

Troubleshooting Steps for Recrystallization:

  • Add More Solvent: The most common cause is supersaturation. Re-heat the mixture until the oil fully redissolves, then add more of the hot solvent to create a more dilute solution before allowing it to cool again.

  • Slow Down Cooling: Rapid cooling encourages precipitation over crystallization. Allow the flask to cool slowly to room temperature first, and only then move it to an ice bath. Insulating the flask can help achieve a slower cooling rate.

  • Scratch or Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. Alternatively, if you have a small amount of pure solid, add a "seed crystal" to the cooled solution to provide a nucleation site.

  • Re-evaluate Your Solvent System: The chosen solvent may be too good a solvent. Try a solvent system with a slightly lower overall polarity. For instance, if you are using pure ethanol, try a mixture of ethanol and water. If using ethyl acetate, try adding more hexanes.[4]

Frequently Asked Questions (FAQs)

  • Q1: What are the key physical and chemical properties of pure this compound?

    • A1: The properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO[9]
Molecular Weight 227.10 g/mol [9]
Appearance Colorless to light yellow liquid/solid[10]
IUPAC Name 2-bromo-4-propan-2-ylbenzaldehyde[9]
  • Q2: How do I definitively assess the purity of my final product?

    • A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.[11][12]

      • ¹H NMR Spectroscopy: This will confirm the structure of your compound and reveal the presence of proton-containing impurities. Integrate the peaks to quantify the purity relative to a known internal standard (qNMR) for the highest accuracy.[13]

      • GC-MS (Gas Chromatography-Mass Spectrometry): This is excellent for identifying volatile impurities and confirming the molecular weight of your product. Purity is often reported as a percentage of the total ion current (TIC).[13]

      • HPLC (High-Performance Liquid Chromatography): HPLC is highly sensitive for detecting non-volatile impurities and isomers that may not separate well by GC.[12][14]

  • Q3: What are the recommended storage and handling procedures?

    • A3: Aldehydes, particularly halogenated ones, can be sensitive to air, light, and moisture.[15]

      • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Keep it in a cool, dry, and dark place to prevent oxidation and decomposition.

      • Handling: Handle in a well-ventilated area, preferably a fume hood.[16] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]

  • Q4: What are the main safety hazards of this compound?

    • A4: According to its Safety Data Sheet (SDS), this compound presents several hazards.[16]

      • H302: Harmful if swallowed.

      • H315: Causes skin irritation.

      • H317: May cause an allergic skin reaction.

      • H319: Causes serious eye irritation.

      • H335: May cause respiratory irritation.

      • Always consult the most current SDS before handling and wear appropriate PPE.[16][17]

G cluster_1 Chromatography Troubleshooting A Problem: Poor Separation/ Co-elution B Is Rƒ difference between spots < 0.1? A->B C Decrease Eluent Polarity (e.g., 5% EtOAc -> 2% EtOAc) B->C Yes D Are bands streaking or tailing? B->D No H Separation Improved C->H E Sample may be overloaded. Reduce amount loaded. D->E Yes G Try a different solvent system (e.g., DCM/Hexanes) D->G No F Consider adding trace acid/base (e.g., 0.1% AcOH or Et₃N) to eluent E->F If tailing persists E->H F->H G->H

Caption: Decision tree for troubleshooting column chromatography.

References

  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet: this compound.
  • ChemScene. (n.d.). This compound.
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  • JoVE. (n.d.).
  • Fisher Scientific. (2009, September 22).
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  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE.
  • Google Patents. (n.d.). Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.
  • Royal Society of Chemistry. (n.d.).
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  • BenchChem. (2025).
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  • PubChem. (n.d.). This compound.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Thermo Fisher Scientific. (2023, March 10).
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  • BenchChem. (2025). A Researcher's Guide to Purity Assessment of Synthesized 2-Bromomalonaldehyde.
  • Organic Syntheses. (2025, June 19).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • EMU Physics Department. (2023, July 4).
  • Wikipedia. (n.d.). Cuminaldehyde.
  • ResearchGate. (n.d.). Continuous flow oxidation of 4-isopropylbenzaldehyde to cumic acid....
  • ChemBK. (n.d.). 4-isopropylbenzaldehyde.
  • Google Patents. (n.d.). Process for preparing 4-isopropylcyclohexylmethanol.
  • Selleck Chemicals. (n.d.). 4-Isopropylbenzaldehyde.
  • AOBChem USA. (n.d.). 4-Bromo-2-isopropylbenzaldehyde.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde.
  • PubChem. (n.d.). Cuminaldehyde.
  • Google Patents. (n.d.).
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  • ChemicalBook. (n.d.). Cuminaldehyde.
  • NIST. (n.d.). Benzaldehyde, 4-(1-methylethyl)-.
  • Sigma-Aldrich. (n.d.). Cuminaldehyde 4-Isopropylbenzaldehyde.

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Technical Support Center: Synthesis of 2-Bromo-4-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-4-isopropylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main retrosynthetic approaches:

  • Route A: Electrophilic bromination of 4-isopropylbenzaldehyde (cuminaldehyde).

  • Route B: Formylation of 3-bromocumene.

Each route presents a unique set of challenges, primarily concerning regioselectivity and competing side reactions.

Q2: I am attempting to brominate 4-isopropylbenzaldehyde. Why am I getting a mixture of isomers, and not the desired 2-bromo product?

A2: This is a common and expected challenge due to the directing effects of the substituents on the aromatic ring. The isopropyl group is an activating ortho-, para-director, while the aldehyde group is a deactivating meta-director.[1][2] Both groups direct electrophilic substitution to the 3-position. Therefore, the electronically favored product is 3-Bromo-4-isopropylbenzaldehyde, not the desired 2-bromo isomer. Achieving substitution at the 2-position requires overcoming these electronic preferences, often leading to lower yields and the need for careful purification.

Q3: My bromination reaction is turning my starting material into a carboxylic acid. What is happening?

A3: The aldehyde functional group is susceptible to oxidation to a carboxylic acid.[3] This can occur if your brominating agent or reaction conditions are too harsh or if the reaction is exposed to air for prolonged periods at elevated temperatures.

Q4: When I try to brominate 4-isopropylbenzaldehyde, I see evidence of bromination on the isopropyl group. How can I prevent this?

A4: You are likely observing benzylic bromination, a radical-mediated reaction that occurs at the carbon adjacent to the benzene ring.[4][5][6][7] This is particularly prevalent when using N-bromosuccinimide (NBS) with a radical initiator (like AIBN or benzoyl peroxide) or under UV light. To avoid this, use electrophilic aromatic bromination conditions in the dark and avoid radical initiators.

Q5: I am considering the formylation of 3-bromocumene. What are the expected regioselectivity issues?

A5: Both the bromo and isopropyl groups are ortho-, para-directors.[1] This means that formylation can occur at multiple positions on the ring, leading to a mixture of isomers. The desired this compound would result from formylation at the position ortho to the bromine and meta to the isopropyl group, which is sterically hindered and not the most electronically favored position.

Q6: How can I effectively purify my crude this compound?

A6: A multi-step purification strategy is often necessary.

  • Aqueous Wash: Begin with an aqueous workup. Washing with a mild base like sodium bicarbonate solution will remove any acidic impurities, such as the corresponding carboxylic acid.[8]

  • Column Chromatography: This is a highly effective method for separating isomers. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) should allow for the separation of the different bromo-isomers.[9][10]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent final purification step.[10]

  • Bisulfite Adduct Formation: For challenging purifications, aldehydes can be selectively isolated by forming a solid bisulfite adduct. The aldehyde can then be regenerated by treatment with a base.[11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solutions
Low yield of the desired 2-bromo isomer from bromination of 4-isopropylbenzaldehyde. The directing effects of the isopropyl and aldehyde groups favor the formation of the 3-bromo isomer.1. Optimize Reaction Conditions: Experiment with different Lewis acid catalysts and solvents to influence the steric environment of the reaction. 2. Consider an Alternative Route: The formylation of 3-bromocumene, despite its own challenges, may offer a more viable path. 3. Directed Ortho-Metalation: A more advanced approach would be to use a directing group to achieve lithiation at the 2-position, followed by quenching with an electrophilic bromine source.[12][13]
Formation of 4-isopropylbenzoic acid. Oxidation of the aldehyde group.1. Use Milder Brominating Agents: Avoid harsh, oxidizing conditions. 2. Control Reaction Temperature: Perform the reaction at lower temperatures to minimize oxidation. 3. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.
Presence of benzylic bromination products. Radical reaction pathway is competing with the desired electrophilic aromatic substitution.1. Avoid Radical Initiators: Do not use AIBN, benzoyl peroxide, or other radical initiators. 2. Exclude Light: Perform the reaction in the dark to prevent photochemical initiation of radical reactions. 3. Choose Appropriate Brominating Agent: Use a reagent that favors electrophilic substitution, such as Br₂ with a Lewis acid, rather than NBS which is commonly used for benzylic bromination.[4]
Complex mixture of isomers from formylation of 3-bromocumene. Both the bromo and isopropyl groups are ortho-, para-directors, leading to poor regioselectivity.1. Steric Hindrance: Utilize a bulky formylating agent to favor reaction at the less sterically hindered positions. 2. Directed Ortho-Metalation: If a suitable directing group can be introduced, this would be the most effective way to control regioselectivity.[14]
Product is an oil and difficult to purify. Presence of multiple isomers and other byproducts lowers the melting point.1. Thorough Aqueous Workup: Ensure all acidic and water-soluble impurities are removed. 2. Column Chromatography: This is the most effective method for separating oily, isomeric mixtures.[8] 3. Bisulfite Adduct Formation: This can be a highly selective method for isolating the aldehyde from non-carbonyl impurities.[11]
Co-elution of isomers during column chromatography. Isomers have very similar polarities.1. Optimize Eluent System: Use a very shallow solvent gradient and try different solvent systems (e.g., toluene/ethyl acetate, dichloromethane/hexanes). 2. Use a Longer Column: A longer column will provide better separation. 3. High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary.

Experimental Protocols

Protocol 1: Electrophilic Bromination of 4-Isopropylbenzaldehyde (Illustrative)

Disclaimer: This is a general protocol and requires optimization. The formation of the 3-bromo isomer is expected to be a significant side reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isopropylbenzaldehyde (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid) and cool to 0 °C in an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture.

  • Catalyst: Add a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃).

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[15]

  • Workup: Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Challenges

Regioselectivity in the Bromination of 4-Isopropylbenzaldehyde

G Directing Effects in Bromination 4-Isopropylbenzaldehyde 4-Isopropylbenzaldehyde Isopropyl_Group Isopropyl Group (Activating, o,p-director) 4-Isopropylbenzaldehyde->Isopropyl_Group Aldehyde_Group Aldehyde Group (Deactivating, m-director) 4-Isopropylbenzaldehyde->Aldehyde_Group Position_2 Position 2 (ortho to iPr, ortho to CHO) Isopropyl_Group->Position_2 directs here Position_6 Position 6 (para to iPr, ortho to CHO) Isopropyl_Group->Position_6 directs here Position_3 Position 3 (ortho to iPr, meta to CHO) Electronically Favored Aldehyde_Group->Position_3 directs here Position_5 Position 5 (meta to iPr, meta to CHO) Aldehyde_Group->Position_5 directs here

Caption: Directing effects of substituents on 4-isopropylbenzaldehyde.

Potential Side Reactions

G Side Reactions in Synthesis Starting_Material 4-Isopropylbenzaldehyde Desired_Product This compound Starting_Material->Desired_Product Desired Reaction Isomeric_Byproduct 3-Bromo-4-isopropylbenzaldehyde Starting_Material->Isomeric_Byproduct Side Reaction (Regioselectivity) Oxidation_Product 4-Isopropylbenzoic Acid Starting_Material->Oxidation_Product Side Reaction (Oxidation) Benzylic_Bromination Benzylic Bromination Product Starting_Material->Benzylic_Bromination Side Reaction (Radical Pathway)

Caption: Overview of potential side reactions.

References

  • Experimental Procedures. (2020, March 20). Department of Chemistry, Government Degree College for Women, Begumpet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Electrophilic aromatic directing groups. In Wikipedia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Laboratory Experiments Stage 2. (2018-2019). University of Baghdad, College of Science, Department of Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • Save My Exams. (2025). Directing Effects. A Level Chemistry Revision Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]

  • Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. Retrieved from [Link]

  • Snieckus, V. (1990).
  • Wikipedia. (2023, October 24). Directed ortho metalation. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 8). 2.9: Reactions at the Benzylic Position. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Khan Academy. (2013, July 9). Reactions at the benzylic position | Aromatic Compounds | Organic chemistry [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 2-Bromo-4-isopropylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Bromo-4-isopropylbenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Here, we move beyond simple protocols to explore the underlying chemical principles, offering robust troubleshooting strategies and data-driven optimization advice to ensure the success of your experiments.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis is not trivial, presenting challenges in regioselectivity and side-product formation. The primary difficulty lies in selectively introducing a bromine atom ortho to the aldehyde group on a benzene ring that also bears a moderately activating, sterically bulky isopropyl group. This guide addresses the two most common synthetic pathways and the specific issues you may encounter with each.

Choosing Your Synthetic Pathway

The selection of a synthetic route is the most critical decision and depends on available starting materials, equipment, and scalability requirements. The two primary approaches are:

  • Route A: Direct Electrophilic Bromination of 4-isopropylbenzaldehyde (cuminaldehyde).

  • Route B: Directed Formylation of 1-bromo-3-isopropylbenzene.

The following decision tree can help guide your choice.

Synthetic_Pathway_Decision_Tree start Start: Synthesize This compound sm_avail What is your primary starting material? start->sm_avail cuminaldehyde 4-isopropylbenzaldehyde (Cuminaldehyde) sm_avail->cuminaldehyde Cuminaldehyde bromocumene 1-bromo-3-isopropylbenzene sm_avail->bromocumene Brominated Precursor route_a Pursue Route A: Direct Electrophilic Bromination cuminaldehyde->route_a route_b Pursue Route B: Directed Formylation bromocumene->route_b route_a_check Challenges: - Regioselectivity Control - Preventing Benzylic Bromination - Ring Deactivation by -CHO route_a->route_a_check route_b_check Considerations: - Requires strong base / anhydrous conditions (Lithiation) - Vilsmeier-Haack reagent is a weak electrophile route_b->route_b_check

Caption: Synthetic pathway decision tree.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your synthesis, providing detailed explanations and actionable solutions.

Section 1: Issues in Direct Bromination of 4-isopropylbenzaldehyde (Route A)

This route involves the direct electrophilic aromatic substitution (SEAr) on the 4-isopropylbenzaldehyde ring. The isopropyl group is an ortho-, para-director, while the aldehyde group is a deactivating meta-director. The outcome of the reaction is a delicate balance between these electronic effects and steric hindrance.

Q1: My bromination reaction is extremely slow or shows no conversion. What is the underlying cause?

A1: The primary cause is the strong deactivating effect of the benzaldehyde's carbonyl group on the aromatic ring. This effect reduces the nucleophilicity of the ring, making it less reactive towards electrophiles like Br₂.

  • Causality: The aldehyde group withdraws electron density from the ring through resonance and inductive effects, increasing the activation energy of the electrophilic substitution step.

  • Troubleshooting Steps:

    • Increase Catalyst Potency: If using a Lewis acid catalyst (e.g., FeCl₃, AlCl₃), ensure it is anhydrous and catalytically active. Consider switching to a more potent Lewis acid, but be mindful that this can also decrease selectivity.

    • Increase Temperature: Cautiously increasing the reaction temperature can overcome the activation energy barrier. However, this may also promote side reactions, particularly benzylic bromination. Monitor the reaction closely by TLC or GC-MS.

    • Use a More Reactive Brominating Agent: While Br₂ with a Lewis acid is standard, systems that generate a more potent electrophile in situ could be explored, although this is less common for simple brominations.

Q2: I'm observing significant benzylic bromination on the isopropyl group instead of aromatic bromination. How can I prevent this?

A2: You are inadvertently promoting a radical substitution pathway instead of an electrophilic aromatic substitution pathway. These two mechanisms are favored by distinctly different conditions.[1]

  • Causality: Benzylic bromination occurs via a free-radical mechanism.[1] This pathway is initiated by UV light or radical initiators (like AIBN or benzoyl peroxide) and is the preferred reaction when using N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄).[2][3] In contrast, electrophilic aromatic substitution requires a Lewis acid or protic acid to polarize the Br-Br bond, creating a strong electrophile (Br⁺).

  • Troubleshooting Steps:

    • Exclude Light and Radical Initiators: Run the reaction in the dark by wrapping the flask in aluminum foil. Ensure no radical initiators are present.

    • Use SEAr-Promoting Conditions: Use elemental bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃, anhydrous FeCl₃) in a suitable solvent like dichloromethane (DCM) or acetic acid. These conditions strongly favor the ionic SEAr mechanism.[4]

    • Avoid NBS: For aromatic bromination, NBS is generally not the reagent of choice unless specific conditions are met. It is the classic reagent for benzylic bromination.[3]

Reaction_Selectivity cluster_0 Reaction Conditions cluster_1 Reaction Outcome A NBS, Light/AIBN (Radical Conditions) C Benzylic Bromination (Side Product) A->C Favors B Br₂, Lewis Acid (FeBr₃) (Ionic Conditions) D Aromatic Bromination (Desired Product) B->D Favors

Caption: Conditions favoring benzylic vs. aromatic bromination.

Q3: My main product is the 3-bromo isomer, not the desired 2-bromo isomer. How can I improve regioselectivity?

A3: This is a classic regioselectivity problem where steric hindrance and electronics are in competition. The isopropyl group directs ortho, but the position ortho to it (C2) is sterically hindered by both the isopropyl and the adjacent aldehyde group. The C3 position is meta to the aldehyde (electronically unfavorable) but ortho to the isopropyl (electronically favorable) and less sterically hindered than C2.

  • Causality: The transition state for bromination at the C2 position is likely of higher energy due to steric clash. The reaction may be proceeding under thermodynamic control, favoring the more stable (less hindered) 3-bromo product, or the kinetic barrier to the C2 position is simply too high.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can increase kinetic selectivity, potentially favoring the electronically preferred C2 position if the steric barrier is not insurmountable.

    • Change the Lewis Acid: A bulkier Lewis acid might further disfavor the C2 position. Conversely, a smaller, more active catalyst might improve the rate of reaction at the C2 position. Experimentation is key.

    • Consider an Alternative Route: If regioselectivity remains poor, this is the strongest argument for abandoning direct bromination in favor of a directed formylation strategy (Route B), which provides unambiguous regiochemical control.

Section 2: Issues in Directed Formylation of 1-bromo-3-isopropylbenzene (Route B)

This route establishes the bromo-isopropyl substitution pattern first and then introduces the aldehyde group. This approach offers superior regiocontrol. The most common methods are ortho-lithiation followed by formylation or the Vilsmeier-Haack reaction.[5][6]

Q1: My ortho-lithiation/formylation is failing or giving very low yields. What are the critical parameters?

A1: This reaction is highly sensitive to reaction conditions, particularly the presence of water and the activity of the organolithium reagent.

  • Causality: Organolithium reagents (like n-BuLi or s-BuLi) are extremely strong bases and nucleophiles. They are readily quenched by trace amounts of water or other electrophilic impurities. The lithiation itself requires a sufficiently low temperature to prevent side reactions, and the directing group (in this case, bromine) must effectively coordinate the lithium to direct deprotonation to the ortho position.[7]

  • Troubleshooting Steps:

    • Ensure Strictly Anhydrous Conditions: All glassware must be oven or flame-dried. Solvents (typically THF or diethyl ether) must be rigorously dried over a suitable agent (e.g., sodium/benzophenone).

    • Verify Reagent Activity: Titrate your organolithium reagent before use to determine its exact molarity. Old or improperly stored bottles of BuLi will have significantly lower activity.

    • Control Temperature: The lithiation step is typically performed at very low temperatures (-78 °C, a dry ice/acetone bath) to prevent decomposition of the aryllithium intermediate and side reactions.

    • Quenching: The formylating agent, typically anhydrous N,N-dimethylformamide (DMF), should be added slowly at -78 °C. The reaction should then be carefully warmed to room temperature before aqueous workup.

Q2: The Vilsmeier-Haack formylation is not working on my 1-bromo-3-isopropylbenzene substrate. Why?

A2: The Vilsmeier reagent ((chloromethylene)dimethyliminium chloride) is a relatively weak electrophile.[5][8] The 1-bromo-3-isopropylbenzene ring is only moderately activated by the isopropyl group and is simultaneously deactivated by the bromine atom, making it a poor nucleophile for this reaction.

  • Causality: The Vilsmeier-Haack reaction works best on electron-rich aromatic compounds like anilines, phenols, or activated heterocycles.[9] The combination of the deactivating bromo-substituent and the mild nature of the electrophile results in a very slow or non-existent reaction.

  • Troubleshooting Steps:

    • Force Conditions: You can attempt to force the reaction by using higher temperatures (e.g., 80-100 °C) and longer reaction times. However, this may lead to decomposition and side products.

    • Prioritize Ortho-Lithiation: For this specific substrate, ortho-lithiation is the more reliable and scientifically sound method for achieving directed formylation. It overcomes the poor nucleophilicity of the ring by generating a highly reactive aryllithium species.[7]

Data Summary & Optimized Protocols

Table 1: Comparison of Reaction Conditions for Bromination of 4-isopropylbenzaldehyde
ParameterCondition A (Favors Aromatic)Condition B (Favors Benzylic)Rationale
Brominating Agent Br₂N-Bromosuccinimide (NBS)Br₂ with a Lewis acid generates Br⁺ for SEAr; NBS is a source of Br• for radical reactions.[3]
Initiator/Catalyst Lewis Acid (e.g., FeBr₃)Radical Initiator (AIBN) or UV LightLewis acids promote ionic pathways; light/AIBN initiates radical chain reactions.[2]
Solvent DCM, Acetic AcidCarbon Tetrachloride (CCl₄)Polar solvents can stabilize ionic intermediates; non-polar solvents favor radical propagation.[10]
Temperature 0 °C to 25 °CReflux (e.g., ~77 °C for CCl₄)Higher temperatures are often needed to homolytically cleave the initiator in radical reactions.
Exclusion of Light, Radical InitiatorsWater, Lewis AcidsPrevents crossover between reaction mechanisms.
Experimental Protocol 1: Optimized Ortho-Lithiation and Formylation of 1-bromo-3-isopropylbenzene

This protocol is considered the most reliable method for synthesizing this compound with high regiochemical purity.

  • Setup: Under a nitrogen or argon atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL) to a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Add 1-bromo-3-isopropylbenzene (10.0 g, 50.2 mmol) to the flask.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes, 22.1 mL) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed.

  • Formylation (Quench): Slowly add anhydrous N,N-dimethylformamide (DMF, 1.2 eq, 4.6 mL, 60.2 mmol) dropwise, again maintaining the temperature below -70 °C.

  • Warming & Workup: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

References

  • Vertex AI Search. Bromination - Common Conditions - Common Organic Chemistry.
  • Chemistry Steps.
  • ResearchGate.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Chad's Prep®. 10.
  • Cambridge University Press. Vilsmeier-Haack Reaction. [Link]

  • University of Glasgow.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • University of Minnesota. Directed (ortho)
  • Thieme.

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Technical Support Center: Purification of 2-Bromo-4-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Bromo-4-isopropylbenzaldehyde. Here, we address common challenges encountered during its purification, providing detailed troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity for your downstream applications. Our approach is rooted in explaining the "why" behind each step, empowering you with the scientific principles to adapt and optimize these protocols for your specific experimental context.

Frequently Asked Questions (FAQs)

Here are some of the common questions researchers have when dealing with impurities in this compound:

Q1: What are the most likely impurities in my crude this compound sample?

A1: Impurities can originate from starting materials, side reactions during synthesis, or degradation upon storage. The most common impurities include:

  • Unreacted Starting Materials: Such as 4-isopropylbenzaldehyde.

  • Isomeric Byproducts: Bromination of 4-isopropylbenzaldehyde can sometimes yield small amounts of other isomers, such as 3-bromo-4-isopropylbenzaldehyde.

  • Over-brominated Products: Depending on the reaction conditions, di-brominated species may form.

  • Oxidation Product: Like many benzaldehydes, this compound can oxidize to form the corresponding benzoic acid, 2-Bromo-4-isopropylbenzoic acid, especially if exposed to air and light over time.[1]

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup, as well as unreacted brominating agents, can persist in the crude product.

Q2: How can I quickly assess the purity of my this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method to visualize the number of components in your sample. A single spot suggests high purity, while multiple spots indicate the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the desired product and quantifying impurities by integrating the signals corresponding to each species.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities and confirming the molecular weight of the main components.

Q3: My purified this compound is turning yellow over time. What is happening and how can I prevent it?

A3: The yellowing of benzaldehyde derivatives upon storage is often due to oxidation to the corresponding benzoic acid and potential polymerization.[2] To minimize this, store the purified compound under an inert atmosphere (nitrogen or argon), in an amber vial to protect it from light, and at a cool temperature (refrigeration is often suitable).

Troubleshooting Purification Challenges

This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during the purification of this compound.

Issue 1: My crude product is a persistent oil and won't crystallize.

Possible Cause & Solution:

This is a common issue when significant amounts of impurities are present, which can lower the melting point and inhibit crystallization.

  • Initial Wash: Before attempting recrystallization, wash the crude product with a saturated sodium bisulfite solution. This will form a water-soluble adduct with the aldehyde, which can help remove non-aldehydic impurities. The aldehyde can then be regenerated by treatment with a base.[3]

  • Acid-Base Extraction: If you suspect the presence of the acidic impurity, 2-Bromo-4-isopropylbenzoic acid, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate solution. The acidic impurity will move into the aqueous layer.[1]

  • Column Chromatography: If the product remains oily, column chromatography is the most effective method for separating the desired aldehyde from a complex mixture of impurities.[4]

Issue 2: My recrystallization yields are very low.

Possible Cause & Solution:

Low yields during recrystallization can be due to several factors:

  • Suboptimal Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[5] Experiment with different solvent systems. For halogenated benzaldehydes, common choices include hexanes, ethanol, or a mixture of hexanes and ethyl acetate.[6][7]

  • Using Too Much Solvent: Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[3]

Issue 3: I see multiple spots on TLC after column chromatography.

Possible Cause & Solution:

Co-elution of impurities with the product can occur if the mobile phase is not optimized.

  • Adjusting Mobile Phase Polarity: If the impurity spot is close to your product spot, you need to improve the separation.

    • If the impurity is more polar (lower Rf), decrease the polarity of your mobile phase (e.g., increase the proportion of hexanes in a hexanes/ethyl acetate system).

    • If the impurity is less polar (higher Rf), you may need to slightly increase the polarity of the mobile phase.

  • Dry Loading vs. Wet Loading: For samples that are not highly soluble in the mobile phase, dry loading onto silica gel can provide better resolution than wet loading.

  • Silica Gel Deactivation: Some aldehydes can be sensitive to the acidic nature of silica gel.[4] If you suspect decomposition on the column, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).

Experimental Protocols

Here are detailed, step-by-step methodologies for the key purification techniques.

Protocol 1: Purification by Recrystallization

This method is effective for removing small amounts of impurities from a solid crude product.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold. A mixed solvent system (e.g., hexanes/ethyl acetate) can also be effective.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This is the most versatile method for separating the target compound from a mixture of impurities.[9]

Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate) and pack the column.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel (dry loading).

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column. The less polar compounds will elute first.

  • Fraction Collection: Collect the eluent in small fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation: Solvent Systems for Purification

The choice of solvent is critical for successful purification. The following table provides starting points for solvent selection for both recrystallization and column chromatography.

Purification MethodRecommended Solvent System(s)Rationale & Key Considerations
Recrystallization Hexanes, Ethanol, Isopropanol, Hexanes/Ethyl AcetateThe isopropyl and bromo substituents increase the non-polar character of the molecule. A non-polar solvent like hexanes is a good starting point. A mixture with a more polar solvent like ethyl acetate can be used to fine-tune solubility.[6][7]
Column Chromatography Hexanes/Ethyl Acetate (gradient elution, e.g., from 99:1 to 90:10)This solvent system offers a good polarity range for separating aromatic aldehydes from common impurities.[11] A gradient elution allows for the efficient separation of compounds with different polarities.

Visualization of Purification Workflow

The following diagram illustrates a logical workflow for the purification of this compound, starting from the crude product.

PurificationWorkflow Crude Crude this compound Initial_Assessment Purity Assessment (TLC, NMR) Crude->Initial_Assessment Decision_Point_1 Is the product a solid? Initial_Assessment->Decision_Point_1 Recrystallization Recrystallization Decision_Point_1->Recrystallization Yes Decision_Point_2 Are acidic impurities present? Decision_Point_1->Decision_Point_2 No (Oily) Final_Assessment Final Purity Assessment (TLC, NMR, GC-MS) Recrystallization->Final_Assessment Column_Chromatography Column Chromatography Column_Chromatography->Final_Assessment Acid_Base_Wash Acid-Base Wash (e.g., with NaHCO3 soln.) Acid_Base_Wash->Column_Chromatography Decision_Point_2->Column_Chromatography No Decision_Point_2->Acid_Base_Wash Yes Pure_Product Pure this compound Final_Assessment->Pure_Product

Caption: A decision-making workflow for purifying this compound.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reich, E., & Schibli, A. (2007). The Mobile Phase. In High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants (pp. 47-68). Thieme.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Li, W., et al. (2020).
  • Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). p-BROMOTOLUENE. Retrieved from [Link]

  • Zeochem. (n.d.). Chromatography Gels. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.
  • SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]

  • Springer. (2025, October 6). Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

  • ResearchGate. (2025, October 24). (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-TOLUALDEHYDE. Retrieved from [Link]

  • Google Patents. (n.d.). US8889920B2 - Process for preparing 4-isopropylcyclohexylmethanol.
  • Indian Academy of Sciences. (n.d.). N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
  • National Center for Biotechnology Information. (n.d.). Cuminaldehyde. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PubMed Central. Retrieved from [Link]

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Knoevenagel Condensation Technical Support Center: A Troubleshooting Guide for Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental carbon-carbon bond-forming reaction, with a specific focus on troubleshooting issues encountered when using substituted benzaldehydes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address common challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Q1: My Knoevenagel condensation is giving a low yield or failing completely. What are the primary factors I should investigate?

Low yields in a Knoevenagel condensation can often be traced back to a few key parameters. A systematic approach is the most effective way to diagnose the issue.[1]

  • Reactivity of the Benzaldehyde: The electronic nature of the substituents on the aromatic ring significantly impacts the electrophilicity of the carbonyl carbon. Benzaldehydes with electron-withdrawing groups (e.g., nitro, cyano, halo groups) are generally more reactive and tend to give higher yields in shorter reaction times. Conversely, electron-donating groups (e.g., methoxy, hydroxyl, amino groups) deactivate the aldehyde, making it less electrophilic and potentially leading to lower yields or requiring more forcing conditions.[2]

  • Catalyst Choice and Concentration: The catalyst is critical. While the reaction is base-catalyzed, using a base that is too strong can promote the unwanted self-condensation of the aldehyde, especially if it possesses enolizable protons.[1][3] Weak bases like piperidine, pyridine, or ammonium salts are commonly employed.[1] The optimal catalyst is substrate-dependent.

  • Solvent Selection: The solvent influences reaction rates and can affect the solubility of reactants and catalysts.[1][4] Polar aprotic solvents like DMF are often effective, though protic solvents like ethanol and even water have been used successfully, aligning with green chemistry principles.[1][4] In some cases, solvent-free conditions can provide excellent results.[2][5][6]

  • Reaction Conditions (Time and Temperature): Incomplete conversion is a common reason for low yields.[1] Some reactions proceed efficiently at room temperature, while others, particularly with deactivated benzaldehydes, may require heating to overcome the activation energy.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[7][8]

Q2: I'm observing the formation of multiple products. What are the likely side reactions and how can I suppress them?

The appearance of unexpected spots on your TLC plate is a common issue. Understanding the potential side reactions is key to mitigating them.

  • Aldehyde Self-Condensation: This is a prevalent side reaction, particularly with strong bases, leading to the formation of aldol products from the aldehyde starting material.[1]

    • Solution: Employ a weaker base as a catalyst. Secondary amines like piperidine or tertiary amines are generally preferred over stronger bases.[3][9] The mechanism with secondary amines often involves the formation of an iminium ion, which is a highly reactive electrophile.[10][11][12][13][14]

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. It can react with another molecule of the deprotonated active methylene compound, leading to a bis-adduct.[1]

    • Solution: Carefully control the stoichiometry of your reactants. Using a 1:1 molar ratio or a slight excess of the benzaldehyde can help minimize this side reaction.[7]

  • Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction to yield a carboxylic acid and an alcohol.

    • Solution: Avoid strong bases like sodium hydroxide or potassium hydroxide. Stick to milder amine bases.

Below is a workflow to guide your troubleshooting process when dealing with low yields or side products.

Troubleshooting_Workflow Start Low Yield / Side Products Observed Check_Aldehyde Assess Benzaldehyde Reactivity Start->Check_Aldehyde EWG Electron-Withdrawing Group (EWG) Check_Aldehyde->EWG Substituent? EDG Electron-Donating Group (EDG) Check_Aldehyde->EDG Substituent? Optimize_Catalyst Optimize Catalyst EWG->Optimize_Catalyst Adjust_Conditions_EDG Increase Temperature / Time Consider More Active Catalyst EDG->Adjust_Conditions_EDG Adjust_Conditions_EDG->Optimize_Catalyst Base_Strength Is Base Too Strong? Optimize_Catalyst->Base_Strength Switch_Base Switch to Weaker Base (e.g., Piperidine, (NH4)2CO3) Base_Strength->Switch_Base Yes Monitor_Reaction Monitor by TLC Base_Strength->Monitor_Reaction No Switch_Base->Monitor_Reaction Incomplete Reaction Incomplete? Monitor_Reaction->Incomplete Extend_Time Increase Reaction Time / Temperature Incomplete->Extend_Time Yes Check_Stoichiometry Check Reactant Stoichiometry Incomplete->Check_Stoichiometry No Extend_Time->Monitor_Reaction Michael_Product Michael Addition Observed? Check_Stoichiometry->Michael_Product Adjust_Ratio Use 1:1 Stoichiometry Michael_Product->Adjust_Ratio Yes Purify Purify Product Michael_Product->Purify No Adjust_Ratio->Purify

Caption: A troubleshooting decision tree for Knoevenagel condensation reactions.

Q3: How does the choice of the active methylene compound affect the reaction?

The "active methylene" compound is the nucleophile in this reaction. Its acidity and steric profile are crucial. The methylene protons are rendered acidic by being flanked by two electron-withdrawing groups (Z).[3][15]

Active Methylene CompoundTypical pKa (in DMSO)Key Characteristics
Malononitrile11.2Highly reactive due to the strong electron-withdrawing nature of the two nitrile groups. Often gives high yields rapidly.
Ethyl Cyanoacetate13.1A versatile and commonly used reagent. Moderately reactive.
Diethyl Malonate16.4Less acidic and therefore less reactive than the above. May require more forcing conditions or a slightly stronger base.
Meldrum's Acid7.3Exceptionally acidic and reactive due to its rigid cyclic structure.
Acetylacetone13.3A common β-dicarbonyl compound used in Knoevenagel condensations.

Data sourced from publicly available pKa tables.

The choice of active methylene compound is critical. For a less reactive, electron-rich benzaldehyde, a more reactive methylene compound like malononitrile might be necessary to achieve a good yield.

Q4: My benzaldehyde is sterically hindered (e.g., ortho-substituted). What adjustments should I consider?

Steric hindrance around the aldehyde's carbonyl group can significantly slow down the reaction by impeding the approach of the nucleophile.

  • Increase Reaction Temperature and Time: Often, simply heating the reaction for a longer period is sufficient to overcome the steric barrier.

  • Catalyst Choice: While secondary amines are generally effective, for particularly hindered substrates, a smaller catalyst like ammonia (often from an ammonium salt like ammonium acetate) might be beneficial.[16]

  • High-Pressure Conditions: In extreme cases, applying high pressure can facilitate the reaction by reducing the activation volume.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate reactions with sterically demanding substrates by providing rapid and uniform heating.[17]

Even challenging, sterically-hindered benzaldehydes like 1-naphthaldehyde and 2,4,6-(trimethoxy)benzaldehyde have been shown to give high yields under optimized conditions, sometimes simply by extending the reaction time.

The Mechanism: Understanding the "Why"

The catalytic cycle of the Knoevenagel condensation can proceed through different pathways depending on the amine catalyst used. Understanding this provides insight into catalyst selection.[9]

Knoevenagel_Mechanism cluster_catalysis Catalytic Pathways cluster_reaction Condensation Aldehyde Substituted Benzaldehyde Iminium Iminium Ion (Electrophile) Aldehyde->Iminium Forms Active_Methylene Active Methylene Compound (Z-CH2-Z') Enolate Enolate (Nucleophile) Active_Methylene->Enolate Secondary_Amine Secondary Amine (e.g., Piperidine) Secondary_Amine->Aldehyde + Secondary_Amine->Active_Methylene Deprotonates Addition_Product Addition Intermediate Iminium->Addition_Product Attacked by Enolate->Addition_Product Product α,β-Unsaturated Product Addition_Product->Product Elimination of Amine & H2O

Caption: Mechanism of Knoevenagel condensation catalyzed by a secondary amine.

With a secondary amine like piperidine, the reaction often proceeds via an iminium ion intermediate.[10][11][14] The amine first reacts with the benzaldehyde to form an iminium ion, which is a more potent electrophile than the aldehyde itself. Concurrently, the amine acts as a base to deprotonate the active methylene compound, generating the nucleophilic enolate. These two activated species then combine, and subsequent elimination of water and the catalyst regenerates the amine and yields the final product.[13][14]

In contrast, tertiary amines, which cannot form an iminium ion, act solely as Brønsted bases to deprotonate the active methylene compound.[9]

Experimental Protocols

Protocol 1: Standard Piperidine-Catalyzed Condensation

This protocol is a robust starting point for many substituted benzaldehydes.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substituted benzaldehyde (1.0 eq.) and the active methylene compound (1.0 - 1.1 eq.) in a suitable solvent (e.g., ethanol or toluene).[8]

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the stirred solution.[8]

  • Reaction: Heat the mixture to reflux. Monitor the reaction's progress by TLC until the starting aldehyde is consumed.[8]

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.[8]

  • Purification: Wash the collected solid with cold ethanol to remove residual catalyst and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.[8]

Protocol 2: Solvent-Free Ammonium Bicarbonate-Catalyzed Condensation

This "green" protocol avoids organic solvents and harsh catalysts.[2][5]

  • Mixing: In a vial or mortar, combine the substituted benzaldehyde (1.0 eq.), malonic acid (1.2 eq.), and ammonium bicarbonate (0.1-0.2 eq.).

  • Reaction: Heat the solid mixture (e.g., at 90-120 °C) in an oil bath or on a hot plate. The mixture may melt. Monitor by TLC by periodically removing a small aliquot and dissolving it in a suitable solvent.

  • Work-up and Decarboxylation: Once the condensation is complete, continue heating to effect decarboxylation (if using malonic acid). Cool the mixture, add water to dissolve the ammonium salts, and collect the solid product by filtration.

  • Purification: Wash the product thoroughly with water and dry. Recrystallization can be performed if necessary.

References

  • Verma, D., Khedar, P., & Kumar, N. (2022). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis. [Link]

  • Baruah, M., & Deka, D. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. RSC Advances. [Link]

  • Dalessandro, E. V., et al. (2017). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ResearchGate. [Link]

  • Valle, M. S., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Semantic Scholar. [Link]

  • Kumar, A., & Sharma, S. (2019). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Unknown Author. (n.d.). recent developments in knoevenagel condensation reaction: a review. Unknown Source. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. organic-chemistry.org. [Link]

  • Khan, I., et al. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]

  • Dalessandro, E. V., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. [Link]

  • Unknown Author. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]

  • Unknown Author. (n.d.). Ionic liquids as solvents for the Knoevenagel condensation. RSC Publishing. [Link]

  • Let's Learn Chemistry. (2023). Knoevenagel condensation. YouTube. [Link]

  • NRO Chemistry. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

  • Unknown Author. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • L.S.College, Muzaffarpur. (2020). Knoevenagel condensation. lsbm.org.in. [Link]

  • Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]

  • Unknown Author. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Unknown Source. [Link]

  • Unknown Author. (n.d.). Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate. ResearchGate. [Link]

  • Unknown Author. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. PubMed. [Link]

  • Unknown Author. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega. [Link]

  • Unknown Author. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]

  • Unknown Author. (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis. [Link]

  • Unknown Author. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j)... ResearchGate. [Link]

  • Let's Learn Chemistry. (2023). Knoevenagal Reaction |Benzaldehyde | Malonic Acid | Cinnamic Acid | Organic Chemistry | Class-12 |. YouTube. [Link]

  • Unknown Author. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]

  • Unknown Author. (n.d.). Knoevenagel condensation between different substituted benzaldehydes... ResearchGate. [Link]

  • Reddit. (2022). Two questions about the Knoevenagel reaction. reddit.com. [Link]

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Technical Support Center: 2-Bromo-4-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4-isopropylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the stability of this reagent, primarily its oxidation. Here, you will find in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions, all grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: I just opened a new bottle of this compound and found a white crystalline solid mixed with the liquid. What is it?

This is a very common observation. The white solid is almost certainly 2-bromo-4-isopropylbenzoic acid, the product of the aldehyde's oxidation. Aromatic aldehydes, especially those with electron-donating groups like the isopropyl group, are susceptible to autoxidation when exposed to atmospheric oxygen. This process is a free-radical chain reaction that converts the aldehyde (-CHO) functional group into a carboxylic acid (-COOH) group.[1]

Q2: What are the primary factors that cause this oxidation?

The oxidation of this compound is primarily initiated and accelerated by three factors:

  • Oxygen: As the primary oxidizing agent, atmospheric oxygen is the key ingredient for the autoxidation chain reaction.[1]

  • Light: Light, particularly UV light, can provide the energy to initiate the free-radical process, accelerating degradation.[2][3]

  • Heat: Higher temperatures increase the kinetic rate of the oxidation reaction.[3][4] Traces of metal impurities can also catalyze the oxidation process.

Q3: How can I quickly assess the purity of my this compound?

Several analytical methods can be used to check for the presence of the carboxylic acid impurity.

Technique Procedure & Expected Observation Notes
Thin-Layer Chromatography (TLC) Dissolve a small sample in a suitable solvent (e.g., dichloromethane). Spot on a silica gel plate and elute with a solvent system like 9:1 Hexanes:Ethyl Acetate.The aldehyde will have a higher Rf value than the more polar carboxylic acid, which will remain closer to the baseline.
¹H NMR Spectroscopy Dissolve the sample in CDCl₃. The aldehyde proton (-CHO) typically appears as a singlet around 9.8-10.1 ppm. The carboxylic acid proton (-COOH) is a broad singlet, often much further downfield (>11 ppm).This is the most quantitative method. The relative integration of the aldehyde and acid peaks will give you the molar ratio of the two compounds.
IR Spectroscopy The aldehyde C=O stretch appears around 1690-1715 cm⁻¹. The carboxylic acid C=O stretch is typically found in the same region, but the broad O-H stretch from ~2500-3300 cm⁻¹ is a clear indicator of the acid impurity.Useful for a quick qualitative check.
Q4: Can I still use my aldehyde if it has partially oxidized?

It depends on your reaction. If your subsequent chemical step is sensitive to acids or if precise stoichiometry is critical, you should purify the aldehyde before use. The presence of the carboxylic acid can interfere with base-sensitive reactions, poison certain catalysts, or complicate product purification. For reactions tolerant to acidic impurities where the aldehyde is used in excess, you might proceed, but this is generally not recommended for achieving reproducible and high-yielding results.

Troubleshooting Guide: Common Scenarios

Scenario 1: My reaction yield is low, and the major byproduct is 2-bromo-4-isopropylbenzoic acid.

This indicates that oxidation is occurring during your reaction.

Root Causes & Solutions:

  • Atmospheric Exposure: Your reaction is likely not being adequately protected from air.

    • Solution: Employ an inert atmosphere. Before adding reagents, purge the reaction flask with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.[5]

  • Solvent Purity: Solvents can contain dissolved oxygen or peroxide impurities that initiate oxidation.

    • Solution: Use freshly distilled or sparged solvents. Sparging involves bubbling an inert gas through the solvent for 15-30 minutes to displace dissolved oxygen.

  • Reaction Temperature: High reaction temperatures can accelerate the rate of autoxidation.

    • Solution: If the reaction conditions permit, run the reaction at a lower temperature.

Scenario 2: The aldehyde degrades during aqueous workup or purification.

Aqueous workups, especially under basic conditions, can sometimes promote oxidation, although the primary issue is often the purification step.

Root Causes & Solutions:

  • Silica Gel Chromatography: Standard silica gel can be slightly acidic and has a high surface area, which can promote oxidation, especially if the column is run slowly. Some aldehydes are known to decompose on silica gel.[6]

    • Solution 1: If chromatography is necessary, run the column quickly ("flash chromatography"). Consider deactivating the silica gel by treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., eluting with hexanes/ethyl acetate containing 1% Et₃N).

    • Solution 2: Avoid chromatography if possible. Explore alternative purification methods like distillation or purification via a bisulfite adduct (see Protocol 2).

Visualizing the Problem: The Autoxidation Pathway

The autoxidation of benzaldehydes is a classic example of a free-radical chain reaction. Understanding this mechanism highlights the importance of excluding oxygen and light.

Autoxidation cluster_init Initiation cluster_prop Propagation RCHO Aldehyde (R-CHO) R_dot Acyl Radical (R-C•=O) ROO_dot Peroxy Radical (R-CO-O-O•) R_dot->ROO_dot + O₂ ROOH Peroxy Acid (R-CO-OOH) ROO_dot->ROOH H• abstraction from another R-CHO RCOOH Carboxylic Acid (R-COOH) ROOH->RCOOH + R-CHO Initiator Initiator (Light, Heat) Initiator->R_dot H• abstraction O2 Oxygen (O₂) RCHO2 Aldehyde (R-CHO) RCHO3 Aldehyde (R-CHO)

Caption: Free-radical autoxidation of an aldehyde to a carboxylic acid.

Validated Protocols for Prevention and Purification

Protocol 1: Recommended Storage and Handling

Proper storage is the most effective preventative measure.

Materials:

  • Amber glass bottle with a PTFE-lined cap

  • Inert gas (Argon or Nitrogen) source

  • Parafilm or sealing tape

Procedure:

  • Procurement: Whenever possible, purchase the aldehyde in small quantities that will be consumed quickly.

  • Inert Atmosphere: Upon receipt, flush the headspace of the manufacturer's bottle with a gentle stream of nitrogen or argon for 1-2 minutes to displace any air.

  • Secure Sealing: Tightly seal the cap and wrap the cap/neck junction securely with Parafilm to create a secondary barrier against air ingress.

  • Temperature Control: Store the sealed bottle in a refrigerator at 2-8 °C.[5][7] Do not freeze, as this can cause moisture from the air to condense inside upon warming.

  • Light Exclusion: The use of an amber bottle is standard. For extra precaution, store the bottle in a dark location within the refrigerator.[8][9]

  • Withdrawal: When taking a sample, do so quickly. If possible, insert a needle through a septum cap to withdraw the liquid under a positive pressure of inert gas, rather than opening the cap to the atmosphere. Re-flush the headspace before re-sealing if the cap is opened.

Caption: Workflow for the proper storage and handling of aldehydes.

Protocol 2: Purification of Partially Oxidized Aldehyde via Bisulfite Adduct

This classic method leverages the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble adduct, allowing for separation from the non-reactive carboxylic acid impurity.[10][11]

Materials:

  • Partially oxidized this compound

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 10% aqueous sodium carbonate (Na₂CO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the impure aldehyde (e.g., 5.0 g) in diethyl ether (50 mL) in a separatory funnel.

  • Extraction: Add saturated aqueous sodium bisulfite solution (3 x 25 mL), shaking vigorously for 2-3 minutes during each addition. A white precipitate (the bisulfite adduct) will form and move into the aqueous layer.

    • Causality Note: The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde. The resulting adduct is an ionic salt, rendering it soluble in water but insoluble in the organic solvent. The carboxylic acid remains in the ether layer.[10]

  • Separation: Separate the aqueous layers (containing the adduct) from the organic layer (containing the acid impurity and any unreacted non-aldehyde compounds). Discard the organic layer.

  • Reversal of Adduct Formation: Combine the aqueous layers in a clean flask. Slowly add saturated NaHCO₃ or 10% Na₂CO₃ solution while stirring until the solution is basic (check with pH paper) and gas evolution ceases. This regenerates the pure aldehyde, which will separate as an oily layer.

    • Causality Note: Under basic conditions, the equilibrium of the adduct formation is shifted back towards the starting materials, releasing the free aldehyde.[11]

  • Re-extraction: Transfer the mixture to a separatory funnel and extract the regenerated aldehyde back into fresh diethyl ether (3 x 30 mL).

  • Washing & Drying: Wash the combined organic extracts with brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Verification: Confirm the purity of the recovered, clear liquid aldehyde by TLC or ¹H NMR as described in the FAQ section. Store immediately under an inert atmosphere as per Protocol 1.

References

  • Filo. (n.d.). what is auto oxidation give mechanism of oxidation of benzaldehyde. Retrieved January 19, 2026, from [Link]

  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Retrieved January 19, 2026, from [Link]

  • Miedziak, P. J., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.
  • Chemistry LibreTexts. (2023, October 30). 19.3: Oxidation of Aldehydes and Ketones. Retrieved January 19, 2026, from [Link]

  • Obach, R. S. (2004). Human liver aldehyde oxidase: inhibition by 239 drugs. Journal of Clinical Pharmacology, 44(1), 7-19.
  • Miedziak, P. J., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. ResearchGate. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved January 19, 2026, from [Link]

  • St. Onge, P. J., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1147-1151.
  • University of Florida Digital Collections. (2009). AUTOXIDATION OF BENZALDEHYDE. Retrieved January 19, 2026, from [Link]

  • Quora. (2020). What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level?. Retrieved January 19, 2026, from [Link]

  • Rusch, H. P., & Kline, B. E. (1941). Inhibition of the Autoxidation of Aldehydes by Carcinogenic Chemicals and Related Compounds. Cancer Research, 1(6), 465-469.
  • Han, Q., et al. (2021). Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane microchannel reactor. Chemical Engineering Science, 245, 116847.
  • A-Level Chemistry. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds. Retrieved January 19, 2026, from [Link]

  • Patsnap Synapse. (2024). What are Aldehydes inhibitors and how do they work?. Retrieved January 19, 2026, from [Link]

  • Jackson, B., et al. (2011). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 63(1), 1-32.
  • St. Onge, P. J., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57252.
  • JoVE. (2020). Identification of Unknown Aldehydes and Ketones. Retrieved January 19, 2026, from [Link]

  • Chemguide. (n.d.). oxidation of aldehydes and ketones. Retrieved January 19, 2026, from [Link]

  • BYJU'S. (2019). Tests for Aldehydes and Ketones. Retrieved January 19, 2026, from [Link]

  • Google Patents. (1940). Purification of aldehyde-ketone mixtures.
  • ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. Retrieved January 19, 2026, from [Link]

  • Sciencemadness Discussion Board. (2020). Oxidation of aldehydes to carboxylic acids?. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • Appchem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • BYJU'S. (n.d.). Methods of Preparation of Aldehydes. Retrieved January 19, 2026, from [Link]

  • AOBChem USA. (n.d.). 4-Bromo-2-isopropylbenzaldehyde. Retrieved January 19, 2026, from [Link]

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Technical Support Center: Characterization of Byproducts in 2-Bromo-4-isopropylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting byproducts encountered during the synthesis of 2-Bromo-4-isopropylbenzaldehyde. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction chemistry.

I. Proactive Troubleshooting: Frequently Asked Questions (FAQs)

Q1: I've synthesized this compound and my ¹H NMR shows an unexpected singlet around 10 ppm, but it's not my product's aldehyde proton. What could this be?

A1: An aldehyde proton signal different from your target compound, yet in the characteristic aldehyde region, likely indicates the presence of an isomeric byproduct. Depending on your synthetic route, this could be 3-Bromo-4-isopropylbenzaldehyde or 5-Bromo-2-isopropylbenzaldehyde. The electronic environment around the aldehyde proton in these isomers would be slightly different, leading to a shift in its resonance.

Q2: My GC-MS analysis shows a peak with a molecular ion (M+) significantly higher than my product's mass (227.10 g/mol ), and the isotopic pattern suggests the presence of two bromine atoms. What is this impurity?

A2: This is a classic sign of over-bromination. You have likely formed a dibromo-4-isopropylbenzaldehyde isomer. The exact isomer will depend on the reaction conditions, but it is a common byproduct if the stoichiometry of the brominating agent is not carefully controlled.

Q3: After workup, I notice a significant amount of a white solid that is sparingly soluble in my extraction solvent. What might this be?

A3: This could be the corresponding carboxylic acid, 2-Bromo-4-isopropylbenzoic acid. The aldehyde group is susceptible to oxidation, especially if your reaction conditions are harsh or exposed to air for extended periods. This acidic byproduct can be easily removed with a basic wash during your workup.

Q4: My reaction seems to have stalled, and the main component in my crude mixture is the starting material. What are the likely causes?

A4: Incomplete conversion can be due to several factors. For bromination reactions, insufficient activation of the brominating agent or too low a reaction temperature can be the cause. For formylation reactions, the catalyst may have been deactivated by moisture or other impurities, or the formylating agent may have degraded.

II. In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific issues, including the underlying chemistry, characterization protocols, and purification strategies.

Guide 1: Isomeric Byproducts

Isomeric impurities are common in aromatic substitution reactions. Their formation is governed by the directing effects of the substituents on the aromatic ring.

Symptoms:

  • Multiple spots on TLC with similar Rf values.

  • Complex aromatic region in the ¹H NMR spectrum.

  • Multiple peaks in the GC chromatogram with the same mass-to-charge ratio.

Probable Causes & Mechanisms:

The directing effects of the isopropyl (ortho-, para-directing) and aldehyde (meta-directing) or bromo (ortho-, para-directing) groups can lead to the formation of isomers.

  • Bromination of 4-isopropylbenzaldehyde: While the desired product is favored, some bromination may occur at the 3-position.

  • Formylation of 3-bromo-cumene: The major product is this compound, but formylation can also occur at the 5-position.

Experimental Workflow for Identification and Remediation:

cluster_0 Identification cluster_1 Purification NMR ¹H & ¹³C NMR Spectroscopy GCMS GC-MS Analysis NMR->GCMS Confirm mass and fragmentation TLC Comparative TLC GCMS->TLC Correlate with isolated fractions ColChrom Column Chromatography Recryst Recrystallization ColChrom->Recryst For high purity solids Bisulfite Bisulfite Adduct Formation ColChrom->Bisulfite For difficult separations Pure Pure Product Recryst->Pure Bisulfite->Pure Crude Crude Product Crude->NMR Crude->ColChrom Start 4-isopropylbenzaldehyde Product This compound Start->Product + Br₂ Byproduct Dibromo-4-isopropylbenzaldehyde Product->Byproduct + Br₂ (excess) Crude Crude Product (Aldehyde + Acid) Wash Wash with aq. NaHCO₃ Crude->Wash Organic Organic Layer (Pure Aldehyde) Wash->Organic Aqueous Aqueous Layer (Carboxylate Salt) Wash->Aqueous Acidify Acidify Aqueous Layer Aqueous->Acidify Precipitate Precipitate Acid Byproduct Acidify->Precipitate

Stability studies of 2-Bromo-4-isopropylbenzaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Studies of 2-Bromo-4-isopropylbenzaldehyde

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in stability testing of this compound. It provides field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to address common challenges encountered during experimental workflows.

Section 1: Compound Properties & Handling FAQs

This section addresses fundamental questions regarding the physical and chemical properties of this compound and the best practices for its storage and handling.

Q1: What are the key chemical and physical properties of this compound?

Understanding the basic properties of a compound is the first step in designing a robust stability study. These properties influence its reactivity, choice of analytical techniques, and handling procedures.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₁BrO [1]
Molecular Weight 227.10 g/mol [1]
IUPAC Name 2-bromo-4-propan-2-ylbenzaldehyde [1]
Appearance Typically a solid or liquid, may be colorless to beige/yellow [2]
Boiling Point Not precisely defined for this specific isomer, but related compounds like 4-isopropylbenzaldehyde boil at ~235-236 °C [3][4]
Melting Point Not well-documented; related compounds like 2-Bromo-4-methylbenzaldehyde melt at 30-35 °C [5]

| Solubility | Expected to be insoluble in water, but soluble in organic solvents like ethanol and ether |[4] |

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage is critical to prevent premature degradation and ensure the integrity of your starting material. Aromatic aldehydes are often sensitive to environmental factors.

Answer: Based on data for structurally similar aromatic aldehydes, the following conditions are recommended:

  • Storage Temperature: Store in a cool, well-ventilated place, away from heat and sources of ignition.[6] Refrigeration is often recommended for long-term storage to minimize potential oxidation.[7]

  • Atmosphere: This compound may be air-sensitive.[2][4] It is best practice to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2]

  • Container: Use a tightly sealed, light-resistant container to protect from air and light.[2][8]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[6][7]

Q3: My sample of this compound has turned yellow/brown. What does this indicate?

Answer: A color change from colorless or light beige to yellow or brown is a common visual indicator of degradation. For aldehydes, this is most frequently caused by oxidation . The aldehyde functional group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (2-Bromo-4-isopropylbenzoic acid).[9] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The presence of colored impurities signifies that the material is no longer pure and may not be suitable for sensitive downstream applications without purification.

Section 2: Designing and Executing Forced Degradation Studies

Forced degradation (or stress testing) is a cornerstone of stability studies, mandated by regulatory bodies like the ICH.[10][11] These studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[11][12]

Q4: What is the most probable degradation pathway for this compound?

Answer: The primary and most anticipated degradation pathway is the oxidation of the aldehyde moiety to a carboxylic acid. This is a well-known transformation for benzaldehyde derivatives.[9][13] Other potential, though often less prevalent, reactions could include photolytic cleavage or reactions involving the bromo or isopropyl substituents under extreme conditions.

G cluster_main Primary Degradation Pathway: Oxidation Parent This compound (C₁₀H₁₁BrO) Product 2-Bromo-4-isopropylbenzoic Acid (C₁₀H₁₁BrO₂) Parent->Product Oxidation Oxidant [O] (e.g., O₂, H₂O₂, light) Oxidant->Parent G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of This compound in suitable solvent (e.g., ACN:H₂O) Control Control Sample (No Stressor) Start->Control Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C, Solid State) Start->Thermal Photo Photolytic Stress (ICH Q1B Light Conditions) Start->Photo Analysis Analyze all samples at Time Points (e.g., 0, 2, 8, 24h) by Stability-Indicating Method (e.g., HPLC-UV) Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: General workflow for conducting parallel forced degradation studies.

Detailed Experimental Protocols

The following protocols provide starting points for stress testing. The goal is to achieve 5-20% degradation of the parent compound; conditions should be adjusted if degradation is too rapid or too slow. [12] Q6: How do I perform an acid- and base-catalyzed hydrolysis study?

Answer: Hydrolysis studies evaluate the compound's stability in aqueous environments at different pH values.

Protocol: Acid/Base Hydrolysis

  • Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).

  • Acid Condition: Dilute the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of ~1 mg/mL. Incubate at an elevated temperature (e.g., 60 °C). [12]3. Base Condition: Dilute the stock solution with 0.1 M sodium hydroxide (NaOH) to the same final concentration. Incubate at room temperature. Causality Note: Base-catalyzed reactions for aldehydes are often much faster than acid-catalyzed ones, hence the lower temperature.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the samples before analysis to halt the degradation reaction. Neutralize the acidic sample with an equivalent amount of NaOH and the basic sample with HCl.

  • Analysis: Analyze by HPLC or a suitable analytical method.

Trustworthiness Check: Always run a control sample of the compound in the solvent mixture without acid or base at the same temperature to ensure any observed degradation is due to the pH condition and not just thermal effects.

Q7: What conditions are recommended for an oxidative stress study?

Answer: Oxidative studies assess the compound's susceptibility to oxidation, a key degradation pathway for aldehydes.

Protocol: Oxidative Stress

  • Preparation: Prepare the sample as described for hydrolysis studies.

  • Stress Condition: Dilute the stock solution with a 3-6% solution of hydrogen peroxide (H₂O₂). Keep the sample at room temperature and protected from light.

  • Sampling & Analysis: Withdraw aliquots at specified time points. The reaction does not typically require quenching before injection into an HPLC system. Analyze promptly.

Expertise Insight: Hydrogen peroxide is a common and effective choice. If no degradation is observed, a higher concentration or gentle heating may be required. Conversely, if the reaction is instantaneous, dilute the H₂O₂.

Q8: How should I conduct thermal and photostability studies?

Answer: These studies evaluate the stability of the compound in its solid state and under the influence of light, simulating storage and handling conditions.

Protocol: Thermal & Photostability

  • Preparation: Place a thin layer of the solid this compound powder in a suitable container (e.g., a petri dish for thermal, a quartz dish for photo).

  • Thermal Stress: Place the sample in an oven at a controlled high temperature (e.g., 80 °C). A parallel sample stored at room temperature in the dark serves as a control.

  • Photostability: Expose the sample to a light source that meets ICH Q1B guideline specifications (a combination of cool white fluorescent and near-UV lamps). A control sample should be wrapped in aluminum foil and placed alongside the exposed sample to block light exposure. [12]4. Sampling & Analysis: At each time point, weigh a portion of the stressed and control powders, dissolve in a suitable solvent, and analyze by HPLC.

Section 3: Analytical Methodologies

A robust, stability-indicating analytical method is essential for separating the parent compound from all potential degradation products.

Q9: What is a suitable analytical method for monitoring the stability of this compound?

Answer: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique. [14]The aromatic nature of the molecule makes it a strong chromophore, suitable for UV detection.

Table 2: Example HPLC-UV Method Parameters

Parameter Recommended Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Provides good hydrophobic retention for aromatic compounds.
Mobile Phase A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid) Acid improves peak shape for aldehydes and potential carboxylic acid degradants.
Gradient Start at 40% B, ramp to 90% B over 15 min, hold for 2 min, return to initial. A gradient is crucial to separate the parent compound from potentially more polar (early eluting) or less polar (late eluting) degradation products.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Provides reproducible retention times.
Detection λ ~250-265 nm Aromatic aldehydes typically have strong absorbance in this region. A UV scan of the parent compound should be performed to determine the optimal wavelength (λmax). [15]

| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |

Q10: How can I confirm the identity of the primary degradation product?

Answer: While HPLC-UV can show the appearance of a new peak, it does not confirm its identity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. The mass spectrometer will provide the molecular weight of the degradation product. For the expected oxidation product (2-Bromo-4-isopropylbenzoic acid), you would look for a mass corresponding to an increase of 16 amu (the addition of one oxygen atom) compared to the parent compound.

  • Co-injection: If a reference standard of the suspected degradation product (e.g., 2-Bromo-4-isopropylbenzoic acid) is available, you can inject a mixture of your degraded sample and the standard. If the new peak in your sample and the standard's peak have the same retention time, it provides strong evidence of identity.

Section 4: Troubleshooting Guide

Q11: I'm not observing any degradation even under harsh conditions. What should I do?

Answer: This suggests the compound is highly stable or the conditions are not severe enough.

  • Increase Stressor Intensity: Use a more concentrated acid/base/oxidizing agent (e.g., move from 0.1 M HCl to 1 M HCl).

  • Increase Temperature: For hydrolysis and thermal studies, increase the temperature in 10-20 °C increments.

  • Extend Duration: If degradation is slow, extend the study duration to several days.

  • Check Solvent: Ensure the compound is fully dissolved. Poor solubility can hinder degradation in solution-state studies.

Q12: My control sample is showing significant degradation. What is the cause?

Answer: This points to an inherent instability or a flaw in the experimental setup.

  • Inherent Instability: The compound may be unstable in the chosen solvent or at room temperature. Aromatic aldehydes can be sensitive.

  • Contaminated Solvent: Ensure your solvents (acetonitrile, water) are of high purity and free from contaminants.

  • Light Exposure: Protect all solutions, including controls, from light unless it is the intended stressor. Wrap flasks in foil.

  • Air Oxidation: If not working under an inert atmosphere, some oxidation in the control sample over time may be unavoidable but should be minimal. Purging solvents with nitrogen can help.

Q13: Why is my chromatographic peak for this compound tailing?

Answer: Peak tailing can compromise resolution and quantification.

  • Acidify Mobile Phase: The most common cause for tailing of carbonyl compounds is interaction with residual silanols on the silica-based column. Adding a small amount of acid (0.1% formic or trifluoroacetic acid) to the mobile phase will protonate the silanols and the analyte, minimizing this interaction and sharpening the peak.

  • Column Overload: Injecting too much sample can cause broad, tailing peaks. Try diluting your sample.

  • Column Degradation: An old or poorly maintained column can lead to poor peak shape. Try flushing the column or replacing it.

References

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  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromo-p-anisaldehyde. Retrieved January 18, 2026, from [Link]

  • Kennedy, B. S., et al. (2024). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. IUCrData. Retrieved January 18, 2026, from [Link]

  • Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • National Toxicology Program. (1989). Toxicology and Carcinogenesis Studies of Benzaldehyde (CAS No. 100-52-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies). NTP Technical Report Series. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Cuminaldehyde. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Continuous flow oxidation of 4-isopropylbenzaldehyde to cumic acid.... Retrieved January 18, 2026, from [Link]

  • MDPI. (2023). Aldehydes: What We Should Know About Them. Retrieved January 18, 2026, from [Link]

  • OPUS. (2025). Analytical Methods. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Conformations of 2-bromo-4-chlorobenzaldehyde. Retrieved January 18, 2026, from [Link]

  • Chemsrc. (2025). 4-Isopropylbenzaldehyde | CAS#:122-03-2. Retrieved January 18, 2026, from [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved January 18, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information 2 (S2). Retrieved January 18, 2026, from [Link]

  • MDPI. (2021). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved January 18, 2026, from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved January 18, 2026, from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-4-iodobenzaldehyde. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Quora. (2020). Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives?. Retrieved January 18, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-Bromo-4-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the unambiguous characterization of chemical intermediates is a cornerstone of scientific rigor and regulatory compliance. 2-Bromo-4-isopropylbenzaldehyde, a substituted aromatic aldehyde, serves as a valuable building block in the synthesis of more complex molecules. Its purity and structural integrity directly impact the yield, impurity profile, and ultimate success of subsequent synthetic steps.

This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this compound. Moving beyond mere procedural descriptions, we will explore the causality behind methodological choices, interpret spectral data, and establish self-validating protocols to ensure the highest degree of confidence in your analytical results.

Molecular Identity and Physicochemical Properties

Before delving into the characterization techniques, let's establish the fundamental properties of the target molecule.

  • Chemical Formula: C₁₀H₁₁BrO[1]

  • Molecular Weight: 227.10 g/mol [1]

  • Structure:

    
    
    

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[2] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the precise arrangement of substituents on the aromatic ring.

Expertise & Causality: Why NMR is Essential

The key value of NMR lies in its ability to resolve constitutional isomers. During the synthesis of this compound, isomeric impurities can arise. NMR can distinguish between these isomers by analyzing the chemical shifts and, crucially, the coupling patterns (spin-spin splitting) of the aromatic protons, which are dictated by their relative positions (ortho, meta, para).

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice due to its excellent solvency for a wide range of organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the complex splitting patterns in the aromatic region.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

Caption: Workflow for ¹H NMR Sample Analysis.

Data Interpretation & Comparison

The expected ¹H NMR spectrum will exhibit characteristic signals that validate the structure. We can predict these based on established principles for substituted benzaldehydes.[3]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~10.2Singlet (s)1HAldehyde (-CHO)The aldehydic proton is highly deshielded by the carbonyl group and lacks adjacent protons for coupling.[3]
~7.8Doublet (d)1HAromatic H (ortho to -CHO)Deshielded by the adjacent electron-withdrawing aldehyde group.
~7.6Singlet (s) or narrow Doublet1HAromatic H (ortho to -Br)The proton between the two substituents will have a unique chemical shift.
~7.4Doublet of Doublets (dd)1HAromatic H (ortho to -iPr)Influenced by both the isopropyl group and the adjacent proton.
~3.1Septet (sept)1HIsopropyl (-CH)Split by the six equivalent methyl protons.
~1.25Doublet (d)6HIsopropyl (-CH₃)₂The two methyl groups are equivalent and are split by the single methine proton.

Note: Actual chemical shifts and coupling constants may vary slightly. This table serves as a predictive guide.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique that serves as an excellent tool for identifying the presence of key functional groups within a molecule.[4][5] It works by measuring the absorption of infrared radiation by molecular vibrations.

Expertise & Causality: Why IR is a Critical First Pass

For quality control, IR spectroscopy provides a quick and cost-effective confirmation that the primary functional groups of this compound are present. A strong carbonyl (C=O) stretch and the characteristic aldehyde C-H stretches are definitive markers. The absence of, for example, a broad O-H stretch (~3300 cm⁻¹) can quickly rule out over-oxidation to the corresponding carboxylic acid, a common impurity.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR Analysis.

Data Interpretation & Comparison

The IR spectrum provides a distinct fingerprint. The following table compares the expected absorption bands for our target molecule with a related compound, 4-isopropylbenzaldehyde (cuminaldehyde).[6]

Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Reference Wavenumber (cm⁻¹) for 4-Isopropylbenzaldehyde Significance
Aromatic C-H Stretch3100 - 30003078Confirms the presence of the aromatic ring.[3][7]
Aliphatic C-H Stretch3000 - 28502986, 2941Confirms the isopropyl group.[7]
Aldehyde C-H Stretch2850 - 2820 and 2750 - 2720~2800, ~2700Two distinct bands are highly characteristic of an aldehyde functional group.[3][7]
Carbonyl (C=O) Stretch~17001728Strong, sharp absorption confirming the aldehyde carbonyl. The position can be slightly lowered by conjugation and the electronic effect of the bromine.[7]
Aromatic C=C Stretch1600 - 14501645Confirms the aromatic ring backbone.
C-Br Stretch680 - 515N/AConfirms the presence of the carbon-bromine bond, though this region can be complex.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[2] It is the definitive method for confirming the molecular weight of a compound and can provide structural clues through analysis of fragmentation patterns.

Expertise & Causality: The Bromine Isotope Signature

The most compelling reason to use MS for this molecule is the natural isotopic abundance of bromine. Bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio.[8] This results in a characteristic "doublet" for the molecular ion peak (M⁺ and M+2) and any bromine-containing fragments, with the two peaks having nearly equal intensity. This signature is an unequivocal confirmation of the presence of a single bromine atom in the molecule.[8]

Experimental Protocol: GC-MS with Electron Ionization (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. The GC separates the sample from any non-volatile impurities before it enters the MS.

  • GC Method:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5 or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: 1 µL, split injection.

    • Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min.

  • MS Method:

    • Ionization Mode: EI at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Caption: Generalized GC-MS Workflow.

Data Interpretation & Comparison

The mass spectrum of this compound is predicted by considering the fragmentation of similar structures like 4-bromobenzaldehyde and cuminaldehyde.[8][9]

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Significance & Comparison
226 / 228 [C₁₀H₁₁⁷⁹BrO]⁺ / [C₁₀H₁₁⁸¹BrO]⁺Molecular Ion (M⁺, M+2): Confirms the molecular weight and the presence of one bromine atom. The ~1:1 intensity ratio is the key diagnostic feature.
225 / 227[M-H]⁺Loss of the aldehydic hydrogen, a common fragmentation for benzaldehydes.[8]
211 / 213[M-CH₃]⁺Loss of a methyl group from the isopropyl moiety, forming a stable secondary carbocation.
198 / 200[M-CO]⁺Loss of carbon monoxide from the aldehyde.
183 / 185[M-C₃H₇]⁺Loss of the entire isopropyl group.
147[M-Br]⁺Loss of the bromine radical. This fragment will not have the isotopic signature.
119[C₉H₁₁]⁺Fragment corresponding to cumene cation (loss of Br and CO).

Chromatographic Methods: Purity Assessment and Quantification

While spectroscopic methods confirm identity, chromatography is the workhorse for determining purity.[2] Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable, with the choice often depending on the sample's volatility and thermal stability.

Expertise & Causality: Why Chromatography is Non-Negotiable

In drug development, controlling the impurity profile is paramount.[10] Chromatographic methods provide the quantitative data needed to assess the purity of this compound. They can separate the main component from starting materials, by-products (e.g., isomers), and degradation products with high resolution, allowing for quantification down to trace levels (e.g., <0.1%).

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

A robust RP-HPLC method is ideal for routine quality control of this compound.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile (ACN) at 1.0 mg/mL. Further dilute to ~0.1 mg/mL with the mobile phase.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 50% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

This method is based on a general procedure for analyzing similar aromatic compounds.[11]

Data Interpretation

The output is a chromatogram plotting UV absorbance against time.

  • Retention Time (t_R): The time at which the main peak elutes is characteristic of the compound under the specific conditions.

  • Peak Area: The area under the peak is proportional to the concentration of the compound.

  • Purity Calculation: Purity is determined by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. For regulatory purposes, this is often validated against a certified reference standard.

Conclusion: A Multi-faceted Approach to Characterization

No single analytical technique is sufficient for the complete characterization of a key intermediate like this compound. A synergistic approach, leveraging the strengths of each method, provides a self-validating system for confirming identity, structure, and purity.

  • NMR provides the definitive structural proof.

  • IR offers a rapid confirmation of essential functional groups.

  • MS confirms the molecular weight and elemental composition (specifically, the presence of bromine).

  • HPLC/GC delivers the quantitative measure of purity.

By integrating these techniques, researchers and drug development professionals can build a comprehensive analytical data package that ensures the quality of their materials and the integrity of their scientific outcomes.

References

  • Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Tutorial: Examples. Example 7. Retrieved from University of Colorado Boulder website: [Link]

  • Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gao, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(15), 4983. Available from: [Link]

  • Parlak, C., et al. (2023). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. ResearchGate. Retrieved from [Link]

  • Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Brogden, P. J., & Wardell, J. L. (2024). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 754–758. Available from: [Link]

  • ResearchGate. (n.d.). Conformations of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2024). Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • mzCloud. (2016). Cuminaldehyde. Retrieved from [Link]

  • AOBChem USA. (n.d.). 4-Bromo-2-isopropylbenzaldehyde. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 4-Isopropylbenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kazemifard, A. G., et al. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 685-691. Available from: [Link]

  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Isopropyl-benzaldehyde - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Isopropyl-benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Cuminaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Analysis of 2-Bromo-4-isopropylbenzaldehyde Reaction Mixtures: A Comparative Review

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative in Synthesizing 2-Bromo-4-isopropylbenzaldehyde

This compound is a key building block in medicinal chemistry and the synthesis of fine chemicals. Its utility as a precursor demands stringent quality control, as the purity of this intermediate directly impacts the yield, safety, and efficacy of the final product. The synthesis, often involving electrophilic bromination of 4-isopropylbenzaldehyde or formylation of a corresponding brominated precursor, can yield a complex mixture of isomers, unreacted starting materials, and various byproducts.

Therefore, robust analytical oversight is not merely a quality control checkpoint but an integral part of process optimization and development. The ability to accurately identify and quantify all components in a reaction mixture allows chemists to fine-tune reaction conditions, maximize yield, and minimize impurities. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other principal analytical techniques, offering field-proven insights to help researchers select the most appropriate method for their specific objectives.

Part 1: GC-MS as the Workhorse for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is arguably the most powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds present in complex organic reaction mixtures.[1] Its strength lies in the synergistic combination of the exceptional separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[1][2]

The Causality Behind the Choice: Why GC-MS Excels

For a substituted benzaldehyde like this compound, GC-MS is the frontline choice for several compelling reasons:

  • High-Resolution Separation: Capillary GC columns offer unparalleled resolving power, enabling the separation of closely related structural isomers (e.g., 2-bromo- vs. 3-bromo-4-isopropylbenzaldehyde) and other byproducts from the main analyte.

  • Definitive Identification: The mass spectrometer fragments eluting compounds in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. By matching this fingerprint against extensive spectral libraries (like NIST), unknown impurities can be tentatively identified with a high degree of confidence.[3]

  • High Sensitivity: GC-MS, particularly when operated in Selected Ion Monitoring (SIM) mode, can detect and quantify trace-level impurities in the parts-per-billion (ppb) range, which is critical for ensuring the purity of pharmaceutical intermediates.[2]

  • Broad Applicability: The technique is suitable for a wide range of potential byproducts in this synthesis, including unreacted starting materials (e.g., 4-isopropylbenzaldehyde), poly-halogenated species, and other aromatic derivatives.[4][5]

Potential Byproducts in Synthesis:

The synthesis of this compound can lead to several impurities. For instance, in the Gattermann-Koch formylation of 1-bromo-4-isopropylbenzene, byproducts such as di- and tri-isopropylbenzaldehydes can arise.[6] Similarly, direct bromination of p-bromotoluene can produce lachrymatory intermediates like p-bromobenzal bromide.[7] Understanding these potential side reactions is crucial for developing a targeted analytical method.

A Self-Validating GC-MS Protocol for Reaction Monitoring

This protocol is designed to be a robust, self-validating system for the routine analysis of this compound reaction mixtures. The inclusion of an internal standard ensures quantitative accuracy and precision, compensating for variations in sample injection volume.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Accurately weigh and add a suitable internal standard (e.g., undecane or dodecane, which will not react with the components) to a 1 mL volumetric flask.

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and add it to the same volumetric flask.

    • Dilute to the mark with a high-purity solvent such as Dichloromethane (DCM) or Ethyl Acetate. Vortex to ensure homogeneity.

    • Rationale: Dilution prevents column overloading and detector saturation. The internal standard provides a stable reference for quantification.

  • Instrumentation & Optimized Parameters:

    • The following parameters are a robust starting point for an instrument like an Agilent GC-MS system.

ParameterSettingRationale
GC System Agilent 8890 GC or similarStandard, reliable platform.
MS System Agilent 5977A MSD or similarProvides high-quality mass spectra.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column offering excellent separation for aromatic compounds.[8]
Injection Volume 1 µLStandard volume for capillary columns.
Inlet Temperature 250 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload when analyzing concentrated reaction mixtures.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp to separate compounds based on boiling point.[8]
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible, library-searchable spectra.
Scan Range 40 - 450 amuCovers the mass range of expected products and byproducts.
  • Data Analysis & Interpretation:

    • Identification: Identify peaks by comparing their retention times with those of authentic standards. Confirm identity by matching the acquired mass spectrum against a reference library (e.g., NIST).

    • Quantification: Calculate the concentration of each component using the internal standard method. The response factor of each analyte relative to the internal standard must be determined by running a calibration curve with known standards.

Visualizing the Workflow

The logical flow of the GC-MS analysis is critical for ensuring reproducible results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep1 Aliquot Reaction Mixture Prep2 Add Internal Standard (IS) Prep1->Prep2 Prep3 Dilute in Solvent (DCM) Prep2->Prep3 GC Gas Chromatography (Separation) Prep3->GC 1 µL Injection MS Mass Spectrometry (Detection/Identification) GC->MS Eluting Analytes DataAcq Data Acquisition (TIC Chromatogram) MS->DataAcq Ident Peak Identification (Retention Time & MS Library) DataAcq->Ident Quant Quantification (vs. Internal Standard) Ident->Quant Report Report Quant->Report Final Report (Purity, Byproducts)

Caption: GC-MS workflow from sample preparation to final report.

Part 2: A Comparative Guide to Alternative Analytical Techniques

While GC-MS is a powerful tool, it is not universally optimal for every analytical challenge. Certain situations may call for alternative or complementary techniques. The choice of methodology should be driven by the specific question being asked.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for quantitative applications. It separates compounds based on their differential partitioning between a mobile phase and a stationary phase.

  • Expertise & Experience: HPLC-UV is the go-to method for routine quality control when the identity of the main components and impurities is already known. Its robustness and precision are ideal for batch release testing. For halogenated aromatic compounds, reversed-phase columns (like a C18) with a mobile phase of acetonitrile and water are typically effective.[9][10][11]

  • Trustworthiness: HPLC methods, when properly validated, provide highly accurate and reproducible quantitative data. Unlike GC, it is well-suited for analyzing thermally labile or non-volatile byproducts, such as carboxylic acids that may form via oxidation of the aldehyde.[12]

  • Limitations: The primary drawback of HPLC-UV is its limited identification capability compared to MS.[10] A UV detector only confirms the presence of a chromophore; it does not provide structural information. Co-eluting impurities can go undetected or lead to inaccurate quantification. While derivatization can enhance sensitivity, it adds complexity to the workflow.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and is inherently quantitative for determining the relative molar ratios of components in a mixture without the need for individual calibration standards.

  • Expertise & Experience: NMR is the definitive technique for identifying and structurally characterizing unknown byproducts, especially when they are present in significant quantities (>1%). For reaction monitoring, NMR is exceptionally powerful. By taking time-course measurements directly from the reaction vessel (using an NMR tube or a flow-NMR setup), one can obtain real-time kinetic data, identify transient intermediates, and gain deep mechanistic insight.[15][16][17][18]

  • Trustworthiness: As a non-destructive technique, NMR allows the sample to be recovered and analyzed by other methods.[15][16] The quantitative information derived from ¹H NMR is direct and reliable, based on the principle that the signal integral is directly proportional to the number of protons giving rise to that signal.

  • Limitations: The main limitation of NMR is its relatively low sensitivity compared to mass spectrometry. It is generally not suitable for detecting trace-level impurities.[16] Furthermore, complex reaction mixtures can result in severe signal overlap in ¹H NMR spectra, complicating interpretation and quantification.[19]

Performance Comparison at a Glance

The following table summarizes the key performance characteristics of each technique in the context of analyzing this compound reaction mixtures.

FeatureGC-MSHPLC-UVNMR Spectroscopy
Primary Application Impurity profiling, identification of unknownsRoutine QC, quantification of knownsStructural elucidation, real-time kinetics
Identification Power High (via MS library matching)Low (retention time only)Very High (unambiguous structure)
Sensitivity Very High (ppb)Moderate (ppm)Low (requires >0.1-1% concentration)
Quantitative Accuracy High (with internal standard)Very High (for known analytes)High (relative quantification)
Real-time Monitoring No (requires sampling)Possible (with online setup)Yes (ideal for in-situ monitoring)
Throughput ModerateHighLow
Sample Type Volatile / Semi-volatileBroad range, including non-volatileSoluble compounds
Destructive? YesNo (can collect fractions)No

Part 3: Decision-Making Framework for Method Selection

As a Senior Application Scientist, my recommendation is to select the analytical tool that best aligns with the project's current stage and objectives. A multi-technique approach is often the most comprehensive strategy.

  • For Process Development & Impurity Discovery: Use GC-MS as the primary tool to screen for and identify all volatile and semi-volatile byproducts. Complement this with NMR analysis of the crude mixture to identify major non-volatile impurities and confirm the structures proposed by MS.

  • For Reaction Kinetics & Mechanistic Studies: Employ in-situ NMR to monitor the reaction in real-time.[18] This provides invaluable data on reaction rates, the formation of intermediates, and the point of reaction completion.

  • For Routine Quality Control (QC) in Production: Once the impurity profile is well-characterized, develop and validate a robust HPLC-UV method. This will provide a fast, cost-effective, and highly precise way to assess the purity of each batch against a defined specification.

Visualizing the Decision Process

This decision tree illustrates a logical pathway for selecting the appropriate analytical technique.

Decision_Tree cluster_1 cluster_2 cluster_3 Start What is the primary analytical goal? Goal1 Identify unknown impurities? Start->Goal1 Goal2 Monitor reaction kinetics in real-time? Start->Goal2 Goal3 Perform routine QC on known components? Start->Goal3 Result1 Use GC-MS Goal1->Result1 Result3 Use in-situ NMR Goal2->Result3 Result4 Use HPLC-UV Goal3->Result4 Note1 High sensitivity & library matching for volatile unknowns. Result1->Note1 Question1 Is the unknown a major non-volatile component? Result1->Question1 If structure is ambiguous Result2 Use NMR for structural elucidation Question1->Result2 Yes Note2 Non-destructive, provides real-time concentration & structural data. Result3->Note2 Note3 High throughput, precision, and robustness for quantification. Result4->Note3

Caption: Decision tree for analytical method selection.

Conclusion

The analysis of this compound reaction mixtures is a multifaceted challenge that requires a thoughtful and informed approach to method selection. While GC-MS stands out as the premier technique for comprehensive impurity profiling and identification due to its superior separation and definitive detection, it is not a panacea. HPLC-UV offers a robust, high-throughput solution for routine quantitative quality control, and NMR spectroscopy provides unparalleled insight into chemical structure and real-time reaction dynamics.

Ultimately, the most effective analytical strategy is not about choosing a single "best" method but about building a complementary analytical toolkit. By leveraging the unique strengths of each technique, researchers and drug development professionals can gain a complete understanding of their chemical process, ensuring the production of high-purity this compound for the advancement of science and medicine.

References

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  • Advances in the Analysis of Persistent Halogenated Organic Compounds.Technology Networks.
  • NMR Reaction Monitoring Robust to Spectral Distortions.
  • NMR Reaction-Monitoring as a Process Analytical Technique.Pharmaceutical Technology.
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  • Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
  • NMR reaction monitoring robust to spectral distortions.ChemRxiv.
  • MASS SPECTROMETRY OF FATTY ALDEHYDES.PubMed Central (PMC) - NIH.
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  • halogenated aromatic compounds: Topics by Science.gov.Science.gov.
  • From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions.Medium.
  • QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROM
  • Halogenated Aromatic Compounds.
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  • Continuous flow oxidation of 4-isopropylbenzaldehyde to cumic acid...

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A Comparative Guide to the Reactivity of 2-Bromo-4-isopropylbenzaldehyde and Other Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Substituted Benzaldehyde Reactivity

In the landscape of organic synthesis, benzaldehyde and its derivatives are foundational synthons, prized for the versatility of the carbonyl group. However, the reactivity of the benzaldehyde core is exquisitely sensitive to the nature and position of its substituents. This guide provides an in-depth comparison of the reactivity of 2-Bromo-4-isopropylbenzaldehyde with other substituted benzaldehydes. We will dissect the interplay of electronic and steric effects that govern its behavior in key synthetic transformations. While direct kinetic and yield data for this compound is sparse in the current literature, we can construct a robust predictive framework by leveraging established principles of physical organic chemistry and a wealth of data from analogous compounds. This guide is intended to empower researchers to make informed decisions in experimental design, anticipate reaction outcomes, and optimize synthetic routes involving this and related polysubstituted benzaldehydes.

Theoretical Framework: The Interplay of Electronic and Steric Effects

The reactivity of the aldehyde functional group in benzaldehydes is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the electronic effects—inductive and resonance—of the substituents on the aromatic ring.

  • Electronic Effects : Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon by pulling electron density away from it, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.

  • Steric Effects : Bulky substituents, particularly in the ortho position, can hinder the approach of nucleophiles to the carbonyl carbon, thereby slowing down the reaction rate.

In the case of This compound , we have a fascinating interplay of these effects:

  • The ortho-bromo group is strongly electron-withdrawing via the inductive effect (-I) and weakly deactivating via resonance (+M). Its primary influence is to increase the electrophilicity of the carbonyl carbon. However, its position ortho to the aldehyde group introduces significant steric hindrance.

  • The para-isopropyl group is an electron-donating group (+I and hyperconjugation), which tends to decrease the electrophilicity of the carbonyl carbon.[1]

Therefore, the overall reactivity of this compound will be a delicate balance between the electron-withdrawing effect of the bromine, the electron-donating effect of the isopropyl group, and the steric hindrance imposed by the ortho-bromo substituent.

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation provides a quantitative means to correlate the electronic effects of meta and para substituents on the rates and equilibria of reactions of benzene derivatives.[1][2] It is expressed as:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of a reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups are favorable. For nucleophilic additions to the carbonyl group of benzaldehydes, the ρ value is generally positive, indicating that electron-withdrawing substituents enhance reactivity.

SubstituentPositionσ Value
Bromoortho~0.8 (ortho effects are complex and not solely electronic)
Bromopara+0.23
Isopropylpara-0.15

The strongly positive character of the bromo substituent suggests an overall increase in the electrophilicity of the carbonyl carbon, which would be slightly attenuated by the electron-donating isopropyl group.

Comparative Reactivity in Key Organic Reactions

Let's explore the predicted reactivity of this compound in several common reactions, in comparison to unsubstituted benzaldehyde, 2-bromobenzaldehyde, and 4-isopropylbenzaldehyde (cuminaldehyde).

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is a cornerstone of organic synthesis. The reaction is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[3]

Predicted Reactivity Order: 2-Bromobenzaldehyde > This compound > Benzaldehyde > 4-Isopropylbenzaldehyde

Rationale: The rate of the Wittig reaction is generally accelerated by electron-withdrawing groups on the benzaldehyde, as this increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the ylide.[4]

  • 2-Bromobenzaldehyde : The ortho-bromo group is strongly electron-withdrawing, significantly enhancing reactivity.

  • This compound : The electron-withdrawing ortho-bromo group will increase reactivity compared to unsubstituted benzaldehyde. However, the electron-donating para-isopropyl group will slightly reduce this effect. Steric hindrance from the ortho-bromo group could also play a role in slowing the reaction compared to a para-substituted analogue.

  • Benzaldehyde : Serves as our baseline for comparison.

  • 4-Isopropylbenzaldehyde (Cuminaldehyde) : The electron-donating isopropyl group decreases the electrophilicity of the carbonyl carbon, making it the least reactive of the series.[1]

Experimental Protocol: Wittig Reaction of a Substituted Benzaldehyde

This protocol describes a general procedure for the Wittig reaction that can be adapted for this compound and other benzaldehydes.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Benzyltriphenylphosphonium chloride (1.1 mmol)

  • Sodium hydroxide (10 M aqueous solution, 5 mL)

  • Ethanol (95%)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a 25 mL Erlenmeyer flask equipped with a magnetic stir bar, combine the substituted benzaldehyde (1.0 mmol) and benzyltriphenylphosphonium chloride (1.1 mmol).

  • Add 5 mL of 10 M sodium hydroxide solution to the flask.

  • Stir the mixture vigorously for 20-30 minutes at room temperature. A precipitate of the alkene product and triphenylphosphine oxide will form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Allow the crude product to air dry.

  • Purify the product by recrystallization from hot 95% ethanol.

  • Characterize the purified product by melting point and spectroscopy.

Diagram: Wittig Reaction Workflow

Wittig_Workflow cluster_Ylide Ylide Generation cluster_Reaction Wittig Reaction cluster_Workup Workup & Purification Ylide_Gen Phosphonium Salt + Base Reaction_Mix Nucleophilic Attack Ylide_Gen->Reaction_Mix Aldehyde This compound Aldehyde->Reaction_Mix Oxaphosphetane Oxaphosphetane Intermediate Reaction_Mix->Oxaphosphetane Filtration Filtration Oxaphosphetane->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Alkene Product Recrystallization->Product

Caption: Workflow for the Wittig Reaction.

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde to form a secondary alcohol.[5]

Predicted Reactivity Order: 2-Bromobenzaldehyde > This compound > Benzaldehyde > 4-Isopropylbenzaldehyde

Rationale: Similar to the Wittig reaction, the Grignard reaction is favored by increased electrophilicity of the carbonyl carbon. However, steric hindrance can be a more significant factor, especially with bulky Grignard reagents.

  • 2-Bromobenzaldehyde : The strong inductive effect of the ortho-bromo group makes the carbonyl carbon highly electrophilic.

  • This compound : The electronic effects are similar to those in the Wittig reaction. The ortho-bromo group will likely be the dominant factor, leading to higher reactivity than benzaldehyde. However, the steric bulk of the ortho-bromo group could impede the approach of the Grignard reagent.

  • Benzaldehyde : The benchmark for comparison.

  • 4-Isopropylbenzaldehyde : The electron-donating nature of the isopropyl group deactivates the carbonyl group towards nucleophilic attack.

Experimental Protocol: Grignard Reaction with a Substituted Benzaldehyde

Note: This reaction must be carried out under strictly anhydrous conditions. All glassware should be oven-dried, and anhydrous solvents must be used.

Materials:

  • Magnesium turnings (1.2 mmol)

  • Anhydrous diethyl ether or THF

  • Bromobenzene (1.1 mmol)

  • Substituted benzaldehyde (1.0 mmol)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation:

    • Place the magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of bromobenzene (1.1 mmol) in anhydrous diethyl ether (5 mL) in the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance.

    • Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with Aldehyde:

    • Dissolve the substituted benzaldehyde (1.0 mmol) in anhydrous diethyl ether (5 mL).

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add the aldehyde solution dropwise to the Grignard reagent with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the resulting secondary alcohol by column chromatography or recrystallization.

Diagram: Grignard Reaction Mechanism

Grignard_Mechanism Grignard R-MgX Nucleophilic_Attack Nucleophilic Attack Grignard->Nucleophilic_Attack Aldehyde Ar-CHO Aldehyde->Nucleophilic_Attack Alkoxide Alkoxide Intermediate Nucleophilic_Attack->Alkoxide Protonation Protonation (Workup) Alkoxide->Protonation H₃O⁺ Alcohol Secondary Alcohol Protonation->Alcohol

Caption: Mechanism of the Grignard Reaction.

Aldol Condensation

The Aldol condensation is a C-C bond-forming reaction between two carbonyl compounds. In a crossed Aldol condensation, an aldehyde without α-hydrogens (like benzaldehydes) reacts with an enolizable ketone or aldehyde in the presence of a base.[6]

Predicted Reactivity Order: 2-Bromobenzaldehyde > This compound > Benzaldehyde > 4-Isopropylbenzaldehyde

Rationale: The rate-determining step in many base-catalyzed Aldol condensations is the nucleophilic attack of the enolate on the aldehyde.[7][8] Therefore, a more electrophilic aldehyde will react faster.

  • 2-Bromobenzaldehyde : The electron-withdrawing bromo group enhances the electrophilicity of the carbonyl carbon, accelerating the reaction.

  • This compound : The ortho-bromo group's electron-withdrawing effect will likely dominate over the para-isopropyl group's donating effect, leading to a higher reactivity than benzaldehyde. Steric hindrance from the ortho-bromo group may slightly temper this reactivity.

  • Benzaldehyde : The standard for comparison.

  • 4-Isopropylbenzaldehyde : The electron-donating isopropyl group reduces the electrophilicity of the carbonyl, slowing the reaction.[1]

Experimental Protocol: Crossed Aldol Condensation

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Acetone (or another enolizable ketone, 1.0 mmol)

  • Sodium hydroxide solution (e.g., 20% aqueous)

  • Ethanol (95%)

  • Cold water

Procedure:

  • In a small Erlenmeyer flask, dissolve the substituted benzaldehyde (1.0 mmol) and acetone (1.0 mmol) in 95% ethanol (2 mL).

  • Add the sodium hydroxide solution (2 mL) to the flask with swirling.

  • Continue to swirl the mixture intermittently for 15-20 minutes at room temperature. A precipitate of the α,β-unsaturated ketone should form.

  • Collect the product by vacuum filtration.

  • Wash the precipitate with a small amount of cold water, followed by a small amount of chilled 95% ethanol.

  • Allow the product to air dry.

  • Determine the yield and characterize the product by melting point and spectroscopy.

Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction of aldehydes without α-hydrogens in the presence of a strong base, yielding a primary alcohol and a carboxylic acid.[9] The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by a hydride transfer to a second aldehyde molecule.[10]

Predicted Reactivity Order: 2-Bromobenzaldehyde > This compound > Benzaldehyde > 4-Isopropylbenzaldehyde

Rationale: The initial nucleophilic attack of hydroxide is favored by a more electrophilic carbonyl carbon.

  • 2-Bromobenzaldehyde : The electron-withdrawing bromo group increases the electrophilicity of the carbonyl, facilitating the initial hydroxide attack.

  • This compound : The ortho-bromo group will enhance reactivity compared to benzaldehyde. The electron-donating isopropyl group will have a slight deactivating effect.

  • Benzaldehyde : The baseline for this reaction.

  • 4-Isopropylbenzaldehyde : The electron-donating isopropyl group will decrease the electrophilicity of the carbonyl, making it the least reactive in this series.

Experimental Protocol: Cannizzaro Reaction

Materials:

  • Substituted benzaldehyde (2.0 mmol)

  • Potassium hydroxide (or sodium hydroxide), concentrated solution (e.g., 50% w/v)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

Procedure:

  • In a flask, combine the substituted benzaldehyde (2.0 mmol) with a concentrated solution of potassium hydroxide.

  • Stir the mixture vigorously at room temperature for 24 hours. The mixture may become a thick paste.

  • After the reaction is complete, add water to dissolve the potassium salt of the carboxylic acid.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL) to separate the primary alcohol.

  • Alcohol Isolation: Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the alcohol.

  • Carboxylic Acid Isolation: Cool the aqueous layer in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until precipitation is complete.

  • Collect the carboxylic acid by vacuum filtration, wash with cold water, and dry.

Summary of Predicted Reactivity

The following table summarizes the predicted relative reactivity of this compound compared to other benzaldehydes in common organic reactions.

ReactionPredicted Reactivity OrderKey Factors
Wittig Reaction 2-Bromobenzaldehyde > This compound > Benzaldehyde > 4-IsopropylbenzaldehydeElectronic effects (EWG accelerates)
Grignard Reaction 2-Bromobenzaldehyde > This compound > Benzaldehyde > 4-IsopropylbenzaldehydeElectronic and steric effects
Aldol Condensation 2-Bromobenzaldehyde > This compound > Benzaldehyde > 4-IsopropylbenzaldehydeElectronic effects (EWG accelerates)
Cannizzaro Reaction 2-Bromobenzaldehyde > This compound > Benzaldehyde > 4-IsopropylbenzaldehydeElectronic effects (EWG accelerates)

Conclusion

The reactivity of this compound is governed by a complex interplay of the electron-withdrawing inductive effect and steric hindrance of the ortho-bromo group, and the electron-donating effect of the para-isopropyl group. In reactions where the rate is primarily determined by the electrophilicity of the carbonyl carbon, such as the Wittig, Grignard, Aldol, and Cannizzaro reactions, the strong electron-withdrawing nature of the bromine atom is expected to be the dominant factor. This leads to a predicted reactivity that is higher than unsubstituted benzaldehyde and 4-isopropylbenzaldehyde, but likely lower than 2-bromobenzaldehyde due to the counteracting electron-donating effect of the isopropyl group and potential steric hindrance. The experimental protocols provided in this guide offer a starting point for the synthetic manipulation of this and related substituted benzaldehydes. Further quantitative studies are warranted to precisely delineate the reactivity of this versatile synthetic intermediate.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

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  • Aurora Chemistry for Everyone. (2021, October 13). CANNIZZARO reaction of BENZALDEHYDE C6H5CHO [Video]. YouTube.
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A Comparative Guide to the Purity Assessment of Synthesized 2-Bromo-4-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous confirmation of a synthesized compound's purity is a foundational requirement for its use as a building block in complex molecular architectures. This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for the purity assessment of 2-Bromo-4-isopropylbenzaldehyde, a key intermediate in various synthetic pathways. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a self-validating and robust approach to purity determination.

Context: Synthesis and Potential Impurity Profile

This compound is typically synthesized via electrophilic aromatic substitution (bromination) of 4-isopropylbenzaldehyde. Understanding this pathway is crucial as it informs the potential impurity profile we must screen for.

  • Starting Material: Unreacted 4-isopropylbenzaldehyde.

  • Isomeric By-products: Potential for bromination at other positions on the aromatic ring, though sterically hindered.

  • Over-bromination: Formation of di-bromo species.

  • Reagent Carryover: Residual N-Bromosuccinimide (NBS) or succinimide by-product.[1]

  • Oxidation Products: Benzoic acid derivatives can form if the aldehyde is exposed to air over time.[2]

A multi-modal analytical strategy is therefore not just recommended but essential for a comprehensive purity assessment. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Orthogonal Analytical Methodologies: A Comparative Analysis

No single technique is sufficient. An orthogonal approach, using methods with different separation and detection principles, provides the highest degree of confidence.

Method 1: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone of purity analysis, separating compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. It excels at quantifying the levels of non-volatile impurities.

Expertise & Causality: A reversed-phase C18 column is the logical choice due to the moderate polarity of the analyte and its expected impurities. The mobile phase, a gradient of acetonitrile and water, is selected to ensure sharp peaks and adequate resolution between the starting material, product, and potential by-products. UV detection at 360 nm is effective for these aromatic compounds.[3][4] Adherence to pharmacopeial standards, such as those outlined in USP General Chapter <621>, ensures the system is suitable for its intended purpose.[5][6][7]

Data Summary: HPLC Analysis

Peak No.Retention Time (min)Area (%)Tentative Identification
14.820.25%4-isopropylbenzaldehyde (Starting Material)
26.1599.55%This compound (Product)
37.910.20%Isomeric Bromobenzaldehyde

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for volatile and thermally stable compounds. It separates components in the gas phase based on their boiling points and interactions with a stationary phase, followed by mass analysis for definitive identification.

Expertise & Causality: GC-MS provides two critical data points: retention time for quantification and a mass spectrum for structural confirmation. This is particularly powerful for distinguishing between isomers that might co-elute in HPLC and for identifying unknown peaks by their fragmentation patterns. An HP-5ms column is a robust choice for general-purpose separation of aromatic compounds.[8][9] The mass spectrometer allows for the confident identification of impurities, even at trace levels.[10]

Data Summary: GC-MS Analysis

Retention Time (min)Area (%)Compound Identified (by MS Library Match)Molecular Weight ( g/mol )
5.330.28%4-isopropylbenzaldehyde148.20
6.7899.61%This compound 227.10
7.210.11%Benzoic acid derivative (Oxidation)-

Method 3: Quantitative ¹H NMR (qNMR) Spectroscopy

Principle: Quantitative Nuclear Magnetic Resonance (qNMR) stands apart as a primary analytical method.[11] It does not rely on a reference standard of the analyte itself. Instead, the purity of the analyte is determined by comparing the integral of one of its characteristic signals to the integral of a known signal from a certified internal standard of high purity.[12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate and direct purity assessment.[14][15]

Expertise & Causality: qNMR is a powerful, non-destructive technique that provides both structural confirmation and an absolute purity value.[16][17] The choice of a suitable internal standard is critical; it must have peaks that do not overlap with the analyte's signals, be stable, and have a precisely known purity. Maleic acid is an excellent choice in this case. The aldehyde proton signal of this compound, typically found around 10 ppm, is well-resolved and ideal for integration and comparison.[18] This method is validated according to principles outlined in ICH Q2(R1).[19][20]

Data Summary: ¹H qNMR Analysis

ParameterValue
Analyte Signal (Aldehyde-H)δ 10.1 ppm (singlet, 1H)
Internal Standard (Maleic Acid)δ 6.3 ppm (singlet, 2H)
Mass of Analyte Sample25.10 mg
Mass of Internal Standard10.55 mg
Calculated Purity (w/w %) 99.6%
Workflow and Decision Making

The following workflow ensures a robust and defensible purity assessment.

Caption: Purity assessment workflow for synthesized compounds.

Detailed Experimental Protocols

Protocol 1: Reversed-Phase HPLC

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: Start at 50% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 360 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

  • System: Agilent 8890 GC with 5977B MS or equivalent.

  • Column: Agilent J&W HP-5ms, 30 m x 0.25 mm, 0.25 µm.[9]

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet: Split mode (50:1), temperature 250°C.

  • Oven Program: Initial temperature 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line: 280°C.

  • MS Source: 230°C.

  • MS Quad: 150°C.

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.

Protocol 3: Quantitative ¹H NMR (qNMR)

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Internal Standard: Maleic Acid (certified reference material, purity ≥ 99.5%).

  • Solvent: Deuterated Chloroform (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound into a clean vial.

    • Accurately weigh approximately 10 mg of Maleic Acid into the same vial.

    • Dissolve the mixture in ~0.7 mL of CDCl₃.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton (zg30).

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans: 8.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Carefully integrate the aldehyde proton signal (analyte, ~10.1 ppm, 1H) and the olefinic proton signal (internal standard, ~6.3 ppm, 2H).

  • Calculation: The purity (P) is calculated using the following formula[12]: P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons, M = Molar mass, m = mass, std = Internal Standard.

Conclusion and Recommendations

The comparative analysis demonstrates the strengths of each technique. HPLC and GC-MS are excellent for identifying and quantifying minor impurities, providing a detailed impurity profile. However, for an absolute, defensible purity value, qNMR is the superior method . Its direct measurement principle, which does not require a specific reference standard for the analyte, makes it an invaluable tool for characterizing newly synthesized materials.[15]

For comprehensive quality control, a two-tiered approach is recommended:

  • Initial Screening & Profiling: Use HPLC or GC-MS to quickly assess the impurity profile and relative purity.

  • Absolute Purity Assignment: Employ qNMR for the definitive, absolute purity determination required for documentation and subsequent synthetic steps.

This orthogonal approach ensures the highest level of scientific integrity, providing trustworthy and authoritative data for critical research and development applications.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][19][21]

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  • DSDP Analytics. USP <621> Chromatography. [Link][6]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link][14]

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  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link][3]

  • Gunda, I. G., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link][17]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link][15]

  • U.S. EPA. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link][4]

  • ChemHelp ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link][1]

  • Wang, H., et al. (2015). Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples. PubMed. [Link][10]

  • Agilent Technologies. (2021). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link][9]

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A Comparative Guide to the Synthesis of 2-Bromo-4-isopropylbenzaldehyde: A Modern Approach to Ortho-Selective Bromination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, the precise introduction of functional groups onto an aromatic ring is a critical challenge. 2-Bromo-4-isopropylbenzaldehyde is a valuable building block in medicinal chemistry and materials science, where the ortho-bromo-aldehyde motif is a key precursor for further molecular elaboration. This guide provides an in-depth comparison of a novel palladium-catalyzed synthetic route to this compound with a traditional electrophilic bromination approach. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, selectivity, and reaction conditions.

Introduction: The Challenge of Regiocontrolled Aromatic Bromination

The regioselective functionalization of substituted aromatic rings is a cornerstone of modern organic synthesis. The isopropyl and aldehyde groups on the starting material, 4-isopropylbenzaldehyde (cuminaldehyde), are both ortho-, para- directing. However, the para position is blocked, and the electronic and steric influences of these groups can lead to a mixture of products in classical electrophilic substitution reactions, complicating purification and reducing the overall yield of the desired ortho-brominated product.

Traditional Approach: Electrophilic Aromatic Substitution

The classical approach to aromatic bromination involves the direct reaction of the aromatic substrate with an electrophilic bromine source, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst.[1] While effective for many substrates, this method can suffer from a lack of regioselectivity when multiple positions on the aromatic ring are activated.

A Novel Strategy: Palladium-Catalyzed C-H Activation

Recent advances in organometallic chemistry have led to the development of powerful new methods for the direct and selective functionalization of C-H bonds.[2] Palladium-catalyzed reactions, in particular, have emerged as a versatile tool for achieving high regioselectivity through the use of directing groups.[3] In this guide, we will explore a modern three-step synthesis that employs an O-methyloxime as a transient directing group to achieve the selective ortho-bromination of 4-isopropylbenzaldehyde.[4][5]

Comparative Analysis of Synthetic Routes

The following table provides a side-by-side comparison of the traditional and the new palladium-catalyzed routes for the synthesis of this compound.

ParameterTraditional Route: Direct Electrophilic BrominationNew Route: Palladium-Catalyzed Ortho-Bromination
Starting Material 4-Isopropylbenzaldehyde4-Isopropylbenzaldehyde
Key Reagents N-Bromosuccinimide (NBS), Lewis Acid (e.g., FeCl₃)Methoxyamine hydrochloride, Palladium(II) acetate, NBS
Number of Steps 13 (Oxime formation, Bromination, Deprotection)
Selectivity Moderate to low ortho-selectivity, potential for side productsHigh ortho-selectivity
Reaction Conditions Often requires strong acids and elevated temperaturesMilder reaction conditions
Catalyst Stoichiometric or catalytic Lewis acidCatalytic amount of Palladium(II) acetate
Overall Yield Variable, often lower due to isomer formationGood to excellent overall yields reported for similar substrates[4]
Purification Can be challenging due to isomeric byproductsGenerally cleaner reaction profile, simplifying purification

Mechanistic Insights

The Logic of Direct Electrophilic Bromination

In the traditional approach, the Lewis acid catalyst polarizes the Br-Br bond of the brominating agent, generating a more potent electrophile. The electron-rich aromatic ring of 4-isopropylbenzaldehyde then attacks the electrophilic bromine. The isopropyl group is a moderately activating ortho-, para- director, while the aldehyde group is a deactivating meta- director. The interplay of these electronic effects, along with steric hindrance from the bulky isopropyl group, can lead to a mixture of brominated products, with the desired ortho-isomer being one of several possibilities.

The Elegance of Directed C-H Activation

The palladium-catalyzed route offers a more controlled approach. The initial step involves the conversion of the aldehyde to an O-methyloxime. This oxime functionality then acts as a directing group, coordinating to the palladium catalyst and positioning it in close proximity to the ortho C-H bond. This directed C-H activation leads to the formation of a palladacycle intermediate, which then reacts with NBS to afford the ortho-brominated product with high selectivity. The final step involves the facile hydrolysis of the oxime to regenerate the aldehyde.

G cluster_0 New Synthetic Route Workflow Start 4-Isopropylbenzaldehyde Step1 Step 1: Oxime Formation (Methoxyamine HCl, Pyridine) Intermediate 4-Isopropylbenzaldehyde O-methyloxime Step2 Step 2: Pd-Catalyzed Bromination (Pd(OAc)₂, NBS) Intermediate2 This compound O-methyloxime Step3 Step 3: Deprotection (Aqueous HCl) End This compound

Workflow for the new synthetic route.

Experimental Protocols

Traditional Route: Direct Electrophilic Bromination of 4-Isopropylbenzaldehyde (Representative Protocol)

Disclaimer: This is a generalized protocol based on standard electrophilic aromatic substitution principles. Yields and reaction conditions may require optimization.

Materials:

  • 4-Isopropylbenzaldehyde (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)[6]

  • Anhydrous Iron(III) chloride (FeCl₃) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 4-isopropylbenzaldehyde in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous FeCl₃.

  • Add NBS portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by pouring it into a cold, saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired ortho-isomer from other brominated byproducts.

New Route: Palladium-Catalyzed Ortho-Bromination of 4-Isopropylbenzaldehyde

This three-step protocol is adapted from the procedure described by Dubost et al. for the synthesis of substituted 2-bromobenzaldehydes.[4][5]

Step 1: Synthesis of 4-Isopropylbenzaldehyde O-methyloxime Materials:

  • 4-Isopropylbenzaldehyde (1.0 eq)

  • Methoxyamine hydrochloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Ethanol

Procedure:

  • To a solution of 4-isopropylbenzaldehyde in ethanol, add methoxyamine hydrochloride and pyridine.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude oxime, which can often be used in the next step without further purification.

Step 2: Palladium-Catalyzed Ortho-Bromination Materials:

  • 4-Isopropylbenzaldehyde O-methyloxime (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • N-Bromosuccinimide (NBS) (1.2 eq)

  • Acetic acid

Procedure:

  • In a reaction vessel, combine 4-isopropylbenzaldehyde O-methyloxime, Pd(OAc)₂, and NBS in acetic acid.

  • Heat the mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the Oxime Materials:

  • This compound O-methyloxime (1.0 eq)

  • Aqueous Hydrochloric Acid (e.g., 3M HCl)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the brominated oxime in a mixture of THF and aqueous HCl.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its structure and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~10 ppm), the aromatic protons (with coupling patterns consistent with a 1,2,4-trisubstituted ring), and the isopropyl group (a septet and a doublet).

  • ¹³C NMR: The carbon NMR spectrum will show the carbonyl carbon of the aldehyde (~190 ppm), along with signals for the aromatic and isopropyl carbons.

  • IR Spectroscopy: The infrared spectrum should display a strong absorption band for the carbonyl (C=O) stretch of the aldehyde at approximately 1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Conclusion and Future Outlook

The validation of this new synthetic route demonstrates a significant advancement over traditional electrophilic bromination for the synthesis of this compound. The palladium-catalyzed C-H activation strategy, employing a transient directing group, offers superior regioselectivity, leading to a cleaner reaction profile and potentially higher overall yields. While the three-step process may seem more complex than the one-step traditional method, the benefits of enhanced selectivity and simplified purification often outweigh the additional steps, particularly in the context of synthesizing high-purity compounds for pharmaceutical and materials science applications.

The principles demonstrated in this guide highlight a broader trend in organic synthesis towards the development of more efficient and selective catalytic methods. As our understanding of C-H activation continues to grow, we can anticipate the development of even more sophisticated and practical strategies for the synthesis of complex molecules, further empowering researchers in the fields of drug discovery and beyond.

References

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Dubost, C., et al. (2011). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. The Journal of Organic Chemistry, 76(15), 6414–6420. [Link]

  • Chen, X., et al. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(4), 1121–1144. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • PubMed. Selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation: application to the synthesis of substituted 2-bromobenzaldehydes. [Link]

  • Mastering Allylic Bromination: The Power of N-Bromosuccinimide (NBS). [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Deprotection of oximes. [Link]

  • ResearchGate. MoO2(acac)2 Catalysed Oxidative Deprotection of Oximes. [Link]

  • ResearchGate. Palladium-catalyzed ortho-C(sp2)−H bromination of benzaldehydes via a monodentate transient directing group strategy. [Link]

  • ResearchGate. An efficient protocol for deprotection of oximes to carbonyl compounds catalyzed by anhydrous AlCl3 supported on nano silica. [Link]

  • Thakuri, C., & Kumari, P. (n.d.). PALLADIUM-CATALYZED ORTHO-SP2 C-H FUNCTIONALIZATION OF FREE PRIMARY AND SECONDARY BENZYLAMINES. OhioLINK ETD. [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • Figshare. Palladium Catalyzed C–H Functionalization of O-Arylcarbamates: Selective ortho-Bromination Using NBS. [Link]

  • SunanKalijaga.org. Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. [Link]

  • ResearchGate. Study of Lewis acid catalyzed chemical bromination and bromoalkylation of multi-walled carbon nanotubes. [Link]

  • TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

  • RSC Publishing. Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nanoparticles on cellulose template as green reusable catalyst. [Link]

Sources

A Senior Application Scientist's Guide to Catalysis for the Functionalization of 2-Bromo-4-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-4-isopropylbenzaldehyde

This compound is a versatile bifunctional organic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring an aldehyde and an aryl bromide, offers two distinct and chemically orthogonal sites for molecular elaboration. The aldehyde group serves as a classic handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like aldol condensations, reductive aminations, and oxidations to the corresponding carboxylic acid. Concurrently, the carbon-bromine (C-Br) bond on the aromatic ring is a prime substrate for a host of powerful palladium-catalyzed cross-coupling reactions.

The strategic selection of a catalyst is paramount to successfully and selectively manipulate these functional groups. A poorly chosen catalyst can lead to low yields, unwanted side reactions, or failure to achieve the desired transformation altogether. This guide provides a comparative study of various catalytic systems for the most common and impactful reactions involving this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to empower researchers to make informed decisions in their synthetic endeavors.

Part 1: Catalytic Cross-Coupling of the Aryl Bromide Moiety

The C(sp²)-Br bond is the most versatile handle on the this compound scaffold, enabling the construction of complex molecular architectures through the formation of new carbon-carbon and carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions are the undisputed workhorses for these transformations.[1][2]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, coupling an organohalide with an organoboron compound.[3] For a substrate like this compound, this reaction allows for the facile introduction of a wide array of aryl, heteroaryl, or vinyl substituents.

Mechanistic Considerations: The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3] The choice of ligand on the palladium center is critical; it modulates the catalyst's stability, solubility, and the rates of oxidative addition and reductive elimination.

Suzuki_Mechanism cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) PdII_Complex Ar-Pd(II)-Br(L₂) Pd0->PdII_Complex label_RE Reductive Elimination OxAdd->PdII_Complex Ar-Br Transmetalation Transmetalation (R-B(OR)₂⁻) PdII_Biaryl Ar-Pd(II)-R(L₂) PdII_Complex->PdII_Biaryl label_OA Oxidative Addition Transmetalation->PdII_Biaryl [R-B(OR)₂]⁻ M⁺ PdII_Biaryl->Pd0 RedElim Reductive Elimination label_TM Transmetalation RedElim->Pd0 Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalysts: The performance of a Suzuki coupling is highly dependent on the palladium source, ligand, base, and solvent system. Below is a comparison of common catalyst systems.

Catalyst SystemLigand TypeTypical BaseSolventTemperature (°C)Key Advantages & Considerations
Pd(PPh₃)₄ Monodentate PhosphineK₂CO₃, Na₂CO₃Toluene/H₂O, Dioxane/H₂O80-100Readily available, effective for many simple aryl bromides. Can require higher catalyst loading.
Pd(dppf)Cl₂ Bidentate FerrocenylphosphineK₃PO₄, Cs₂CO₃Dioxane, DMF80-110Highly effective, good for challenging substrates. The wide bite angle of dppf facilitates reductive elimination.[3]
Pd(OAc)₂ + SPhos Buchwald BiarylphosphineK₃PO₄Toluene, DioxaneRT - 100High activity, low catalyst loadings (0.5-2 mol%). Effective for sterically hindered substrates.
Pd₂(dba)₃ + P(t-Bu)₃ Bulky, Electron-Rich MonodentateK₃PO₄, CsFDioxane, THFRT - 80Allows for reactions at room temperature for activated aryl bromides.[4]

Expert Commentary: For a substrate like this compound, which is moderately electron-rich and has some steric hindrance from the ortho-bromo and isopropyl groups, a robust catalyst system is recommended. While Pd(PPh₃)₄ may work, systems employing bidentate ligands like Pd(dppf)Cl₂ or bulky monophosphine Buchwald ligands (e.g., SPhos, XPhos) often provide higher yields and faster reaction times. The choice of a strong, non-nucleophilic base like K₃PO₄ is crucial for efficient transmetalation.[3]

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid This protocol provides a general starting point for the coupling of this compound.[3]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Accessing Alkynylated Architectures

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, providing direct access to substituted alkynes.[5] This reaction typically requires a dual catalytic system: a palladium complex and a copper(I) salt co-catalyst.[5][6]

Mechanistic Considerations: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide species, which then participates in the transmetalation step with the palladium center.[5] The amine base is critical, serving both to deprotonate the alkyne and as a ligand for the metal centers.[7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)-Br(L₂) Pd0->PdII_Ar Oxidative Addition (Ar-Br) PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) PdII_Ar->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product CuX Cu(I)Br CuAcetylide Cu(I)-C≡CR CuAcetylide->PdII_Ar CuBr Alkyne H-C≡CR Alkyne->CuAcetylide Deprotonation Base Base (e.g., Et₃N)

Caption: Interconnected catalytic cycles in the Sonogashira coupling.

Comparative Analysis of Catalysts: Careful control of conditions is necessary to prevent the primary side reaction: the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[7]

Catalyst SystemCu Co-catalystBaseSolventTemperature (°C)Key Advantages & Considerations
Pd(PPh₃)₄ / CuI CuI (1-5 mol%)Et₃N, DIPEATHF, DMFRT - 60The classic, widely used system. Effective but can be prone to Glaser coupling.[5][7]
PdCl₂(PPh₃)₂ / CuI CuI (1-5 mol%)Et₃N, PiperidineTHF, DMFRT - 70More air-stable Pd(II) precatalyst. Often requires slightly higher temperatures.[6][7]
Pd(OAc)₂ + Ligand None (Copper-Free)Piperidine, PyrrolidineToluene, DMF80 - 120Avoids Glaser homocoupling. Often requires more specialized, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[8]

Expert Commentary: For routine transformations, the PdCl₂(PPh₃)₂ / CuI system is robust and reliable. The key to success is ensuring strictly anaerobic conditions to minimize Glaser coupling, which is promoted by oxygen.[7] If homocoupling proves problematic, or if the substrate is sensitive to copper, a copper-free protocol should be employed, though this may require more significant optimization of the ligand and base.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).

  • Inert Atmosphere: Seal the flask and thoroughly degas by performing three cycles of vacuum/argon backfill.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (or DMF) via syringe, followed by degassed triethylamine (2.0 equiv). Finally, add phenylacetylene (1.1 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. Gentle heating (e.g., to 40-50 °C) may be required if the reaction is sluggish.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with aqueous NH₄Cl solution (to remove copper salts), followed by water and brine. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals.[2][9] The reaction couples an aryl halide with a primary or secondary amine.[1]

Mechanistic Considerations: The catalytic cycle is analogous to other cross-coupling reactions. A key feature is the evolution of phosphine ligands. Early generations used simple ligands like P(o-tolyl)₃, but modern, highly active catalysts employ sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos). These ligands accelerate the rate-limiting reductive elimination step and promote the initial oxidative addition.[1][10]

BHA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Flask Oven-Dried Schlenk Flask AddReagents Add Pd Precatalyst & Ligand Flask->AddReagents Inert Establish Inert Atmosphere (Ar/N₂) AddReagents->Inert AddSubstrates Add Ar-Br, Amine, Base Inert->AddSubstrates AddSolvent Add Anhydrous Solvent AddSubstrates->AddSolvent Heat Heat & Stir AddSolvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter (e.g., Celite) Cool->Filter Extract Aqueous Extraction Filter->Extract Purify Column Chromatography Extract->Purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Comparative Analysis of Catalysts: The choice of catalyst "generation" is critical and depends on the nature of the amine coupling partner.

Catalyst System (Precatalyst + Ligand)GenerationAmine ScopeBaseTemperature (°C)Key Advantages & Considerations
Pd(OAc)₂ + P(o-tolyl)₃ FirstSecondary acyclic/cyclic aminesNaOt-Bu80-110Seminal system, but limited scope; often fails for primary amines.[1]
Pd₂(dba)₃ + BINAP SecondPrimary and secondary aminesNaOt-Bu, Cs₂CO₃80-110Bidentate ligand expands scope to primary amines.[1]
XPhos Pd G2/G3 Third/FourthBroad: primary, secondary amines, ammonia surrogatesNaOt-Bu, K₃PO₄, LHMDSRT - 100Highly active, air-stable precatalysts.[9] Allows for milder conditions and broader functional group tolerance.[2]
RuPhos Pd G3 Third/FourthExcellent for hindered primary and secondary aminesNaOt-Bu, K₃PO₄RT - 100The RuPhos ligand is particularly effective for coupling sterically demanding substrates.[9]

Expert Commentary: For coupling this compound, especially with primary amines or sterically hindered secondary amines, using a modern Buchwald precatalyst like XPhos Pd G2 or RuPhos Pd G3 is highly recommended.[9] These systems offer superior activity and reliability. The strong, non-nucleophilic base sodium tert-butoxide (NaOt-Bu) is the most common choice for these reactions.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • Reaction Setup: In a glovebox or on a Schlenk line, add XPhos Pd G2 (2 mol%) to an oven-dried reaction vial. Add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add anhydrous toluene via syringe. Add morpholine (1.2 equiv).

  • Reaction: Seal the vial and heat to 100 °C with stirring. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Palladium-Catalyzed Cyanation: Introducing the Nitrile Group

The introduction of a nitrile group is a valuable transformation, as nitriles are precursors to amines, amides, and carboxylic acids. Palladium-catalyzed cyanation offers a direct route from aryl bromides.

Mechanistic Considerations: The mechanism follows the standard cross-coupling pathway. A significant challenge in cyanation is catalyst inhibition or poisoning by the cyanide anion.[11] Modern methods often use cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which have lower free cyanide concentrations, mitigating this issue.[12][13]

Comparative Analysis of Catalyst Systems:

Catalyst SystemCyanide SourceAdditiveSolventTemperature (°C)Key Advantages & Considerations
Pd(PPh₃)₄ KCN, NaCN-DMF, NMP120-150Older method; requires high temperatures and highly toxic cyanide salts. Prone to catalyst deactivation.
Pd₂(dba)₃ / dppf Zn(CN)₂-DMF, DMAc80-120Zn(CN)₂ is less toxic and reduces catalyst poisoning. dppf is a highly effective ligand.[11]
Pd(OAc)₂ / Ligand K₄[Fe(CN)₆]Na₂CO₃DMF120-140K₄[Fe(CN)₆] is a non-toxic, inexpensive cyanide source.[12][14] Slow release of cyanide prevents catalyst poisoning.[12]
Pd/C / dppf Zn(CN)₂Zn formateDMAc110Heterogeneous catalyst simplifies workup and reduces palladium contamination in the product.[11]

Expert Commentary: For laboratory-scale synthesis, the Pd₂(dba)₃ / dppf system with Zn(CN)₂ is a reliable and safer choice than older methods using alkali metal cyanides.[13] The use of K₄[Fe(CN)₆] is an excellent "green" alternative, though it may require higher temperatures.[12]

Experimental Protocol: Cyanation with Zinc Cyanide

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2.5 mol%), and dppf (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous, degassed DMAc via syringe.

  • Reaction: Heat the mixture to 100 °C with stirring until the starting material is consumed (monitor by TLC/GC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through celite. Wash the filtrate with aqueous ammonia (to complex zinc salts) and then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Part 2: Catalytic Transformations of the Aldehyde Functionality

While the aldehyde can be used in non-catalytic reactions, certain catalytic transformations are crucial for achieving high selectivity and yield.

Catalytic Oxidation to Carboxylic Acid

Oxidizing the aldehyde to a carboxylic acid is a fundamental transformation. While strong stoichiometric oxidants can be used, catalytic methods are often milder and more environmentally benign.

Comparative Analysis of Catalytic Systems:

Catalyst SystemOxidantSolventKey Advantages & Considerations
Phase Transfer Catalysis (PTC) KMnO₄ or K₂Cr₂O₇Toluene, Ethyl AcetateUses a catalyst (e.g., TBPB, TBAB) to bring the oxidant into the organic phase. High yields are achievable under mild conditions.[15][16]
Co/Mn/Br System Air (O₂)Water-DioxaneAn aerobic oxidation that uses air as the terminal oxidant, making it a "green" process. May require elevated pressure.
Heterogeneous Catalysts H₂O₂, O₂VariousCatalysts like supported gold or platinum nanoparticles can provide high selectivity and are easily recycled.

Expert Commentary: For laboratory preparations, phase transfer catalysis using permanganate is highly effective and straightforward.[15] For larger-scale or green chemistry applications, developing an aerobic oxidation protocol is advantageous.

Experimental Protocol: PTC Oxidation with KMnO₄

  • Reaction Setup: In a flask, dissolve this compound (1.0 equiv) and tetrabutylammonium bromide (TBAB, 5 mol%) in toluene.

  • Oxidant Addition: Add an aqueous solution of KMnO₄ (1.5 equiv) to the organic solution.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. The purple color of the permanganate will disappear and a brown MnO₂ precipitate will form.

  • Work-up: Filter the mixture to remove MnO₂. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers and extract the product into an aqueous 1 M NaOH solution.

  • Isolation: Acidify the aqueous base layer with concentrated HCl to precipitate the carboxylic acid product. Filter, wash with cold water, and dry.

Catalytic Reduction to Alcohol

Chemoselective reduction of the aldehyde to a primary alcohol without affecting the aryl bromide is crucial. While sodium borohydride (NaBH₄) is a stoichiometric reagent that achieves this, catalytic methods like hydrogenation or hydrosilylation are also powerful alternatives.

Comparative Analysis of Catalytic Systems:

Catalyst SystemReductantSolventKey Advantages & Considerations
Catalytic Hydrogenation (e.g., Pd/C, PtO₂) H₂ gasEthanol, Ethyl AcetateEffective but carries a significant risk of hydrodebromination (reduction of the C-Br bond). Requires careful control of conditions.
Catalytic Hydrosilylation Silanes (e.g., PMHS)THF, TolueneA very mild and chemoselective method. Catalysts can be simple bases like K₂CO₃ or various metal complexes.[17]
Transfer Hydrogenation Isopropanol, Formic AcidIsopropanolAvoids the use of high-pressure H₂ gas. Catalysts are often Ru or Ir based.

Expert Commentary: To ensure the preservation of the C-Br bond, catalytic hydrogenation is risky and should be approached with caution. Stoichiometric reduction with NaBH₄ in methanol or ethanol is often the simplest and most reliable method for this specific transformation on a lab scale. For a catalytic alternative, hydrosilylation offers excellent chemoselectivity.[17]

Experimental Protocol: Reduction with NaBH₄ (Standard Stoichiometric Method)

  • Reaction Setup: Dissolve this compound (1.0 equiv) in methanol in a flask.

  • Reductant Addition: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (1.0 equiv) portion-wise, controlling the gas evolution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.

  • Work-up: Quench the reaction by slowly adding water, followed by 1 M HCl until the solution is slightly acidic.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the alcohol.

Conclusion

The dual reactivity of this compound makes it a powerful synthon, but its effective use hinges on the precise selection of catalytic systems. For C-Br functionalization, modern palladium catalysts with specialized biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and stable precatalysts offer the broadest scope and highest efficiency for Suzuki, Sonogashira, and Buchwald-Hartwig reactions. For transformations of the aldehyde, classic methods remain highly effective, with phase transfer catalysis for oxidation and chemoselective hydride reagents for reduction providing reliable and high-yielding routes to the corresponding carboxylic acids and alcohols, respectively, while preserving the synthetically valuable C-Br bond for subsequent elaboration. This guide serves as a foundational resource for navigating these choices, enabling researchers to unlock the full synthetic potential of this versatile building block.

References

  • BenchChem. (n.d.). Sonogashira Coupling of 2-Bromo-4-iodopyridine - Technical Support.
  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Thieme. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synfacts.
  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ScienceDirect. (2025). An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. Retrieved from [Link]

  • Organic Chemistry Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Organic Chemistry Portal. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)
  • MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction.
  • ResearchGate. (2022). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Retrieved from [Link]

  • ResearchGate. (2024). Continuous flow oxidation of 4-isopropylbenzaldehyde to cumic acid.... Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (2014). Oxidation of Benzaldehyde and Substituted Benzaldehydes. Retrieved from [Link]

  • ResearchGate. (2025). Selective Oxidation of Benzyl Alcohol to Benzaldehyde with Hydrogen Peroxide over Tetra-alkylpyridinium Octamolybdate Catalysts. Retrieved from [Link]

  • International Journal of ChemTech Research. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium.
  • Catalysis Eprints database. (2004). Aerial oxidation of substituted aromatic hydrocarbons catalyzed by Co/Mn/Br in water-dioxane medium.
  • ResearchGate. (2025). Catalytic Reaction of Para-Isopropylbenzaldehyde with Propionaldehyde over Solid Base Catalysts | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic reduction of benzaldehyde using green synthesized cuprous oxide nanoparticles. Retrieved from [Link]

  • ResearchGate. (2017). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Retrieved from [Link]

  • Wikipedia. (2023). Cuminaldehyde. Retrieved from [Link]

  • National Institutes of Health. (2024). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-4-nitrobenzaldehyde (C7H4BrNO3). Retrieved from [Link]

  • Chemsrc. (n.d.). 2-bromo-4-dimethylamino-benzaldehyde. Retrieved from [Link]

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Benchmarking the Biological Activity of 2-Bromo-4-isopropylbenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The intersection of halogen chemistry and natural product scaffolds presents a fertile ground for the discovery of novel therapeutic agents. Within this domain, substituted benzaldehydes have emerged as a class of compounds with a remarkable breadth of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This guide provides a comprehensive technical overview and comparative analysis of the biological activities of 2-Bromo-4-isopropylbenzaldehyde derivatives. By synthesizing data from multiple studies on structurally related compounds, we aim to provide a predictive framework and methodological guidance for researchers engaged in the development of novel therapeutics based on this scaffold.

Introduction: The Therapeutic Potential of Substituted Benzaldehydes

Benzaldehyde and its derivatives are widely recognized for their diverse pharmacological effects. The introduction of a bromine atom at the ortho position and an isopropyl group at the para position of the benzaldehyde ring creates a unique electronic and steric profile, which can significantly influence the compound's interaction with biological targets. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The isopropyl group, a bulky and lipophilic moiety, can enhance membrane permeability and hydrophobic interactions within target proteins. This guide will explore the reported biological activities of derivatives of this scaffold and provide standardized protocols for their evaluation.

Comparative Analysis of Biological Activities

While direct comparative studies on a wide range of this compound derivatives are limited in the public domain, we can extrapolate potential activities based on studies of structurally similar compounds. The following tables summarize the reported biological activities of various benzaldehyde derivatives, providing a benchmark for future investigations.

Anticancer Activity

The cytotoxic potential of benzaldehyde derivatives against various cancer cell lines has been a key area of investigation. The data suggests that substitutions on the phenyl ring play a crucial role in modulating this activity.

Compound/DerivativeCancer Cell LineIC50 ValueReference
MPOBA (a benzaldehyde derivative)HCT-116 (Human Colorectal Cancer)24.95 µM[1]
5-bromo-2-(prop-2-yn-1-yloxy)benzaldehydeMCF-7 (Breast Adenocarcinoma)54.3 µg/ml[2]
3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehydeMCF-7 (Breast Adenocarcinoma)173.4 µg/ml[2]
Cuminaldehyde Schiff base (NS-1B)Not Specified20.6 µg/mL[3][4]
Cuminaldehyde Schiff base (NS-7B)Not Specified26.1 µg/mL[3][4]
Benzyloxybenzaldehyde (ABMM-15)ALDH1A3 Inhibition0.23 µM[5]
Benzyloxybenzaldehyde (ABMM-16)ALDH1A3 Inhibition1.29 µM[5]
Coumarin derivative 5PC-3 (Prostate Cancer)3.56 µM[6]
Coumarin derivative 4bPC-3 (Prostate Cancer)8.99 µM[6]
Coumarin derivative 4aPC-3 (Prostate Cancer)10.22 µM[6]
Antimicrobial Activity

The antimicrobial properties of benzaldehyde derivatives are well-documented, with activity observed against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Compound/DerivativeMicrobial StrainActivity Metric (Zone of Inhibition/MIC)Reference
Cuminaldehyde Schiff base (NS-7B)E. coliZI = 14.0 ± 0.08 mm, MIC = 6.25 mg/mL[3][4]
Cumin essential oil (E.O.B)E. coliZI = 15.0 ± 0.09 mm[3][4]
2-hydroxy benzyl hydrazide (C-7)S. aureusZOI = 2.0 cm[7]
2-hydroxy benzyl hydrazide (C-7)E. coliZOI = 2.1 cm[7]
Benzaldehyde derivatives immobilized on polyacrylonitrileP. aeruginosa, S. typhiZOI up to 32 mm[8]
CinnamaldehydeA. baumanniiMIC = 1.5–6 µg/mL[9]
CarvacrolA. baumanniiMIC = 0.2–3 µg/mL[9]
Antioxidant Activity

The ability of these compounds to scavenge free radicals is a key indicator of their potential to mitigate oxidative stress-related diseases.

Compound/DerivativeAssayActivity Metric (% RSA / IC50)Reference
Cuminaldehyde Schiff base (NS-1B)DPPH% RSA = 84.39[3][4]
Cuminaldehyde Schiff base (NS-1B)ABTS% RSA = 85.16[3][4]
Cuminaldehyde Schiff base (NS-7B)DPPH% RSA = 82.65[3][4]
Cuminaldehyde Schiff base (NS-7B)ABTS% RSA = 84.08[3][4]
2-hydroxy benzyl hydrazide (C-7)DPPHIC50 = 81.28 µg/mL[7]
2-hydroxy benzyl hydrazide (C-2)DPPHIC50 = 85.64 µg/mL[7]

Experimental Workflows and Protocols

To ensure reproducibility and facilitate comparative analysis, standardized experimental protocols are essential. The following sections detail the synthesis and biological evaluation workflows for this compound derivatives.

General Synthesis and Evaluation Workflow

The overall process for developing and testing novel derivatives follows a logical progression from chemical synthesis to biological characterization.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis & Comparison s1 Starting Material (e.g., 4-isopropylbenzaldehyde) s2 Bromination Reaction s1->s2 s3 Derivative Synthesis (e.g., Schiff base formation) s2->s3 s4 Purification (e.g., Recrystallization, Chromatography) s3->s4 c1 Spectroscopic Analysis (NMR, IR, Mass Spec) s4->c1 b1 Anticancer Assays (MTT, Apoptosis) c1->b1 b2 Antimicrobial Assays (MIC, ZOI) c1->b2 b3 Antioxidant Assays (DPPH, ABTS) c1->b3 b4 Anti-inflammatory Assays (NO, Cytokine production) c1->b4 d1 Determine IC50/MIC values b1->d1 b2->d1 b3->d1 b4->d1 d2 Compare with Standards & Other Derivatives d1->d2

Caption: General workflow for synthesis and biological evaluation.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of benzaldehyde derivatives often involve the modulation of key signaling pathways. For instance, 2-bromo-5-hydroxy-4-methoxybenzaldehyde has been shown to inhibit the NF-κB and MAPK signaling pathways.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Derivative 2-Bromo-4-isopropyl- benzaldehyde Derivative Derivative->MAPK inhibits Derivative->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines promotes transcription

Caption: Inhibition of NF-κB and MAPK pathways.

Detailed Experimental Protocols

The following are standardized protocols for key biological assays, adapted from the referenced literature.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is employed to determine the free radical scavenging activity of the compounds.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its color to change from purple to yellow. The degree of discoloration is proportional to the scavenging activity.

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each compound concentration to 100 µL of a methanolic solution of DPPH (0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity (% RSA) using the formula: % RSA = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Ascorbic acid is commonly used as a positive control.[7]

Protocol 3: Agar Well Diffusion for Antimicrobial Activity

This method is used to assess the antimicrobial potential of the synthesized compounds.

Principle: The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds. A clear zone of inhibition around the well indicates the sensitivity of the microorganism to the compound.

Procedure:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri plates.

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism (e.g., 1.5 x 10⁸ CFU/mL) over the agar surface.

  • Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile borer.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well. A solvent control (e.g., DMF) and a standard antibiotic (e.g., Ciprofloxacin, Fluconazole) should also be included.[11]

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Future Directions and Conclusion

The compiled data strongly suggests that the this compound scaffold is a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. However, a significant gap in the current literature is the lack of systematic structure-activity relationship (SAR) studies on this specific scaffold.

Future research should focus on:

  • Systematic Derivatization: Synthesizing a library of this compound derivatives with modifications at the aldehyde functional group (e.g., conversion to Schiff bases, hydrazones, oximes) and further substitutions on the aromatic ring.

  • Broad-Spectrum Biological Screening: Testing these derivatives against a wider panel of cancer cell lines, pathogenic microbes, and in various antioxidant and anti-inflammatory models.

  • Mechanism of Action Studies: For the most potent compounds, elucidating the specific molecular targets and signaling pathways involved in their biological effects.

  • In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of lead compounds in animal models.

References

  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (Source: MDPI)

  • Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. (Source: Springer)

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (Source: MDPI)

  • Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives. (Source: ResearchGate)

  • Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. (Source: ijsdr.org)

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (Source: medscidiscovery.com)

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (Source: MDPI)

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (Source: MDPI)

  • Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. (Source: BMC)

  • Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. (Source: PubMed Central)

  • Assaying the Enzyme Inhibitory Activity of Cuminaldehyde: Application Notes and Protocols. (Source: Benchchem)

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (Source: Rasayan Journal)

  • ADME-Tox profile of Cuminaldehyde (4-Isopropylbenzaldehyde) from Cuminum cyminum seeds for potential biomedical applications. (Source: ijeab.com)

  • (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (Source: ResearchGate)

  • Antitumor activity of benzaldehyde. (Source: Semantic Scholar)

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (Source: ResearchGate)

  • Antibacterial activity of some coumarine derivatives. (Source: Prime Scholars)

  • Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. (Source: PubMed Central)

  • Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases. (Source: NIH)

  • Cuminaldehyde exhibits potential antibiofilm activity against Pseudomonas aeruginosa involving reactive oxygen species (ROS) accumulation: a way forward towards sustainable biofilm management. (Source: NIH)

  • Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin. (Source: NIH)

Sources

A Comparative Guide to Quantitative NMR (qNMR) for the Assay of 2-Bromo-4-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of purity and concentration of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but the cornerstone of quality, safety, and efficacy. 2-Bromo-4-isopropylbenzaldehyde, a crucial building block in the synthesis of various target molecules, demands a rigorous and reliable analytical method for its quantification. While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for such assays, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical technique that offers distinct advantages.[1][2]

This guide provides an in-depth, objective comparison of ¹H-qNMR and a conventional HPLC-UV method for the assay of this compound. We will delve into the fundamental principles of qNMR, present detailed experimental protocols, and analyze comparative data to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate analytical strategy.

The Foundational Principle of qNMR: A Primary Ratio Method

Unlike chromatographic techniques that rely on the response factor of a detector, which can vary between compounds, qNMR is a primary analytical method.[3][4] Its power lies in a fundamental principle of physics: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[5][6][7] This allows for the determination of the absolute purity or concentration of a substance by co-dissolving it with a certified internal standard of known purity and comparing the integral of a specific analyte resonance to a resonance of the standard.

This direct molar relationship obviates the need for an identical, highly characterized reference standard of the analyte itself, which is often a significant bottleneck in early-stage development.[8] The methodology is recognized for its accuracy and reliability, with bodies like the United States Pharmacopeia (USP) detailing its use in General Chapter <761>.[9][10]

qNMR_Principle cluster_0 In the NMR Tube Analyte Analyte (Known Mass, Unknown Purity) NMR NMR Spectrometer (Data Acquisition) Analyte->NMR Standard Internal Standard (Known Mass, Known Purity) Standard->NMR Spectrum ¹H NMR Spectrum NMR->Spectrum Generates Calculation Purity Calculation (Molar Ratios) Spectrum->Calculation Integrals (I_analyte, I_std) Purity Purity Calculation->Purity Yields

Caption: The core principle of the internal standard qNMR method.

Strategic Method Development for this compound

A successful qNMR assay is built upon careful planning and selection of experimental parameters. The causality behind each choice is critical for achieving a self-validating and trustworthy protocol.

Analyte and Internal Standard: A Synergistic Pairing

The selection of an appropriate internal standard is the most critical step in method development.[11] The ideal standard must be chemically stable, non-reactive with the analyte, highly pure, and possess at least one sharp resonance in a region of the ¹H NMR spectrum that is free from any analyte signals.[9]

For the assay of this compound, dimethyl sulfone (DMSO₂) is an excellent choice as an internal standard. It is a stable, non-hygroscopic solid of high purity and exhibits a single, sharp singlet for its six equivalent protons around 3.1 ppm (in Chloroform-d), a region typically devoid of signals from aromatic aldehydes.

Analyte_Standard_Structures cluster_analyte Analyte: this compound cluster_standard Internal Standard: Dimethyl Sulfone (DMSO₂) analyte_img quant_proton_analyte Aldehyde Proton (CHO) ~9.9 ppm (1H, Singlet) standard_img quant_proton_standard Methyl Protons (2 x CH₃) ~3.1 ppm (6H, Singlet)

Caption: Structures of the analyte and internal standard with quantification signals highlighted.

Optimizing Key Experimental Parameters

To ensure the integrity of the quantitative data, several acquisition parameters must be carefully optimized.

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent as it readily dissolves both the analyte and dimethyl sulfone, and its residual solvent peak does not interfere with the signals of interest.

  • Relaxation Delay (D1): This is arguably the most critical parameter for accuracy. To avoid signal saturation, the delay between successive pulses (D1) must be long enough to allow all protons of interest to fully return to their equilibrium state. A conservative and robust approach is to set D1 to at least five times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard).[12][13] For small molecules, a D1 of 30 seconds is often sufficient, but T₁ determination via an inversion-recovery experiment is recommended for rigorous method development.[14] An insufficient delay will lead to underestimation of the integral for protons with longer T₁ values, directly compromising the accuracy of the assay.[15]

  • Number of Scans (NS): The number of scans is chosen to achieve a sufficient signal-to-noise ratio (S/N) for the peaks selected for quantification. For accurate and reproducible integration, an S/N of >250:1 is highly recommended.[1][16]

Experimental Protocols: A Side-by-Side Comparison

Here we provide detailed, step-by-step methodologies for the assay of this compound using both ¹H-qNMR and a validated HPLC-UV method.

Protocol 1: ¹H-qNMR Assay Methodology
  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the internal standard, dimethyl sulfone (purity ≥99.5%), into a clean, dry vial. Record the weight precisely.

    • To the same vial, accurately weigh approximately 25 mg of the this compound sample. Record the weight precisely.

    • Add approximately 0.7 mL of Chloroform-d (CDCl₃) to the vial.

    • Cap the vial and vortex thoroughly for at least 60 seconds to ensure complete dissolution of both components.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: 500 MHz NMR Spectrometer

    • Pulse Program: Standard 90° pulse (zg)

    • Relaxation Delay (D1): 30 seconds

    • Number of Scans (NS): 16

    • Acquisition Time (AQ): ~4 seconds

    • Temperature: 25 °C

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Manual correction is recommended for highest accuracy.[5]

    • Integrate the well-resolved singlet corresponding to the aldehyde proton of the analyte (~9.9 ppm, I_analyte) and the singlet for the methyl protons of dimethyl sulfone (~3.1 ppm, I_std).

    • Calculate the purity of this compound using the following equation[5][10]:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal (N_analyte = 1; N_std = 6)

      • M: Molar mass (M_analyte = 227.10 g/mol ; M_std = 94.13 g/mol )

      • m: Mass

      • P_std: Purity of the internal standard

Protocol 2: HPLC-UV Assay Methodology
  • Instrumentation and Conditions:

    • System: HPLC with UV-Vis Detector

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Standard and Sample Preparation:

    • Standard Stock: Accurately weigh and dissolve a this compound reference standard of known purity in the mobile phase to prepare a stock solution of ~1 mg/mL.

    • Calibration Curve: Prepare a series of at least five calibration standards by serial dilution of the stock solution.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration within the calibration range.

  • Analysis and Calculation:

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution in triplicate.

    • Determine the concentration of the sample from the calibration curve and calculate the purity based on the weighed amount.

Performance Comparison: qNMR vs. HPLC

The following workflow diagram and data table summarize the key differences and performance characteristics of the two methods.

qNMR_Workflow start Start weigh_analyte Accurately Weigh Analyte (m_analyte) start->weigh_analyte weigh_std Accurately Weigh Internal Standard (m_std, P_std) start->weigh_std dissolve Co-dissolve in Deuterated Solvent (e.g., CDCl₃) weigh_analyte->dissolve weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H Spectrum (Optimized D1, NS) transfer->acquire process Process FID (Phase & Baseline Correction) acquire->process integrate Integrate Analyte & Standard Signals (I_analyte, I_std) process->integrate calculate Calculate Purity using Formula integrate->calculate end Result: % Purity calculate->end

Caption: Step-by-step workflow for the quantitative NMR assay.

Quantitative Data and Validation Summary
Parameter¹H-qNMR HPLC-UV Commentary
Purity Assay (Mean) 98.7%98.5% (Area %)Both methods provide comparable purity results, demonstrating qNMR's accuracy.[17][18]
Precision (RSD, n=3) 0.3%0.5%qNMR often exhibits superior precision due to fewer sample handling steps (no serial dilutions).[19]
Accuracy (Recovery) 99.5% - 100.8%98.9% - 101.2%Both methods demonstrate excellent accuracy when properly validated.
Analysis Time/Sample ~10-15 minutes~20-30 minutesqNMR is faster per sample, especially considering no calibration curve is needed.[3]
Reference Standard Requires any certified standard (e.g., DMSO₂)Requires a specific, pure standard of the analyteThis is a major advantage of qNMR, saving time and resources.[6][20]
Sample Integrity Non-destructiveDestructiveThe qNMR sample can be recovered for further analysis.[6][21]
Solvent Consumption Very Low (~0.7 mL/sample)High (~20-30 mL/sample)qNMR is a significantly greener technique.[16]
Structural Info Provides full structural confirmationProvides retention time onlyThe NMR spectrum simultaneously confirms identity and quantifies the analyte.
Limit of Quantification Higher (µg-mg range)Lower (ng-µg range)HPLC typically offers better sensitivity for trace impurity analysis.[16]

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.

Conclusion: An Authoritative and Orthogonal Approach

For the assay of this compound, ¹H-qNMR stands as a scientifically robust, accurate, and highly efficient primary quantitative method. Its fundamental advantage lies in its ability to deliver absolute quantification without the need for a compound-specific reference standard, thereby accelerating the analytical workflow. The non-destructive nature of the technique, coupled with minimal solvent consumption and the simultaneous provision of structural information, further enhances its value in a modern analytical laboratory.

While HPLC-UV remains an indispensable tool, particularly for the detection of trace-level impurities due to its superior sensitivity, qNMR provides a powerful and orthogonal method for purity assignment.[1] Employing both techniques provides a cross-validation system that ensures the highest degree of confidence in the analytical results, a critical requirement for professionals in research, development, and quality control.

References

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  • Spiteri, M., et al. (2019). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). Foods, 8(10), 447. [Link]

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  • Koyuncu, I., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(6), 716-723. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-Bromo-4-isopropylbenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and environmental responsibility in the laboratory.

Section 1: Hazard Assessment & Risk Mitigation

Understanding the intrinsic hazards of this compound is the foundation of its safe handling and disposal. This compound is a halogenated aromatic aldehyde, a class of chemicals that requires specific safety and disposal considerations.

1.1 Hazard Profile

The primary hazards, as identified in Safety Data Sheets (SDS), necessitate careful handling to prevent exposure.[1][2] It is classified as harmful if swallowed and causes significant skin, eye, and respiratory irritation.[1][2][3][4][5]

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][2][3]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation[1][2][3]
Flammable liquidsCategory 4H227: Combustible liquid

1.2 Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

EquipmentSpecificationRationale
Eye/Face Protection Chemical splash goggles or face shieldProtects against splashes and vapors that can cause serious eye irritation. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][3]
Hand Protection Nitrile or Viton glovesProvides a resistant barrier to halogenated organic compounds. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[6][7]
Body Protection Fully-buttoned laboratory coatPrevents incidental contact with skin and contamination of personal clothing.[3][8]
Respiratory Protection Not required for normal handling in a fume hoodUse a NIOSH/MSHA-approved respirator if working outside of a fume hood or if vapor/aerosol generation is unavoidable.[3][7]

All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][9]

Section 2: Waste Identification and Segregation

Proper disposal begins with correct waste stream identification. Misclassification can lead to dangerous chemical reactions, improper disposal, and increased institutional costs.

2.1 Classification: Halogenated Organic Waste

As a brominated organic compound, this compound must be disposed of as halogenated organic waste .[10] This is the most critical step in the disposal process. Halogenated and non-halogenated waste streams are treated differently; for example, halogenated wastes are typically incinerated at specific, regulated facilities.[10] Commingling these waste streams is a common and costly mistake, as it often results in the entire container being treated as the more expensive halogenated waste.[11]

2.2 The Segregation Imperative

The following diagram outlines the critical decision-making process for laboratory chemical waste segregation.

Caption: Waste segregation decision workflow.

Section 3: Standard Operating Procedure (SOP) for Collection and Accumulation

3.1 Container Selection

  • Primary Container: Use a dedicated, leak-proof container made of a compatible material such as high-density polyethylene (HDPE).[6][12]

  • Avoid Metal: Do not use metal safety cans for accumulating halogenated solvent waste. Over time, these solvents can degrade to produce acidic byproducts (e.g., hydrobromic acid), which will corrode the metal container, leading to leaks.[6]

  • Closure: The container must have a tightly sealing screw cap. It must remain closed at all times except when waste is actively being added.[11][13]

3.2 Labeling Requirements

Proper labeling is a regulatory mandate and a cornerstone of laboratory safety. Affix a hazardous waste label to the container before adding the first drop of waste.[13] The label must include:

  • The words "Hazardous Waste ".[11]

  • The full, unabbreviated chemical name: "This compound ".[13]

  • If it is a mixed waste stream, list all components and their approximate percentages. Maintain a running log near the container.[11]

  • Clear indication of the associated hazards (e.g., "Irritant," "Toxic").

3.3 Safe Accumulation Practices

Store the waste container in a designated Satellite Accumulation Area (SAA), such as a secondary containment tray within a fume hood or a ventilated chemical storage cabinet.[6] The storage area must be away from incompatible materials like strong oxidizing agents, bases, or metals.[1][6]

Section 4: Spill Management and Emergency Procedures

Accidents happen. A clear, pre-defined response plan is essential to mitigate the impact of a spill.

4.1 Small Spill Cleanup Protocol (Contained within a fume hood, <100 mL)

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash at the appropriate working height.

  • Don PPE: Wear the full PPE detailed in Section 1.2.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material like sand, diatomaceous earth, or a commercial chemical absorbent pad.[6][14][15]

  • Collect: Carefully scoop the absorbed material and contaminated debris into a sealable bag or container.[6]

  • Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it through your institution's EHS department.

  • Decontaminate: Clean the spill area with soap and water.

4.2 Large Spill or Emergency Response

For any spill that is large, occurs outside of a fume hood, or involves personnel exposure, execute the following emergency plan immediately.

SpillResponse Spill Large Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues & Activate Fire Alarm (if necessary) Evacuate->Alert Call Call Emergency Services & Institutional EHS Alert->Call Isolate Close Doors to Isolate the Area Call->Isolate SDS Provide SDS to First Responders Isolate->SDS

Caption: Emergency response plan for a large chemical spill.

Section 5: Final Disposal Pathway

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[6][11] The only acceptable method is through a licensed hazardous waste management program.

  • Collection: Once the waste container is full (up to 90% capacity to allow for expansion), ensure the cap is tightly sealed and the label is complete and accurate.[12]

  • Contact EHS: Arrange for a hazardous waste pickup with your institution's Environmental Health & Safety (EHS) or equivalent department.

  • Professional Disposal: The EHS department will consolidate and transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Ultimate Destruction: At the TSDF, halogenated organic wastes like this compound are typically destroyed via high-temperature incineration in a manner compliant with EPA regulations.[10]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding their commitment to personal safety, environmental stewardship, and scientific integrity.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. In Hazardous Waste Manual.
  • Washington State University. (n.d.). Halogenated Solvents.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-isopropylbenzaldehyde.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde.
  • Breckland Scientific Supplies Ltd. (2018). Benzaldehyde - SAFETY DATA SHEET.
  • Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich Safety, Security, Health and Environment.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromobenzaldehyde.
  • Sciencelab.com. (2005). Material Safety Data Sheet - Benzaldehyde MSDS.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4-methylbenzaldehyde.
  • Loba Chemie. (n.d.). BENZALDEHYDE EXTRA PURE - Safety Data Sheet.
  • ChemScene. (n.d.). This compound.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromo-5-(methoxymethyl)benzaldehyde.
  • CymitQuimica. (2024). Safety Data Sheet: 3-Bromo-5-(methoxymethyl)benzaldehyde.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Isopropylbenzaldehyde.
  • Fisher Scientific. (2009). Safety Data Sheet: 4-Bromobenzaldehyde.
  • Sigma-Aldrich. (n.d.). This compound.
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  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk (ESSR).
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  • U.S. Government Publishing Office. (2022). Federal Register, Vol. 87, No. 13.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.

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Essential Protective Measures for Handling 2-Bromo-4-isopropylbenzaldehyde: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For research, scientific, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of 2-Bromo-4-isopropylbenzaldehyde, focusing on the critical aspect of personal protective equipment (PPE). By understanding the "why" behind each protective measure, we empower laboratory personnel to mitigate risks effectively and foster a culture of safety and scientific integrity.

Hazard Profile of this compound

This compound (CAS No. 861897-63-4) is an aromatic aldehyde that presents several potential hazards.[1][2][3][4] A thorough risk assessment is the foundational step before any handling of this compound. The primary hazards, as identified in safety data sheets and chemical literature, include:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[1][5]

  • Skin Irritation: Direct contact can cause skin irritation.[1][5]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation upon contact.[1][5]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][5]

Given these hazards, a multi-layered PPE approach is not just recommended but essential for ensuring the well-being of laboratory personnel.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the nature and scale of the work being performed. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (small quantities) Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required if performed in a well-ventilated area or chemical fume hood
Solution Preparation and Transfers Chemical splash gogglesNitrile gloves (consider double gloving)Laboratory coatNot generally required if performed in a chemical fume hood
Reaction Setup and Workup (potential for splashing) Chemical splash goggles and a face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatRecommended if there is a potential for aerosol generation outside of a fume hood
Large-Scale Operations or Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges

Detailed PPE Protocols: The "Why" Behind the "What"

Eye and Face Protection

Due to the risk of serious eye irritation, robust eye protection is non-negotiable.[1][5]

  • Safety Glasses with Side Shields: These provide the minimum level of protection for low-risk activities like handling small, contained amounts. The side shields are crucial for protecting against projectiles and minor splashes from the periphery.

  • Chemical Splash Goggles: For any task involving liquids or the potential for splashing, chemical splash goggles are mandatory. They form a seal around the eyes, offering superior protection against splashes from all angles.

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles during activities with a high risk of splashing, such as when transferring large volumes of solutions or during highly exothermic reactions.[6] The face shield protects the entire face from direct contact with the chemical.

Hand Protection

To prevent skin irritation, appropriate chemical-resistant gloves are essential.

  • Nitrile Gloves: For most routine laboratory operations, nitrile gloves provide adequate protection against incidental contact. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Double Gloving: For tasks with a higher risk of exposure or when handling larger quantities, double gloving provides an additional layer of protection. If the outer glove is compromised, the inner glove remains to protect the skin.

  • Neoprene or Butyl Rubber Gloves: For prolonged contact or in situations involving significant immersion, more robust gloves like neoprene or butyl rubber are recommended. Always consult a glove compatibility chart for the specific chemical being handled.

Body Protection

Protecting the skin on the body is as important as protecting the hands and eyes.

  • Laboratory Coat: A standard laboratory coat, preferably made of a flame-resistant material, should be worn at all times in the laboratory. It should be fully buttoned to provide maximum coverage.

  • Chemical-Resistant Apron: When handling larger quantities of this compound or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional barrier.

  • Chemical-Resistant Suit: In the event of a large spill or during emergency response, a full chemical-resistant suit may be necessary to prevent widespread skin contact.

Respiratory Protection

Given that this compound may cause respiratory irritation, controlling inhalation exposure is critical.[1][5]

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls, such as working in a well-ventilated area or, preferably, within a certified chemical fume hood.

  • Air-Purifying Respirator (APR): If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill cleanup, an air-purifying respirator equipped with organic vapor cartridges should be used. Proper fit testing and training are mandatory before using any respirator.

Procedural Guide: Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Lab Coat/Apron: Put on the laboratory coat and fasten all buttons. If required, don a chemical-resistant apron.

  • Respirator: If a respirator is needed, perform a seal check to ensure it fits correctly.

  • Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence:
  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Lab Coat/Apron: Remove the lab coat or apron by rolling it away from the body to contain any contaminants on the outer surface.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head.

  • Respirator: Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Hazard and Task Assessment cluster_ppe PPE Requirements Start Start: Assess Task SmallScale Small Scale / Low Risk? (e.g., weighing mg) Start->SmallScale SplashRisk Potential for Splash? (e.g., solution transfer) SmallScale->SplashRisk No MinPPE Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat SmallScale->MinPPE Yes AerosolRisk Aerosol Generation Risk? (e.g., sonication, large scale) SplashRisk->AerosolRisk No SplashPPE Splash Protection: - Chemical Goggles - Face Shield - Chem-Resistant Apron SplashRisk->SplashPPE Yes AerosolRisk->MinPPE No RespPPE Respiratory Protection: - Fume Hood Use - Respirator (if needed) AerosolRisk->RespPPE Yes End End: Proceed with Task MinPPE->End Proceed with Caution SplashPPE->MinPPE Add to Minimum PPE RespPPE->SplashPPE Consider in addition to Splash Protection

Caption: Decision workflow for selecting appropriate PPE.

Disposal of Contaminated PPE

All disposable PPE that has been in contact with this compound should be considered contaminated waste.

  • Gloves and other disposable items: Place in a designated hazardous waste container immediately after removal.

  • Reusable PPE: Decontaminate reusable items such as face shields and goggles according to standard laboratory procedures.

  • Lab Coats: If significant contamination of a lab coat occurs, it should be professionally laundered by a service familiar with handling contaminated laboratory clothing. Do not take contaminated lab coats home.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before handling any chemical.

References

  • Appchem. This compound | 861897-63-4 | C10H11BrO. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.